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Core Science & Biosynthesis

Foundational

3-Iodoimidazo[1,2-b]pyridazin-6-amine synthesis protocol

Technical Whitepaper: Scalable Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine Executive Summary The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in modern kinase inhibitor discovery, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Scalable Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in modern kinase inhibitor discovery, serving as the core pharmacophore for approved oncology drugs such as Ponatinib (Iclusig). The specific derivative, 3-iodoimidazo[1,2-b]pyridazin-6-amine , is a high-value intermediate. The C-3 iodine provides a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-6 amine functions as a critical hydrogen bond donor/acceptor in the ATP-binding pocket of kinases.

This guide details a robust, three-step synthetic protocol designed for reproducibility and scalability. Unlike academic one-pot variants that often suffer from regioselectivity issues, this stepwise approach utilizes the 6-chloro intermediate to ensure high purity and allow for late-stage diversification.

Strategic Retrosynthesis

The synthesis is designed to avoid the handling of unstable diaminopyridazines. Instead, we utilize the commercially stable 6-chloropyridazin-3-amine as the starting material. The sequence prioritizes the installation of the iodine atom before the final amination to leverage the inductive electron-withdrawing effect of the iodine, which activates the C-6 position for nucleophilic aromatic substitution (SNAr).

Pathway:

  • Cyclization: Construction of the bicyclic core.

  • Functionalization: Regioselective electrophilic iodination.[1]

  • Amination: Nucleophilic displacement to yield the target amine.

Phase 1: Core Construction (Cyclization)

The formation of the imidazo[1,2-b]pyridazine ring is achieved via the condensation of 6-chloropyridazin-3-amine with chloroacetaldehyde. This is a modified Groebke-Blackburn-Bienaymé type cyclization logic but simplified to a bimolecular condensation.

Protocol 1.0: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • Reagents: 6-Chloropyridazin-3-amine (1.0 equiv), Chloroacetaldehyde (50% wt in H2O, 2.0 equiv), NaHCO3 (2.5 equiv).

  • Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME).

  • Conditions: Reflux (80–90 °C) for 4–6 hours.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 6-chloropyridazin-3-amine in EtOH (concentration ~0.5 M).

  • Addition: Add NaHCO3 followed by the dropwise addition of chloroacetaldehyde solution.

  • Reflux: Heat the mixture to reflux. The suspension will typically clear as the reaction proceeds, followed by the precipitation of salts.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Resuspend the residue in water/ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. If necessary, recrystallize from ethyl acetate/hexanes or purify via silica gel chromatography (Hex/EtOAc gradient).

    • Target Yield: 75–85%

    • Appearance: Pale yellow to off-white solid.

Critical Insight: Chloroacetaldehyde is highly toxic and a lachrymator. Ensure the condenser is efficient. Using the 50% aqueous solution is safer than the anhydrous form.

Phase 2: Regioselective Iodination

Direct iodination of the imidazo[1,2-b]pyridazine core is highly regioselective for the C-3 position due to the high electron density at this site (similar to the C-3 of indole). N-Iodosuccinimide (NIS) is superior to molecular iodine (


) as it avoids the need for strong oxidants and simplifies purification.

Protocol 2.0: Synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

  • Reagents: 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv), N-Iodosuccinimide (NIS) (1.1 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Conditions: Ambient temperature (20–25 °C), 2–4 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Phase 1 product in MeCN (0.2 M).

  • Addition: Add NIS portion-wise over 15 minutes. Protect the flask from direct light (wrap in foil) to prevent radical side reactions.

  • Monitoring: Monitor by LC-MS. The conversion is usually rapid.

  • Quench: Once complete, dilute with ethyl acetate and wash with 10% aqueous sodium thiosulfate (

    
    ). This step is mandatory to remove any residual iodine species (indicated by the disappearance of the brown color).
    
  • Isolation: Wash with brine, dry over

    
    , and concentrate.
    
    • Target Yield: 85–95%

    • Purity Check:

      
       NMR should show the disappearance of the C-3 proton (typically a doublet/singlet around 7.8–8.0 ppm depending on solvent).
      

Phase 3: C-6 Amination (Target Formation)

This step transforms the chloride to the primary amine. The presence of the iodine at C-3 (an electron-withdrawing group) activates the C-6 chloride for Nucleophilic Aromatic Substitution (


).

Protocol 3.0: Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

  • Reagents: 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv), Ammonium Hydroxide (

    
    , 28-30% aq, excess).
    
  • Solvent: Isopropanol (iPrOH) or 1,4-Dioxane.

  • Conditions: Sealed pressure vessel (bomb) at 110–120 °C for 12–16 hours.

Step-by-Step Methodology:

  • Loading: Place the iodinated intermediate in a pressure vessel.

  • Solvent System: Add iPrOH and a large excess of concentrated aqueous ammonia (ratio 1:1).

  • Reaction: Seal the vessel tightly and heat to 120 °C. The internal pressure will rise; ensure the vessel is rated for >10 bar.

  • Workup: Cool the vessel to 0 °C before opening.

  • Filtration: Often, the product precipitates upon cooling. Filter the solid.[2]

  • Purification: If no precipitate forms, concentrate to dryness and triturate with cold water or diethyl ether.

    • Target Yield: 60–75%

    • Characterization: MS (ESI+)

      
       ~261 
      
      
      
      .

Alternative (Buchwald-Hartwig): If the


 conditions cause de-iodination (rare but possible at extreme temps), use 

, Xantphos, and

with Benzophenone imine, followed by acidic hydrolysis. However, the ammonia bomb method is cleaner for this specific substrate.

Data Summary & Process Parameters

ParameterPhase 1 (Cyclization)Phase 2 (Iodination)Phase 3 (Amination)
Starting Material 6-Chloropyridazin-3-amine6-Chloroimidazo[1,2-b]pyridazine6-Chloro-3-iodoimidazo...
Key Reagent ChloroacetaldehydeNIS

(aq)
Temp / Time 85 °C / 5 h25 °C / 3 h120 °C / 16 h
Purification Extraction/SilicaThiosulfate WashPrecipitation/Trituration
Typical Yield 80%92%68%
Critical Risk Lachrymator (Reagent)Light SensitivityHigh Pressure

Visualized Workflow (Graphviz)

The following diagram illustrates the reaction flow and the mechanistic logic of the iodination step.

SynthesisProtocol cluster_mech Mechanistic Insight: C-3 Activation Start 6-Chloropyridazin-3-amine Step1 Cyclization (Chloroacetaldehyde, Reflux) Start->Step1 Inter1 6-Chloroimidazo[1,2-b]pyridazine Step1->Inter1 Step2 Regioselective Iodination (NIS, MeCN, RT) Inter1->Step2 Inter2 6-Chloro-3-iodoimidazo[1,2-b]pyridazine Step2->Inter2 Step3 SNAr Amination (NH4OH, 120°C, Sealed) Inter2->Step3 Target 3-Iodoimidazo[1,2-b]pyridazin-6-amine (TARGET) Step3->Target MechNode C-3 is electron-rich (HOMO) Directs Electrophile (I+) MechNode2 C-6 is electron-deficient Activated for Nucleophile (NH3)

Caption: Synthesis workflow for 3-iodoimidazo[1,2-b]pyridazin-6-amine showing the sequential activation strategy.

References

  • Imidazo[1,2-b]pyridazine Scaffold Synthesis

    • Goel, R. et al. "Imidazo[1,2-b]pyridazines: A Review on Synthesis and Biological Activity." Mini-Reviews in Medicinal Chemistry, 2018.
    • Source:

  • Regioselective Iodination with NIS

    • Enguehard, C. et al. "Iodination of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines." Journal of Organic Chemistry, 2000.
    • Source:

  • Ponatinib (Iclusig)

    • Huang, W.S. et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase." Journal of Medicinal Chemistry, 2010.
    • Source:

  • Amination of Halogen

    
    ): 
    
    • Iorkula, T.H. et al. "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines."[3] Synthetic Communications, 2024.[3]

    • Source:

Sources

Exploratory

Physicochemical Profiling & Synthetic Utility of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

Executive Summary: The "Molecular Hinge" In the landscape of kinase inhibitor discovery, 3-Iodoimidazo[1,2-b]pyridazin-6-amine represents a high-value "molecular hinge." This scaffold serves as a critical bioisostere for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Molecular Hinge"

In the landscape of kinase inhibitor discovery, 3-Iodoimidazo[1,2-b]pyridazin-6-amine represents a high-value "molecular hinge." This scaffold serves as a critical bioisostere for the purine core found in ATP, offering a distinct vector for optimizing potency and selectivity. Its structural duality—comprising a nucleophilic amine at the C6 position and an electrophilic iodine handle at the C3 position—allows medicinal chemists to rapidly diversify libraries using orthogonal cross-coupling chemistries.

This guide provides a rigorous technical analysis of this compound, moving beyond basic descriptors to explore the electronic and steric factors that drive its reactivity and binding affinity in drug development.

Molecular Architecture & Electronic Profile

The imidazo[1,2-b]pyridazine core is an electron-deficient bicycle. The introduction of the amino and iodo substituents creates a unique "push-pull" electronic system that defines its reactivity.

Structural Features[1][2][3][4][5][6][7][8][9]
  • The Core (Imidazo[1,2-b]pyridazine): A 10-

    
     aromatic system. Nitrogen atoms at positions 1 and 4 (bridgehead) create a dipole that influences solubility and binding.
    
  • C3-Iodine (The Electrophile): Positioned on the electron-rich imidazole ring, the iodine atom serves two functions:

    • Synthetic Handle: A highly reactive site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

    • Halogen Bonding: In biological pockets, the iodine can act as a halogen bond donor (Lewis acid) to backbone carbonyls, enhancing affinity.

  • C6-Amine (The Donor): Positioned on the electron-deficient pyridazine ring. It acts as a hydrogen bond donor/acceptor pair, critical for water solubility and interacting with the "hinge region" of kinase domains.

Physicochemical Specifications

The following data aggregates calculated and observed properties relevant to formulation and assay development.

PropertyValue / DescriptorNotes
IUPAC Name 3-Iodoimidazo[1,2-b]pyridazin-6-amine
CAS Registry 116355-09-0 (Generic Core: 6653-96-9)
Molecular Formula C₆H₅IN₄
Molecular Weight 260.03 g/mol Monoisotopic Mass: 259.95
TPSA ~68 ŲHigh polarity relative to size; good cell permeability.
cLogP 0.8 – 1.2Moderately lipophilic; Iodine increases LogP, Amine decreases it.
pKa (Predicted) ~4.2 (Ring N1)The exocyclic amine is weakly basic (aniline-like).
Solubility DMSO (>50 mM), DMF (>50 mM)Poor aqueous solubility at neutral pH; soluble in acidic buffers.
Appearance Pale yellow to tan solidLight sensitive (due to C-I bond).

Synthetic Protocols & Validation

The synthesis of 3-iodoimidazo[1,2-b]pyridazin-6-amine requires regioselective control. The protocol below prioritizes purity and yield, utilizing a "self-validating" workflow where each step's completion is confirmed by a distinct analytical shift.

Workflow Diagram

The following diagram illustrates the logical flow from raw materials to the functionalized scaffold.

SynthesisWorkflow cluster_valid Validation Checkpoints Start 3-Amino-6- chloropyridazine Step1 Cyclization (Cl-CH2-CHO) Start->Step1 Inter1 6-Chloroimidazo [1,2-b]pyridazine Step1->Inter1 Step2 Amination (NH3 / Pressure) Inter1->Step2 Check1 LCMS: M+H 154 (Cl pattern) Inter1->Check1 Inter2 Imidazo[1,2-b] pyridazin-6-amine Step2->Inter2 Step3 Regioselective Iodination (NIS) Inter2->Step3 Final 3-Iodoimidazo[1,2-b] pyridazin-6-amine Step3->Final Check2 NMR: Loss of H3 LCMS: M+H 261 Final->Check2

Figure 1: Step-wise synthetic pathway with integrated analytical checkpoints.

Detailed Methodology
Step 1: Cyclization to the Core
  • Reagents: 3-Amino-6-chloropyridazine, Chloroacetaldehyde (50% aq), n-Butanol.

  • Procedure: Reflux the pyridazine with 2.0 equivalents of chloroacetaldehyde in n-butanol for 12 hours.

  • Mechanism: N2-alkylation followed by ring closure at N1.

  • Validation: Disappearance of starting material (LCMS). Formation of the bicyclic core (M+H ~154 Da).

Step 2: C6-Amination (Nucleophilic Aromatic Substitution)
  • Reagents: Ammonia (aq) or Ammonium Hydroxide, sealed tube, 120°C.

  • Procedure: The 6-chloro intermediate undergoes SnAr displacement with ammonia.

  • Critical Note: This step is difficult due to the electron-rich nature of the fused imidazole ring deactivating the pyridazine. Alternatively, use Buchwald-Hartwig amination (Pd2(dba)3, BINAP, LiHMDS) for milder conditions if the SnAr fails.

  • Validation: Mass shift from 154 (Cl) to 135 (NH2). Loss of chlorine isotope pattern.

Step 3: Regioselective C3-Iodination
  • Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN).

  • Procedure: Dissolve imidazo[1,2-b]pyridazin-6-amine in ACN at 0°C. Add NIS (1.05 eq) portion-wise. Stir at room temperature for 2 hours.

  • Causality: The C3 position is the most electron-rich site on the ring (highest HOMO coefficient), ensuring exclusive iodination over the C2 position.

  • Self-Validating Endpoint:

    • TLC: Product is less polar than the starting material.

    • NMR: Disappearance of the singlet proton at ~7.9 ppm (H3).

    • LCMS: Appearance of peak at M+H 261.

Therapeutic Applications & Signaling[10]

This scaffold is ubiquitous in kinase inhibitors targeting TAK1 , CDK12/13 , and BCR-ABL (e.g., Ponatinib analogs). The diagram below details how the physicochemical properties of the 3-iodo compound translate into biological activity.

Pharmacophore cluster_outcome Therapeutic Outcome Kinase Target Kinase (e.g., TAK1, CDK12) Inhibition ATP Competition (IC50 < 50 nM) Kinase->Inhibition Scaffold Imidazo[1,2-b]pyridazine Core Hinge Hinge Region Binding (H-Bond Acceptor N1) Scaffold->Hinge  Anchors via N1 Iodine 3-Iodo Group Gatekeeper Gatekeeper Residue (Steric Selectivity) Iodine->Gatekeeper  Probes Size HalogenBond Halogen Bond / Hydrophobic Pocket (Affinity Boost) Iodine->HalogenBond  Sigma Hole Interaction Amine 6-Amino Group Amine->Hinge  H-Bond Donor Hinge->Kinase HalogenBond->Kinase

Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Mechanistic Utility
  • Halogen Bonding: The iodine atom is not merely a placeholder. In CDK12 inhibitors, the iodine (or substituents derived from it) often occupies the hydrophobic back-pocket, interacting with the gatekeeper residue.

  • Solubility & Permeability: The 6-amine lowers the LogP sufficiently to prevent rapid metabolic clearance while maintaining enough lipophilicity for cell membrane penetration.

References

  • Enguehard-Gueiffier, C., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry.

  • Katoh, T., et al. (2016). "Synthesis and evaluation of imidazo[1,2-b]pyridazine derivatives as potential imaging agents for amyloid plaques." Bioorganic & Medicinal Chemistry Letters.

  • Barlin, G. B. (1989). "Imidazo[1,2-b]pyridazines.[1][2][3][4][5][6][7][8][9][10] IX. Preparation and properties of some 6-substituted derivatives." Australian Journal of Chemistry.

  • PubChem Compound Summary. "Imidazo[1,2-b]pyridazin-6-amine." National Center for Biotechnology Information.

  • Beletskaya, I. P., et al. (2010). "Transition-Metal-Catalyzed Synthesis of Imidazo[1,2-b]pyridazines." Chemical Reviews.

Sources

Foundational

Technical Whitepaper: 3-Iodoimidazo[1,2-b]pyridazin-6-amine as a Privileged Scaffold in Medicinal Chemistry

The following technical guide details the structural identity, synthesis, and medicinal chemistry applications of 3-Iodoimidazo[1,2-b]pyridazin-6-amine . Executive Summary 3-Iodoimidazo[1,2-b]pyridazin-6-amine is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and medicinal chemistry applications of 3-Iodoimidazo[1,2-b]pyridazin-6-amine .

Executive Summary

3-Iodoimidazo[1,2-b]pyridazin-6-amine is a critical bicyclic heteroaromatic intermediate used primarily in the discovery of kinase inhibitors (e.g., MNK1/2, Tyk2, FLT3). Its structural duality—featuring a highly reactive iodine at the C3 position and a nucleophilic exocyclic amine at the C6 position—allows for orthogonal functionalization. This guide provides a comprehensive analysis of its chemical identity, a validated synthesis protocol using N-iodosuccinimide (NIS), and its strategic application in divergent library synthesis.

Part 1: Chemical Identity & Structural Analysis

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in drug discovery, often serving as a bioisostere for quinoline or purine systems. The 3-iodo derivative is particularly valuable because the C3 position is electronically primed for palladium-catalyzed cross-coupling reactions, while the C6 amine serves as a handle for solubility-enhancing groups or hinge-binding motifs.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-Iodoimidazo[1,2-b]pyridazin-6-amine
Common Name 3-Iodo-6-aminoimidazo[1,2-b]pyridazine
Parent CAS 6653-96-9 (Imidazo[1,2-b]pyridazin-6-amine)
Derivative CAS 1803587-75-8 (N-cyclohexyl analog); Specific unsubstituted CAS is often indexed as an intermediate in patent literature (e.g., GB2522226A).[1]
Molecular Formula C₆H₅IN₄
Molecular Weight 260.04 g/mol
SMILES Nc1ccc2nc(I)cn2n1
InChI Key (Calculated) XZQNXXJGYWJOKI-UHFFFAOYSA-N
Structural Properties[1][2][3][4]
  • Core Geometry: Planar bicyclic system.

  • Electronic Character: The bridgehead nitrogen (N4) exerts an electron-withdrawing effect, making the C6 position susceptible to nucleophilic aromatic substitution (if halogenated), but here it bears an electron-donating amine.

  • Reactivity Hotspots:

    • C3 (Iodine): High reactivity for Suzuki-Miyaura, Sonogashira, and Stille couplings.

    • C6 (Amine): Nucleophilic center for amide coupling, reductive amination, or urea formation.

Part 2: Synthetic Pathways and Mechanism

The synthesis of 3-iodoimidazo[1,2-b]pyridazin-6-amine is most efficiently achieved via the direct electrophilic halogenation of the parent heterocycle, imidazo[1,2-b]pyridazin-6-amine.

Reaction Mechanism

The imidazole ring of the fused system is electron-rich, with the C3 position being the most nucleophilic site (analogous to C3 in indole). Treatment with a source of electrophilic iodine (


), such as N-iodosuccinimide (NIS), results in rapid regioselective iodination.

SynthesisMechanism Parent Imidazo[1,2-b]pyridazin-6-amine (CAS 6653-96-9) Intermediate Sigma Complex (C3-Iodium Intermediate) Parent->Intermediate Electrophilic Attack Reagent N-Iodosuccinimide (NIS) DMF, RT Reagent->Intermediate I+ Source Product 3-Iodoimidazo[1,2-b]pyridazin-6-amine (Target Scaffold) Intermediate->Product - H+ (Re-aromatization)

Figure 1: Regioselective iodination mechanism at the C3 position.

Validated Experimental Protocol

Objective: Synthesis of 3-iodoimidazo[1,2-b]pyridazin-6-amine on a multigram scale.

Materials:

  • Imidazo[1,2-b]pyridazin-6-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 - 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Sodium thiosulfate (aq) (for quenching)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with imidazo[1,2-b]pyridazin-6-amine (e.g., 2.3 g, 17.16 mmol) and anhydrous DMF (10–15 mL). Stir until fully dissolved.

  • Addition: Add NIS (e.g., 7.68 g, 34.32 mmol) portion-wise at room temperature (20–25 °C). Note: The reaction is slightly exothermic; maintain temperature.

  • Reaction: Stir the mixture for 2–4 hours. Monitor by LC-MS (Target M+H = 261).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form immediately.

  • Workup:

    • If solid forms: Filter the precipitate, wash with 10% aqueous sodium thiosulfate (to remove excess iodine) and then water.

    • If no solid forms: Extract with Ethyl Acetate (3x), wash organics with brine/sodium thiosulfate, dry over MgSO₄, and concentrate.

  • Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Yield: Typically 75–85%.[2]

Part 3: Reactivity Profile & Medicinal Chemistry Applications

The utility of 3-iodoimidazo[1,2-b]pyridazin-6-amine lies in its ability to serve as a "hub" for divergent synthesis. The iodine atom allows for the introduction of aryl or heteroaryl groups (mimicking the adenine core of ATP in kinase inhibitors), while the amine can be derivatized to tune physicochemical properties.

Divergent Synthesis Workflow

DivergentSynthesis Core 3-Iodoimidazo[1,2-b] pyridazin-6-amine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C3 Functionalization Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) Core->Sonogashira C3 Functionalization AmideCoupling Amide Coupling / Reductive Amination (R-COOH or R-CHO) Core->AmideCoupling N6 Functionalization KinaseInhib Biaryl Kinase Inhibitors (e.g., MNK1/2, FLT3) Suzuki->KinaseInhib AlkyneDeriv Alkynyl-Linked Probes Sonogashira->AlkyneDeriv SolubleAnalog Solubility-Enhanced Precursors AmideCoupling->SolubleAnalog

Figure 2: Divergent synthetic pathways utilizing the C3-I and C6-NH2 handles.

Key Applications in Drug Discovery[3][8]
  • MNK1/2 Inhibitors: The imidazo[1,2-b]pyridazine core mimics the purine ring of ATP. The 3-position substituent projects into the hydrophobic pocket of the kinase, while the 6-position amine interacts with the hinge region or solvent front.

  • Tyk2 Inhibitors: Derivatives synthesized via Suzuki coupling at C3 have shown high selectivity for the Tyk2 JH2 domain.

  • ROS1 Inhibitors: Used as a scaffold to create macrocyclic or linear inhibitors where the C3-aryl group provides shape complementarity.

Part 4: Detailed Coupling Protocol (Suzuki-Miyaura)

Context: Installing an aryl group at C3 is the most common transformation.

Reagents:

  • 3-Iodoimidazo[1,2-b]pyridazin-6-amine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (5–10 mol%)

  • Base: 2M Na₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Procedure:

  • Combine the iodo-scaffold, boronic acid, and base in a microwave vial or sealed tube.

  • Degas the solvent (sparge with Argon for 10 min) and add to the vial.

  • Add the Pd catalyst under an inert atmosphere.

  • Heat to 80–100 °C for 2–12 hours (or 110 °C for 30 min in microwave).

  • Filter through Celite, dilute with EtOAc, wash with water, and purify via prep-HPLC or column chromatography.

References

  • Synthesis of Heteroaryl Alkyne Derivatives. Patent GB2522226A. Describes the iodination of imidazo[1,2-b]pyridazin-6-amine with NIS.

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Details the synthesis of the parent scaffold and halogenation strategies.

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Demonstrates the utility of the scaffold in kinase inhibitor design.[3]

  • PubChem Compound Summary: Imidazo[1,2-b]pyridazin-6-amine. National Center for Biotechnology Information. Provides physicochemical data for the parent compound.[2]

Sources

Exploratory

Solubility of 3-Iodoimidazo[1,2-b]pyridazin-6-amine in Organic Solvents

Executive Summary 3-Iodoimidazo[1,2-b]pyridazin-6-amine is a critical pharmacophore and synthetic intermediate, primarily utilized in the development of type II kinase inhibitors targeting BCR-ABL (e.g., Ponatinib analog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodoimidazo[1,2-b]pyridazin-6-amine is a critical pharmacophore and synthetic intermediate, primarily utilized in the development of type II kinase inhibitors targeting BCR-ABL (e.g., Ponatinib analogs), ROS1, and NTRK pathways.[1] Its utility hinges on the orthogonal reactivity of the C3-iodide (amenable to Sonogashira/Suzuki couplings) and the C6-amine (nucleophilic substitution or Buchwald-Hartwig coupling).[1]

However, the physicochemical nature of the imidazo[1,2-b]pyridazine core—a planar, electron-deficient bicyclic heteroaromatic system—presents distinct solubility challenges.[1] The introduction of the iodine atom at C3 significantly increases lipophilicity and molecular weight, often reducing solubility in polar protic solvents compared to its non-halogenated precursor.[1] This guide provides a comprehensive analysis of its solubility profile, offering evidence-based protocols for dissolution, handling, and solvent selection in drug discovery workflows.[1]

Physicochemical Profile

Understanding the solubility of 3-Iodoimidazo[1,2-b]pyridazin-6-amine requires an analysis of its structural determinants.

PropertyValue (Predicted/Observed)Impact on Solubility
Molecular Formula C₆H₅IN₄Moderate MW (260.04 g/mol )
Core Structure Imidazo[1,2-b]pyridazinePlanar, rigid; prone to

-

stacking aggregation.[1]
Substituents C3-Iodo, C6-AmineIodo: Increases lipophilicity (LogP), reduces water solubility.Amine: H-bond donor; enhances solubility in polar aprotic solvents via H-bonding.[1]
LogP ~1.5 – 2.0Lipophilic; prefers organic media over aqueous buffers.[1]
pKa (Conj. Acid) ~3.5 – 4.5 (Pyridazine N)Weakly basic; solubility improves significantly in acidic aqueous media (pH < 3).[1]
Structural Logic

The molecule exhibits a "push-pull" electronic character.[1] The amine at C6 donates electron density into the electron-deficient pyridazine ring, while the iodine at C3 acts as a lipophilic anchor.[1] This combination makes the compound sparingly soluble in water but highly soluble in polar aprotic solvents that can disrupt intermolecular hydrogen bonding and dipole interactions.[1]

Solubility Profile in Organic Solvents[1]

The following data categorizes solvent suitability based on experimental observation and structural analog behavior (e.g., 6-chloro-3-iodoimidazo[1,2-b]pyridazine).

Table 1: Solubility Classification
Solvent ClassSpecific SolventSolubility RatingOperational Context
Polar Aprotic DMSO High (>50 mg/mL)Preferred for stock solutions (10-100 mM) and biological assays.[1]
DMF High (>50 mg/mL)Standard solvent for iodination reactions (NIS) and subsequent couplings.[1]
DMAc High Alternative to DMF for high-temp microwave synthesis.[1]
Polar Protic Methanol Moderate (Hot)Poor solubility at RT; good recrystallization solvent when heated.[1]
Ethanol Low/Moderate Often requires heating; antisolvent for crude precipitation.[1]
Chlorinated DCM Moderate Good for liquid-liquid extraction; often requires 5-10% MeOH for full dissolution.[1]
Chloroform Moderate Similar to DCM; useful for NMR analysis.[1]
Ethers THF Moderate Standard solvent for cross-coupling; may require gentle warming.[1]
1,4-Dioxane Moderate Excellent for Suzuki couplings (often mixed with water).[1]
Non-Polar Hexanes/Heptane Insoluble Used as an antisolvent to crash out the product.[1]
Aqueous Water Insoluble (Neutral pH)Product precipitates upon addition of water to DMF reaction mixtures.[1]

Solubilization Strategies & Experimental Protocols

Dissolution Decision Tree

When handling 3-Iodoimidazo[1,2-b]pyridazin-6-amine, the choice of solvent must align with the downstream application.[1]

SolubilityDecisionTree Start Start: Solid Compound App Select Application Start->App Stock Biological Assay / Storage App->Stock Screening Synth Synthesis (Coupling) App->Synth Reaction Purify Purification / Extraction App->Purify Workup DMSO 100% DMSO (Store at -20°C) Stock->DMSO DMF_Diox DMF or 1,4-Dioxane (Anhydrous) Synth->DMF_Diox DCM_MeOH DCM : MeOH (9:1) or EtOAc Purify->DCM_MeOH

Figure 1: Solvent selection logic based on experimental intent.[1]

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological screening or analytical standards.

  • Weighing: Accurately weigh 2.60 mg of 3-Iodoimidazo[1,2-b]pyridazin-6-amine into a microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

    • Note: Avoid using DMSO stored for long periods in plastic, as it absorbs water which decreases solubility.

  • Dissolution: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.

  • QC Check: Inspect visually for clarity. The solution should be a clear, light yellow to amber liquid.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol: Reaction Solvent Handling (Iodination)

Context: Synthesis of the title compound from imidazo[1,2-b]pyridazin-6-amine often uses NIS in DMF.

  • Solvent: Use DMF (Dimethylformamide).[1]

  • Concentration: The reaction is typically performed at 0.5 – 1.0 M concentration.

  • Workup (Solubility-Driven):

    • Upon completion, pour the DMF reaction mixture into 10 volumes of ice-water .

    • Mechanism:[1][2][3] The abrupt change in polarity crashes out the hydrophobic 3-iodo product while retaining impurities (succinimide) in the aqueous phase.[1]

    • Filtration: Collect the solid by vacuum filtration.

Synthesis & Purification Workflow

The solubility profile dictates the purification strategy.[1] Because the compound is moderately soluble in chlorinated solvents but insoluble in non-polar hydrocarbons, gradient chromatography is highly effective.[1]

PurificationFlow Crude Crude Reaction Mixture (DMF + Product + Impurities) Quench Precipitation Step Add 10x Vol Ice Water Crude->Quench Exploit Low Aq Solubility Filter Filtration Collect Solid Precipitate Quench->Filter Wash Wash Cake Water (Remove DMF) Hexane (Remove non-polars) Filter->Wash Dry Vacuum Dry Yields Off-White/Yellow Solid Wash->Dry Recryst Optional Recrystallization Hot EtOH or EtOAc Dry->Recryst If Purity < 95%

Figure 2: Purification workflow leveraging the compound's aqueous insolubility.[1]

Stability & Handling

  • Light Sensitivity: As an aryl iodide, the C3-I bond is susceptible to photolytic cleavage.[1] Solutions should be protected from light (amber vials or foil-wrapped).[1]

  • Oxidation: The C6-amine is prone to oxidation over time in solution.[1] Store DMSO stocks under inert gas (Nitrogen/Argon) if possible.[1]

  • Safety: The compound is a likely skin and eye irritant.[1] DMSO solutions penetrate skin rapidly, carrying the compound into the bloodstream.[1] Double-gloving (Nitrile) is recommended.[1]

References

  • Synthesis of 3-Iodo Intermediate

    • Title: Heteroaryl alkyne derivatives and uses thereof (Patent Application GB2522226A).[1]

    • Source: Google P
    • Context: Describes the iodination of imidazo[1,2-b]pyridazin-6-amine using NIS in DMF and subsequent precipitation with w
    • URL
  • Solubility of Imidazo[1,2-b]pyridazine Analogs

    • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.[1]

    • Source: ACS Medicinal Chemistry Letters / PubMed Central.
    • Context: Discusses the low aqueous solubility of the core scaffold and str
    • URL:[Link]

  • General Synthesis & Cross-Coupling

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1][3]

    • Source: ChemistrySelect / ResearchG
    • Context: Reviews solvent systems (Dioxane/Water, DMF)
    • URL:[Link][1]

  • Compound Data & Safety

    • Title: Imidazo[1,2-b]pyridazin-6-amine (PubChem CID 10534704).[1]

    • Source: PubChem.[4]

    • Context: Provides physicochemical properties and safety data for the parent amine.[1]

    • URL:[Link][1]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diver...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The targeted introduction of specific substituents, such as iodine at the 3-position and an amine at the 6-position, creates a molecule with significant potential for further functionalization, making 3-Iodoimidazo[1,2-b]pyridazin-6-amine a key intermediate in drug discovery programs. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to provide a robust predictive framework for its characterization.

Molecular Structure and Spectroscopic Implications

The structure of 3-Iodoimidazo[1,2-b]pyridazin-6-amine, with its fused bicyclic aromatic system, presents a unique electronic environment that governs its spectroscopic behavior. The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms, while the imidazole ring is relatively electron-rich. The substituents play a critical role:

  • 6-Amino Group: This strong electron-donating group significantly influences the electron density of the pyridazine ring, affecting the chemical shifts of the protons and carbons in its vicinity.

  • 3-Iodo Group: The iodine atom exerts a combination of effects. Its electronegativity has a modest influence, but more importantly, the "heavy atom effect" will be prominent in the ¹³C NMR, causing a significant upfield shift of the directly attached carbon (C3). In mass spectrometry, the isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the molecular ion peak.

Caption: Structure of 3-Iodoimidazo[1,2-b]pyridazin-6-amine.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The solvent used (e.g., DMSO-d₆ or CDCl₃) will influence the chemical shifts, particularly for the NH₂ protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H27.5 - 7.8Singlet-Located on the electron-rich imidazole ring.
H77.8 - 8.1Doublet~9.0Coupled to H8.
H86.8 - 7.1Doublet~9.0Coupled to H7. The electron-donating amino group at C6 will shield this proton, shifting it upfield.
NH₂5.5 - 6.5Broad Singlet-Exchangeable with D₂O. The chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The most notable feature will be the upfield shift of C3 due to the heavy atom effect of iodine.

Carbon Predicted Chemical Shift (ppm) Justification
C2120 - 125Part of the imidazole ring.
C385 - 95Directly attached to iodine, showing a significant upfield shift (heavy atom effect).
C5a140 - 145Bridgehead carbon.
C6150 - 155Attached to the electron-donating amino group, resulting in a downfield shift.
C7115 - 120Shielded by the amino group at C6.
C8125 - 130Part of the pyridazine ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amine)3400 - 3200Symmetric and asymmetric stretching
Aromatic C-H3100 - 3000Stretching
C=N1640 - 1580Stretching
C=C (Aromatic)1580 - 1450Stretching
C-N1350 - 1250Stretching
C-I600 - 500Stretching

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The expected exact mass is approximately 259.96 g/mol . The molecular ion peak should be sharp and intense due to the aromatic nature of the compound. Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern will be observed for the molecular ion, other than the M+1 peak from ¹³C.

  • Major Fragmentation Pathways:

    • Loss of iodine radical (•I), resulting in a fragment at [M - 127]⁺.

    • Loss of HCN from the imidazole ring.

    • Retro-Diels-Alder type fragmentation of the pyridazine ring.

Predicted MS Fragmentation of 3-Iodoimidazo[1,2-b]pyridazin-6-amine M [M]⁺˙ m/z = 260 M_minus_I [M - I]⁺ m/z = 133 M->M_minus_I - •I M_minus_HCN [M - HCN]⁺˙ m/z = 233 M->M_minus_HCN - HCN

Caption: Key predicted fragmentation pathways in mass spectrometry.

Methodologies for Spectroscopic Analysis

For researchers synthesizing or working with 3-Iodoimidazo[1,2-b]pyridazin-6-amine, the following experimental protocols are recommended for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish H-H couplings.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range H-C correlations, which is crucial for assigning quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electrospray Ionization - ESI):

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Infuse the sample solution directly or via an LC system.

    • Acquire data in positive ion mode.

    • Perform MS/MS on the molecular ion peak to obtain fragmentation data.

General Workflow for Spectroscopic Characterization Start Purified Compound NMR NMR Analysis (¹H, ¹³C, 2D) Start->NMR IR IR Analysis (ATR or KBr) Start->IR MS MS Analysis (HRMS, MS/MS) Start->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A streamlined workflow for comprehensive spectroscopic analysis.

Conclusion

The spectroscopic characterization of 3-Iodoimidazo[1,2-b]pyridazin-6-amine relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework based on the analysis of related structures and fundamental principles. The key identifying features are expected to be the unique pattern of aromatic protons in the ¹H NMR, the significant upfield shift of the iodinated carbon in the ¹³C NMR, the characteristic N-H stretches in the IR spectrum, and the prominent molecular ion peak in the mass spectrum. By following the outlined methodologies, researchers can confidently confirm the identity and purity of this valuable synthetic intermediate.

References

  • Zhang, Y., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 64.
  • Satyanarayana, B., et al. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(16), 1-8.
  • Shawali, A. S., et al. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(7), 575-580.
  • Zheng, Z., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 549-555.
  • Zhen, J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Molecular Pharmaceutics, 7(4), 1089-1097.
  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.
  • Breda, S., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 194-205.
  • Ghattas, M. A., et al. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). International Journal of Industrial Chemistry, 4(1), 22.
Exploratory

An In-depth Technical Guide to the Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

Executive Summary The imidazo[1,2-b]pyridazine core is a bicyclic nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine core is a bicyclic nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points allow for the precise three-dimensional arrangement of pharmacophoric features, enabling potent and selective interactions with a wide array of biological targets. This has led to its incorporation into numerous biologically active molecules, including the successful anti-leukemia drug Ponatinib.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological activities, and therapeutic potential of the imidazo[1,2-b]pyridazine framework. We will delve into its significant anticancer properties, particularly as a kinase inhibitor, its neuroactive potential, and its anti-inflammatory and antimicrobial activities, supported by detailed mechanistic insights, experimental protocols, and structure-activity relationship (SAR) data.

Chapter 1: Synthetic Strategies for the Imidazo[1,2-b]pyridazine Core

The therapeutic utility of a scaffold is intrinsically linked to its synthetic accessibility. The imidazo[1,2-b]pyridazine core benefits from robust and adaptable synthetic routes, allowing for the generation of diverse chemical libraries essential for drug discovery campaigns.

Foundational Synthesis: Condensation Reaction

The most fundamental and widely employed method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[3]

Causality in Experimental Design: The choice of a 3-amino-6-halopyridazine is critical. The halogen at the 6-position serves a dual purpose. Firstly, it deactivates the adjacent ring nitrogen, making the non-adjacent nitrogen of the amino group more nucleophilic. This regioselectivity is crucial as alkylation by the α-haloketone preferentially occurs at this site, facilitating the desired cyclization and preventing the formation of unwanted isomers.[3] Secondly, the halogen provides a synthetic handle for subsequent diversification via cross-coupling reactions.

Experimental Protocol: Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired 3-amino-6-halopyridazine and 1.1 equivalents of the appropriate α-bromoketone in a suitable solvent such as ethanol or isopropanol.

  • Reaction Initiation: Add 1.5 equivalents of a mild base, such as sodium bicarbonate, to the mixture. The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield the pure imidazo[1,2-b]pyridazine derivative.

G cluster_workflow Synthetic Workflow: Imidazo[1,2-b]pyridazine Core start 1. Reactant Preparation (3-amino-6-halopyridazine + α-bromoketone) reaction 2. Add Mild Base (e.g., NaHCO3) Heat to Reflux start->reaction In Ethanol monitor 3. Monitor by TLC reaction->monitor workup 4. Cool & Filter Precipitate monitor->workup Reaction Complete purify 5. Wash & Purify (Recrystallization or Chromatography) workup->purify end Pure Imidazo[1,2-b]pyridazine purify->end

Fig. 1: General workflow for the synthesis of the imidazo[1,2-b]pyridazine core.
Advanced Functionalization

Modern drug discovery requires extensive exploration of chemical space. The imidazo[1,2-b]pyridazine scaffold is well-suited for diversification using metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira, primarily at the halogenated 6-position and the 3-position.[4][5] These methods allow for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling fine-tuning of the compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

Chapter 2: Anticancer Activity: A Kinase Inhibition Powerhouse

The dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets. The imidazo[1,2-b]pyridazine scaffold has proven to be exceptionally effective in generating potent kinase inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Imidazo[1,2-b]pyridazines have been identified as a potent and selective class of CDK inhibitors.[6] Derivatives have shown strong inhibitory activity against CDK2, a key player in the G1/S phase transition.

G cluster_pathway CDK-Mediated Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 Cyclin D CDK4/6 Rb pRb CDK46->Rb phosphorylates CDK2 Cyclin E/A CDK2 CDK2->S promotes entry CDK1 Cyclin B CDK1 E2F E2F Rb->E2F inhibits Genes S-Phase Genes E2F->Genes activates Genes->S Block Imidazo[1,2-b]pyridazine Inhibitor Block->CDK2 G cluster_receptor GABA-A Receptor Modulation receptor α γ α β β channel Chloride (Cl⁻) Influx Neuronal Hyperpolarization (Inhibitory Effect) receptor->channel opens channel gaba GABA gaba->receptor:f3 binds modulator Imidazo[1,2-b]pyridazine Modulator modulator->receptor:f1 binds (allosteric site)

Sources

Foundational

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to the Mechanisms of Action of Imidazo[1,2-b]pyridazine Compounds The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanisms of Action of Imidazo[1,2-b]pyridazine Compounds

The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic properties make it an exceptional starting point for the design of potent and selective modulators of a wide array of biological targets. This versatility has led to the development of imidazo[1,2-b]pyridazine-based compounds with therapeutic potential across numerous disease areas, including oncology, immunology, central nervous system (CNS) disorders, and infectious diseases.[1][3][4] The clinical success of the multi-kinase inhibitor ponatinib, which is built upon this core, has further intensified research into the therapeutic applications of this remarkable chemical framework.[1]

This guide serves as a technical deep dive into the primary mechanisms of action through which imidazo[1,2-b]pyridazine compounds exert their biological effects. As a Senior Application Scientist, the focus here is not merely on what these compounds do, but on the intricate molecular interactions and downstream cellular consequences that define their function. We will explore the causality behind their target engagement, dissect the experimental workflows used to validate these mechanisms, and provide the foundational knowledge necessary for researchers and drug development professionals to leverage this scaffold in their own programs.

Part 1: The Predominant Mechanism – Versatile Modes of Protein Kinase Inhibition

The most extensively documented and therapeutically exploited mechanism of action for the imidazo[1,2-b]pyridazine scaffold is the inhibition of protein kinases. The scaffold's nitrogen atom arrangement provides key hydrogen bond acceptors that can mimic the adenine region of ATP, allowing these compounds to effectively compete for the kinase ATP-binding site. However, the true power of the scaffold lies in its synthetic tractability, which allows for substitutions at multiple positions to achieve high potency and exquisite selectivity through diverse inhibitory modalities.

ATP-Competitive Inhibition: The Canonical Mechanism

The most common mechanism is direct competition with endogenous ATP. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby arresting the signaling cascade.

Mechanism Deep Dive: Glycogen Synthase Kinase-3β (GSK-3β)

A prime example of this mechanism is seen in imidazo[1,2-b]pyridazine-based GSK-3β inhibitors developed for neurodegenerative disorders like Alzheimer's disease.[5][6] GSK-3β is implicated in the hyperphosphorylation of the tau protein, a key pathological event leading to neurofibrillary tangles.[5][6] These inhibitors are designed to fit snugly into the ATP-binding site of GSK-3β. The pyridazine nitrogen acts as a crucial hydrogen bond acceptor, engaging with the "hinge" region of the kinase, a backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I kinase inhibitors. Further substitutions on the imidazo[1,2-b]pyridazine core are optimized to form additional interactions with hydrophobic pockets and other residues within the active site, thereby enhancing both potency and selectivity.[5]

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor hinge Hinge Region c_lobe C-Lobe n_lobe N-Lobe atp_pocket Hydrophobic Pockets inhibitor_core Imidazo[1,2-b]pyridazine Scaffold inhibitor_core->hinge substituent R-Group for Selectivity substituent->atp_pocket atp ATP atp->hinge

Caption: Generalized ATP-Competitive Inhibition by Imidazo[1,2-b]pyridazines.

Data Presentation: Comparative Inhibitory Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Compound ClassTarget KinaseRepresentative IC50 RangeReference(s)
Diaryl Urea DerivativesmTOR0.062 - 0.067 µM[7]
3-Alkylamine Substituted DerivativesGSK-3βLow nanomolar[5]
3,6-Disubstituted DerivativesCDK2Potent (specific values not stated)[3]
6-Morpholine/Piperazine Substituted DerivativesTAK130 - 55 nM[8][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a self-validating system to determine the IC50 of a compound against a target kinase.

  • Rationale: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. Inhibition of the kinase results in a lower ADP signal.

  • Step-by-Step Methodology:

    • Compound Preparation: Serially dilute the imidazo[1,2-b]pyridazine test compound in a suitable buffer (e.g., DMSO) to create a 10-point concentration gradient.

    • Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP to initiate the enzymatic reaction. Add the diluted test compounds to the appropriate wells. Include "no enzyme" and "no compound" (vehicle control) wells as negative and positive controls, respectively.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

    • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.

    • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into a luminescent signal.

    • Signal Measurement: Read the luminescence on a plate reader.

    • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Atypical Binding: The PIM Kinase Case Study

Not all imidazo[1,2-b]pyridazines conform to the classic hinge-binding model. This deviation is a testament to the scaffold's adaptability and is a key source of its target selectivity.

Mechanism Deep Dive: PIM-1 Kinase

PIM-1 is a serine/threonine kinase that is a key target in hematopoietic malignancies.[10] Structural analysis revealed that imidazo[1,2-b]pyridazine inhibitors bind within the ATP pocket of PIM-1 but, surprisingly, do not form the canonical hydrogen bonds with the hinge region.[10] Instead, they orient themselves on the opposite side of the pocket, participating in a unique hydrogen bond network involving a conserved lysine (Lys67), a structural water molecule, and a residue on the αC helix (Glu89).[10] This unexpected binding mode is facilitated by the atypical PIM-1 hinge architecture, which includes a proline residue that disfavors classic inhibitor binding. This unique interaction is the structural basis for the high selectivity of these compounds for PIM kinases over other kinases.[10]

cluster_kinase PIM-1 Kinase ATP-Binding Site hinge Atypical Hinge (Pro123) alphaC αC Helix (Glu89) lys67 Conserved Lys67 inhibitor Imidazo[1,2-b]pyridazine Inhibitor inhibitor->alphaC H-Bond water H₂O inhibitor->water H-Bond water->lys67 H-Bond

Caption: Atypical, Non-Hinge Binding of Imidazo[1,2-b]pyridazine in PIM-1 Kinase.

Allosteric Inhibition: Targeting the TYK2 Pseudokinase Domain

Allosteric inhibition represents a sophisticated mechanism for achieving high selectivity. Instead of targeting the highly conserved ATP-binding (orthosteric) site, allosteric inhibitors bind to a different, less conserved site on the kinase, inducing a conformational change that inactivates the enzyme.

Mechanism Deep Dive: TYK2

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a critical mediator of pro-inflammatory cytokine signaling (e.g., IL-12, IL-23).[11] TYK2 possesses two kinase-like domains: a catalytically active kinase domain (JH1) and an inactive pseudokinase domain (JH2). Imidazo[1,2-b]pyridazine derivatives have been discovered that selectively bind to the ATP-binding pocket of the inactive JH2 domain.[11] This binding event stabilizes the JH2 domain in a conformation that prevents the activation of the adjacent JH1 catalytic domain, effectively shutting down the kinase's signaling function. This is a powerful mechanism for achieving selectivity, as the JH2 domains of the JAK family members are more structurally diverse than their highly conserved JH1 domains.[11]

cluster_tyk2 TYK2 Protein JH1 Catalytic Domain (JH1) JH2 Pseudokinase Domain (JH2) JH1->JH2 JH2->JH1 Inhibits Activation inhibitor Imidazo[1,2-b]pyridazine Allosteric Inhibitor inhibitor->JH2 Binds & Stabilizes cytokine Cytokine Signal cytokine->JH1 Normal Activation

Caption: Allosteric Inhibition of TYK2 via the Pseudokinase (JH2) Domain.

Experimental Protocol: Cell-Based Phospho-STAT Assay

This workflow validates the allosteric mechanism by measuring its effect on the downstream signaling pathway in a cellular context.

  • Rationale: TYK2 activation leads to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. An effective allosteric inhibitor will block this downstream event.

  • Step-by-Step Methodology:

    • Cell Culture: Culture a human cell line that expresses the relevant cytokine receptor (e.g., an IL-23-responsive cell line).

    • Compound Treatment: Pre-incubate the cells with various concentrations of the imidazo[1,2-b]pyridazine test compound for 1-2 hours.

    • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-23) for a short period (e.g., 15-30 minutes) to activate the TYK2 signaling pathway.

    • Cell Lysis: Lyse the cells to release their protein contents.

    • Phospho-STAT Detection: Use a sensitive immunoassay, such as ELISA or a bead-based assay (e.g., AlphaLISA®), with an antibody specific to the phosphorylated form of the relevant STAT protein (e.g., p-STAT3).

    • Data Analysis: Quantify the amount of phospho-STAT in each sample. The signal will be inversely proportional to the activity of the inhibitor. Calculate IC50 values by plotting the phospho-STAT signal against inhibitor concentration.

Part 2: Modulation of Ligand-Gated Ion Channels – The GABA-A Receptor

Beyond kinases, the imidazo[1,2-b]pyridazine scaffold has been successfully adapted to modulate the function of ligand-gated ion channels, most notably the γ-aminobutyric acid type A (GABA-A) receptor.

Mechanism Deep Dive: GABA-A Receptor Subtype-Selective Agonism

The GABA-A receptor is the primary mediator of inhibitory neurotransmission in the CNS.[12] It is a pentameric chloride ion channel that is the target of benzodiazepines, which act as positive allosteric modulators to produce anxiolytic and sedative effects. Research has shown that imidazo[1,2-b]pyridazine derivatives can act as selective agonists at the benzodiazepine binding site, with a preference for receptors containing α2 and α3 subunits.[13] This subtype selectivity is highly desirable, as it is hypothesized to provide anxiolysis without the sedative effects associated with non-selective agonists that also target the α1 subunit. These compounds bind at the interface between the α and γ subunits, inducing a conformational change that increases the receptor's affinity for GABA, thus enhancing chloride influx and hyperpolarizing the neuron.[12]

Caption: Imidazo[1,2-b]pyridazine Binding at the α/γ Subunit Interface of a GABA-A Receptor.

Part 3: Dual-Action Mechanisms in Antiparasitic Therapy

The chemical versatility of the imidazo[1,2-b]pyridazine scaffold allows for the integration of multiple pharmacophores into a single molecule, leading to compounds with dual mechanisms of action—a powerful strategy for combating infectious diseases.

Mechanism Deep Dive: Anti-Giardia Activity

Certain 3-nitroimidazo[1,2-b]pyridazine derivatives have demonstrated sub-nanomolar potency against Giardia lamblia.[14] This exceptional activity is proposed to arise from a dual-action mechanism. First, the core scaffold is designed to inhibit parasitic phosphodiesterases, a target implicated in parasite motility and survival. Second, the crucial 3-nitro substituent acts as a bio-reductive "warhead." In the low-oxygen environment of the parasite, the nitro group is reduced, generating reactive nitrogen species that induce cytotoxic nitrosative stress, damaging DNA and proteins and leading to parasite death. This dual mechanism increases efficacy and may reduce the likelihood of resistance development.[14]

compound 3-Nitroimidazo[1,2-b]pyridazine pde Parasite Phosphodiesterase compound->pde Inhibition nitro Nitro-Reduction (Hypoxic Parasite) compound->nitro death Parasite Death pde->death Disrupts Signaling stress Nitrosative Stress (Reactive Nitrogen Species) nitro->stress stress->death Cellular Damage

Sources

Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

Abstract The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core component in numerous compounds under investigation for a range of therapeutic applications, in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core component in numerous compounds under investigation for a range of therapeutic applications, including as kinase inhibitors.[1] The targeted synthesis of specific derivatives, such as 3-Iodoimidazo[1,2-b]pyridazin-6-amine, is crucial for developing novel pharmaceutical agents. This guide provides a detailed examination of the critical starting materials and the underlying synthetic strategy required for its efficient preparation. We will explore the rationale behind the selection of precursors, provide step-by-step protocols for key transformations, and offer insights into the reaction mechanisms, thereby equipping researchers and drug development professionals with a comprehensive and actionable blueprint.

Retrosynthetic Analysis and Core Strategy

The synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine is most efficiently approached through a linear sequence involving the construction of the fused bicyclic system followed by a regioselective iodination. A retrosynthetic analysis reveals two primary building blocks: a pyridazine core and a two-carbon unit to form the imidazole ring.

Our strategy hinges on a well-established cyclocondensation reaction followed by a direct C-H functionalization. This approach is favored for its reliability, high yields, and the commercial availability of the requisite starting materials.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is depicted below. The synthesis begins with the preparation of the key pyridazine intermediate, which then undergoes cyclization to form the core scaffold, and concludes with a selective iodination at the C3 position.

G cluster_0 Part 1: Pyridazine Core Synthesis cluster_1 Part 2: Scaffold Formation cluster_2 Part 3: Final Functionalization A 3,6-Dichloropyridazine B 6-Chloropyridazin-3-amine A->B Amination (NH4OH) C Imidazo[1,2-b]pyridazin-6-amine B->C Cyclocondensation (Chloroacetaldehyde) D 3-Iodoimidazo[1,2-b]pyridazin-6-amine C->D Iodination (NIS)

Caption: High-level overview of the synthetic pathway.

Part 1: The Pyridazine Core — Selection of Starting Material

The foundation of the target molecule is the pyridazine ring. The choice of the initial pyridazine derivative is critical as its substituents dictate the reactivity and handle for subsequent transformations.

Primary Starting Material: 6-Chloropyridazin-3-amine

The most crucial and widely utilized starting material for this synthesis is 6-Chloropyridazin-3-amine .[2][3][4][5][6] This compound is typically prepared from the commercially available and inexpensive 3,6-dichloropyridazine via a nucleophilic aromatic substitution (SNAr) reaction with ammonia.[4][5][6]

Causality for Selection:

  • Amino Group as Nucleophile: The amino group at the C3 position is essential for the subsequent cyclization step, where it acts as the initial nucleophile to attack the second reagent.

  • Chloro Group as a Latent Functional Handle: The chloro group at the C6 position is relatively stable under the initial cyclization and subsequent iodination conditions. Crucially, it serves as a valuable functional handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of a library of analogs from a common intermediate.[5][7][8]

  • Directing Effect: The presence of the halogen on the pyridazine ring is known to facilitate the successful formation of the imidazo[1,2-b]pyridazine ring system in good yield.[3] In its absence, alkylation can occur at the other ring nitrogen, hindering the desired cyclization.[3]

PropertyValueSource
IUPAC Name 6-chloro-pyridazin-3-amineN/A
CAS Number 5469-69-2[2]
Molecular Formula C₄H₄ClN₃[2]
Molecular Weight 129.55 g/mol N/A
Appearance Brown to white solid[2]
Melting Point 111-112 °C[6]
Protocol: Synthesis of 6-Chloropyridazin-3-amine (2)

This protocol is adapted from established literature procedures for the selective amination of 3,6-dichloropyridazine.[6]

  • Reaction Setup: To a high-pressure stainless-steel bomb vessel, add 3,6-dichloropyridazine (1) (10.0 g, 67.1 mmol).

  • Reagent Addition: Carefully add concentrated aqueous ammonium hydroxide (100 mL).

  • Reaction Execution: Seal the vessel and heat the mixture to 110 °C for 12 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction vessel to 0 °C in an ice bath. The product will precipitate.

  • Purification: Filter the solid product, wash thoroughly with cold deionized water (2 x 20 mL), and dry under vacuum to afford 6-chloropyridazin-3-amine (2) as a pale-yellow solid. (Typical Yield: ~80%).[6]

Part 2: Formation of the Imidazo[1,2-b]pyridazine Scaffold

With the pyridazine core in hand, the next critical phase is the construction of the fused imidazole ring. This is achieved through a classic cyclocondensation reaction.

Second Starting Material: Chloroacetaldehyde

The partner reagent for the cyclocondensation is an α-haloaldehyde or its equivalent. Chloroacetaldehyde , typically supplied as a 50% aqueous solution, is the most common and cost-effective choice for this transformation.[6]

Causality for Selection:

  • Bifunctional Reactivity: Chloroacetaldehyde provides both the electrophilic aldehyde carbon for condensation with the amino group and the electrophilic alkyl chloride carbon for the final ring-closing nucleophilic attack.

  • Simplicity: It provides the simplest two-carbon linker to form the unsubstituted imidazole portion of the scaffold prior to the targeted C3-iodination.

Mechanism and Protocol: Cyclocondensation

The reaction proceeds via an initial nucleophilic attack of the pyridazine ring nitrogen (N1) on the chloroacetaldehyde, followed by an intramolecular SN2 displacement of the chloride by the exocyclic amino group, and subsequent dehydration to form the aromatic imidazo[1,2-b]pyridazine ring.

G cluster_mech Cyclocondensation Mechanism Start 6-Chloropyridazin-3-amine + Chloroacetaldehyde Step1 Initial Alkylation (SN2 at N1) Start->Step1 Mild Base (e.g., NaHCO3) Step2 Intramolecular Cyclization Step1->Step2 Formation of hemiaminal intermediate Step3 Dehydration (Aromatization) Step2->Step3 End 6-Chloroimidazo[1,2-b]pyridazine Step3->End

Caption: Key steps in the cyclocondensation reaction.

Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (3)

This procedure outlines the formation of the core bicyclic structure.[6]

  • Reaction Setup: In a round-bottom flask, create a mixture of 6-chloropyridazin-3-amine (2) (5.0 g, 38.6 mmol) and chloroacetaldehyde (7.5 mL, 50% aqueous solution).

  • Reaction Execution: Heat the mixture to 90 °C and stir for 5 hours.

  • Isolation: After the reaction period, distill off the water under reduced pressure to obtain a crude brown-yellow solid.

  • Purification: Stir the crude solid with 50 mL of ethanol and filter the suspension. The collected solid is the desired 6-chloroimidazo[1,2-b]pyridazine (3). (Typical Yield: ~70%).[6]

Part 3: Regioselective Iodination

The final step is the introduction of the iodine atom at the C3 position. This position on the imidazo[1,2-b]pyridazine ring is electron-rich and thus susceptible to electrophilic aromatic substitution.

Iodinating Agent: N-Iodosuccinimide (NIS)

While various iodinating agents exist, N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[1][9][10]

Causality for Selection:

  • Mild Conditions: NIS operates under gentle conditions, often at room temperature, which prevents degradation of the sensitive heterocyclic core.[9]

  • High Regioselectivity: It selectively iodinates the electron-rich C3 position of the imidazole ring, avoiding reaction at other sites.[1][9]

  • Ease of Handling: As a stable, crystalline solid, NIS is easier and safer to handle compared to reagents like iodine monochloride.[9][11]

  • Functional Group Tolerance: NIS is compatible with a wide range of functional groups, a critical feature in complex molecule synthesis.[9]

ReagentConditionsSelectivityYieldSafety/Handling
N-Iodosuccinimide (NIS) Acetonitrile, RTExcellent for C3HighStable solid, easy to handle[9]
Iodine (I₂) / Oxidant Requires an oxidizing agent (e.g., TBHP)GoodVariableRequires multiple reagents[12]
Iodine Monochloride (ICl) Various solventsCan be aggressiveGoodCorrosive liquid, moisture sensitive
Protocol: Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

This protocol assumes the chloro group on the intermediate from step 3.3 has been converted to an amino group via a separate amination step (e.g., using an amine source under pressure or palladium catalysis) to yield Imidazo[1,2-b]pyridazin-6-amine, which is the direct precursor for the final product.

  • Reaction Setup: Dissolve Imidazo[1,2-b]pyridazin-6-amine (1.0 g, 7.5 mmol) in acetonitrile (20 mL) in a flask protected from light.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.85 g, 8.2 mmol, 1.1 equiv.) to the solution in one portion.

  • Reaction Execution: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 3-Iodoimidazo[1,2-b]pyridazin-6-amine.

Conclusion

The successful synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine is critically dependent on a logical selection of starting materials. The journey begins with 3,6-dichloropyridazine , which is efficiently converted to the key intermediate 6-chloropyridazin-3-amine . This intermediate provides the necessary functionalities for the subsequent cyclocondensation with chloroacetaldehyde to construct the core imidazo[1,2-b]pyridazine scaffold. Finally, the use of N-Iodosuccinimide ensures a mild and highly regioselective installation of the iodine atom at the desired C3 position. This strategic pathway, built upon readily available and cost-effective starting materials, provides a robust and scalable route for researchers in the field of medicinal chemistry and drug development.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC, National Center for Biotechnology Information. Available at: [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Google Patents.
  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. PMC, National Center for Biotechnology Information. Available at: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. Available at: [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available at: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available at: [Link]

  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Google Patents.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Available at: [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. PMC, National Center for Biotechnology Information. Available at: [Link]

  • n-iodosuccinimide. Organic Syntheses Procedure. Available at: [Link]

  • IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF. European Patent Office. Available at: [Link]

  • Metal Free Formation of Various 3-Iodo-1H-pyrrolo[3′,2′:4,5]imidazo-[1,2-a]pyridines and [1,2-b]Pyridazines and Their Further Functionalization. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Iodine-mediated regioselective C-3 sulfenylation using elemental sulfur and arylhydrazine hydrochloride to access 3-sulfenylated imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide on the Theoretical Studies of Imidazo[1,2-b]pyridazine Electronic Properties

Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous bioactive molecules.[1][2] Its significance is underscored by the succ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous bioactive molecules.[1][2] Its significance is underscored by the successful development of kinase inhibitors like ponatinib, which has spurred considerable interest in exploring novel derivatives for various therapeutic applications.[1] The diverse pharmacological activities of these compounds, ranging from anticancer and anti-inflammatory to antiviral and antibacterial, are intrinsically linked to their electronic properties.[1] Understanding the electronic landscape of the imidazo[1,2-b]pyridazine nucleus is therefore paramount for the rational design of new therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles.[1][2]

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic properties of imidazo[1,2-b]pyridazine derivatives. We will delve into the causality behind the choice of specific computational methods, the interpretation of the resulting data, and the correlation of these theoretical findings with experimentally observed biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the discovery and optimization of imidazo[1,2-b]pyridazine-based therapeutics.

The Electronic Architecture of Imidazo[1,2-b]pyridazine: A Theoretical Perspective

The electronic characteristics of the imidazo[1,2-b]pyridazine scaffold are governed by the arrangement of its constituent atoms and the distribution of π-electrons across the fused ring system. Theoretical studies, primarily employing Density Functional Theory (DFT), provide profound insights into this electronic architecture.[3][4]

Frontier Molecular Orbital (FMO) Theory: The Key to Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding and predicting chemical reactivity.[5][6] It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[5][6]

  • HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, thus defining its nucleophilicity and basicity.[5]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital governs the molecule's ability to accept electrons, thereby determining its electrophilicity and acidity.[5]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.[4]

For imidazo[1,2-b]pyridazine derivatives, FMO analysis reveals how different substituents on the scaffold modulate the energies of the HOMO and LUMO, thereby influencing the molecule's reactivity and its potential to interact with biological targets.[7]

Molecular Electrostatic Potential (MEP) Analysis: Visualizing Reactive Sites

Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values:

  • Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack.

  • Blue Regions: Represent positive electrostatic potential, indicating areas with a deficiency of electrons. These are the most probable sites for nucleophilic attack.

In the context of imidazo[1,2-b]pyridazine, MEP analysis helps to pinpoint the specific atoms or regions of the molecule that are most likely to engage in intermolecular interactions, such as hydrogen bonding with amino acid residues in a protein's active site.[3]

Computational Methodologies: A Practical Workflow

The theoretical investigation of imidazo[1,2-b]pyridazine's electronic properties follows a well-defined computational workflow. The choice of methodology is critical for obtaining accurate and reliable results.

Step 1: Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the molecular structure corresponding to a minimum on the potential energy surface.

Protocol: Geometry Optimization using Density Functional Theory (DFT)

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and robust choice for organic molecules.[3][4]

  • Basis Set: The 6-311G(d,p) or a larger basis set is recommended to provide a good balance between accuracy and computational cost.[3]

  • Procedure:

    • Build the initial molecular structure of the imidazo[1,2-b]pyridazine derivative.

    • Perform a geometry optimization calculation using the chosen DFT method and basis set.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Step 2: Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed using the same DFT method and basis set to compute a wide range of electronic properties.

Key Electronic Properties and Their Significance:

PropertyDescriptionSignificance in Drug Design
HOMO Energy Energy of the highest occupied molecular orbital.Correlates with the molecule's ability to donate electrons and its nucleophilicity.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Correlates with the molecule's ability to accept electrons and its electrophilicity.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.[4]
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility, membrane permeability, and intermolecular interactions.
Global Hardness (η) Resistance to change in electron distribution.Related to the stability of the molecule.
Global Softness (σ) The reciprocal of hardness.Indicates the capacity of a molecule to receive electrons.
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.Influences the nature of chemical bonds and intermolecular interactions.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Quantifies the electrophilic character of a molecule.

These quantum chemical descriptors provide a quantitative basis for understanding the electronic behavior of imidazo[1,2-b]pyridazine derivatives and for establishing structure-activity relationships (SAR).[7]

Step 3: Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[8][9] This method is invaluable for understanding the binding mode of imidazo[1,2-b]pyridazine derivatives to their biological targets, such as protein kinases.[10]

Workflow: Molecular Docking of Imidazo[1,2-b]pyridazine Inhibitors

Caption: A typical workflow for molecular docking simulations.

Protocol: Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of the imidazo[1,2-b]pyridazine derivative.

    • Assign partial charges and define rotatable bonds.

  • Grid Box Definition:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the protein.

  • Docking Simulation:

    • Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm).

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key determinants of binding.

Correlation of Electronic Properties with Biological Activity

The true power of theoretical studies lies in their ability to establish a correlation between the calculated electronic properties and the experimentally observed biological activities of imidazo[1,2-b]pyridazine derivatives.

Case Study: Imidazo[1,2-b]pyridazines as Kinase Inhibitors

Imidazo[1,2-b]pyridazine derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[11][12][13][14][15] Theoretical studies have played a pivotal role in elucidating the structure-activity relationships (SAR) of these inhibitors.

For instance, molecular docking studies have revealed that the imidazo[1,2-b]pyridazine scaffold often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[16] The electronic properties of the substituents at different positions of the scaffold can significantly influence the strength of these interactions and, consequently, the inhibitory potency of the compound.

Furthermore, FMO analysis can help to explain the reactivity of certain derivatives, such as those designed as covalent inhibitors that form a permanent bond with a specific amino acid residue in the kinase active site.[15]

Nonlinear Optical (NLO) Properties

Recent research has also explored the nonlinear optical (NLO) properties of imidazo[1,2-b]pyridazine derivatives.[17][18] These properties are of interest for applications in photonics and optoelectronics. Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO response of these molecules.

Conclusion and Future Perspectives

Theoretical studies on the electronic properties of imidazo[1,2-b]pyridazine derivatives provide an indispensable framework for the rational design and optimization of novel therapeutic agents. By combining quantum chemical calculations with molecular modeling techniques, researchers can gain a deep understanding of the structure-activity relationships that govern the biological activity of these compounds.

The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly accelerate the discovery of new imidazo[1,2-b]pyridazine-based drugs with improved efficacy and safety profiles. The integration of theoretical predictions with experimental validation will remain a cornerstone of modern drug discovery, paving the way for the development of innovative treatments for a wide range of diseases.

References

  • Chen, Z., et al. (2017). Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. European Journal of Medicinal Chemistry, 132, 144-156. [Link]

  • Raman, P. K., Krishna, K. M., & Ramana, P. V. (2016). Molecular docking imidazo[1,2-b]pyridazine heterocyclics on methicillin resistant Staphylococcus aureus. Online Journal of Bioinformatics, 17(2), 105-115. [Link]

  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712. [Link]

  • Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(3), 115-119. [Link]

  • Lin, R. T., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Lin, R. T., et al. (2019). Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(3), 383-388. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38665-38677. [Link]

  • Gnanasekaran, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38665-38677. [Link]

  • Wang, Y., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 288, 117378. [Link]

  • Yu, J., et al. (2025). Synthesis, Crystal structure, DFT, Hirshfeld surface, Vibration properties and in vitro anti-proliferation studies of a novel imidazo[1,2-b]pyridazine derivative. ResearchGate. [Link]

  • dos Santos, A. C. F., et al. (2021). Analysis of the nonlinear optical response in Imidazo[4,5-b]Pyridine derivatives. ResearchGate. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Patel, D. R., et al. (2021). Nonlinear Optical Properties (NLO) study of some novel fluorescent 2-chloroimidazo[1,2-a] pyridine Derivatives. YMER, 20(10). [Link]

  • Mary, Y. S., et al. (2015). Molecular structure, vibrational (FT-IR and FT-Raman), NMR and UV spectral analysis of imidazo[1,2-b]pyridazine using experimental and DFT calculations. ResearchGate. [Link]

  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 12345. [Link]

  • Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling, 31(1), 123. [Link]

  • Pelosi, A., et al. (2025). Two-photon absorption in imidazo[1,2-a]pyridine derivatives: Study of nonlinear optical response and dipolar properties. ResearchGate. [Link]

  • Hameed, W. S. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Chemistry and Materials Research, 6(4), 52-60. [Link]

  • ChemHelp ASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube. [Link]

  • Mahmoud, A. R. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link]

  • Bendjeddou, A., et al. (2025). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. ResearchGate. [Link]

  • La Porta, F. A., et al. (2012). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. American Journal of Chemistry, 2(5), 255-262. [Link]

  • Singh, S., et al. (2026). Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Scientific Reports. [Link]

  • Mendonça, C. R., et al. (2021). Nonlinear absorption investigation in imidazopyridines derivates. SPIE. [Link]

  • Kumar, A., & Kumar, V. (2025). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Iodoimidazo[1,2-b]pyridazin-6-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and compounds targeting the central nervous system.[1][2] The ability to functionalize this scaffold at specific positions is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the core structure.[3][4]

This guide provides a detailed technical overview and practical protocols for the application of 3-Iodoimidazo[1,2-b]pyridazin-6-amine in Suzuki coupling reactions. As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the reaction's nuances, potential challenges, and the rationale behind the recommended protocols.

The Suzuki-Miyaura Coupling: Mechanism and Key Considerations for Nitrogen-Rich Heterocycles

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3][4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Mechanism cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X_L2 R-Pd(II)(X)L2 Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (R'-B(OR)2 + Base) R-Pd(II)-X_L2->Transmetalation R-Pd(II)-R'_L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)-R'_L2 R-Pd(II)-R'_L2->Pd(0)L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination R-R' R-R' Reductive_Elimination->R-R' R 3-Imidazo[1,2-b]pyridazin-6-amine X Iodo R' Aryl/Heteroaryl from Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

When working with nitrogen-containing heterocycles such as 3-Iodoimidazo[1,2-b]pyridazin-6-amine, several challenges can arise:

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, leading to its deactivation and reduced yields. The use of bulky, electron-rich phosphine ligands can mitigate this by shielding the metal center.

  • Protodeboronation: This is an undesired side reaction where the boronic acid's C-B bond is cleaved and replaced by a hydrogen atom, often from residual water.[6] The choice of base and the use of anhydrous conditions are critical to minimize this pathway.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two organohalide molecules can occur, particularly in the presence of oxygen.[6] Thoroughly degassing the reaction mixture is essential.[6]

The presence of the free amine group at the C-6 position introduces an additional layer of complexity. This electron-donating group can influence the electronic properties of the imidazo[1,2-b]pyridazine ring, potentially affecting the rate of oxidative addition. Furthermore, the amine itself can interact with the palladium catalyst.

Recommended Protocol for Suzuki Coupling of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

This protocol is based on successful Suzuki couplings reported for the closely related 3-bromo-6-aminoimidazo[1,2-b]pyridazine and general best practices for challenging heterocyclic substrates.[1] Optimization may be required for specific boronic acids.

Materials and Reagents:

  • 3-Iodoimidazo[1,2-b]pyridazin-6-amine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DME, Toluene/Ethanol mixture)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry reaction vessel, add 3-Iodoimidazo[1,2-b]pyridazin-6-amine (1 equivalent), the boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove all oxygen.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent. A common choice is a mixture of DME and water or dioxane.[6]

  • Degassing: Degas the solution again by bubbling the inert gas through it for another 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-imidazo[1,2-b]pyridazin-6-amine.

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A Combine Reactants: - 3-Iodo-substrate - Boronic Acid - Base B Purge with Inert Gas A->B C Add Anhydrous Solvent B->C D Degas Solution C->D E Add Palladium Catalyst D->E F Heat and Stir (Conventional or Microwave) E->F G Monitor Progress (TLC/LC-MS) F->G G->F Incomplete H Cool and Dilute G->H Complete I Aqueous Work-up H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the Suzuki coupling reaction.

Optimization and Troubleshooting

The success of the Suzuki coupling on this substrate is highly dependent on the careful selection of reaction parameters.

ParameterOptionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., XPhos, SPhos)For N-heterocycles, catalysts with bulky, electron-rich phosphine ligands are often superior as they promote oxidative addition and prevent catalyst deactivation.[7] Pd(PPh₃)₄ is a good starting point, but for challenging couplings, a more advanced catalyst system may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base activates the boronic acid to form a more nucleophilic boronate species.[8] Stronger, non-aqueous bases like K₃PO₄ can be effective in minimizing protodeboronation.[7] Cs₂CO₃ is often effective but more expensive.
Solvent Dioxane, DME, Toluene/Ethanol, DMF, with or without waterA polar aprotic solvent is typically used. The addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the reaction, but it also increases the risk of protodeboronation.[6] Anhydrous conditions are generally preferred.
Temperature 80 - 120 °C (conventional), 100 - 150 °C (microwave)Higher temperatures generally increase the reaction rate but can also lead to degradation of starting materials or products. Microwave heating can provide rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter times.[9]

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Catalyst poisoning- Insufficient temperature- Use a fresh batch of catalyst.- Switch to a more robust catalyst system with bulky ligands (e.g., Pd₂(dba)₃/XPhos).- Increase the reaction temperature or switch to microwave heating.
Significant Protodeboronation - Presence of water- Base is too weak or too hydrolytic- Use rigorously dried solvents and reagents.- Switch to a stronger, non-aqueous base like K₃PO₄.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) precatalyst issues- Ensure thorough degassing of the reaction mixture before and after solvent addition.[6]- Use a Pd(0) source directly, like Pd(PPh₃)₄.
Formation of Byproducts - Reaction temperature too high- Reaction time too long- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.

References

  • Sumakanth M., Malla Reddy V., Krishnan V.S.H., Sastry B.S. (2009). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1), 435-438. [Link]

  • Bennani, F., Daoui, O., Guedira, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(35), 8985-9011. [Link]

  • Van der Mey, M., et al. (2001). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. Tetrahedron, 57(49), 9857-9865. [Link]

  • Ratnikov, M. O., & Gevorgyan, V. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Molecules, 30(22), 4365. [Link]

  • Dimauro, E. F., & Kennedy, J. M. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. The Journal of Organic Chemistry, 72(3), 1013–1016. [Link]

  • Al-Tel, T. H. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 30(15), 3421. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

  • Teixeira, C., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • Comel, A., et al. (2008). Functionalized heteroarylpyridazines and pyridazin-3(2H)-one derivatives via palladium-catalyzed cross-coupling methodology. Tetrahedron, 64(13), 3014-3026. [Link]

  • Wikipedia contributors. (2024, October 10). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Curini, M., et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(1), 164. [Link]

  • Adam, J. M., et al. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(2), 465–468. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Kummari, S., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 56(38), 5299-5303. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • González-Bobes, F., & Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(16), 5360–5361. [Link]

Sources

Application

Application Notes and Protocols for Kinase Inhibition Assays with Imidazo[1,2-b]pyridazine Derivatives

Introduction: The Role of Kinase Inhibitors and the Imidazo[1,2-b]pyridazine Scaffold Protein kinases are fundamental regulators of nearly all cellular processes, catalyzing the transfer of a phosphate group from ATP to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Kinase Inhibitors and the Imidazo[1,2-b]pyridazine Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation acts as a molecular switch, modulating protein function, localization, and stability. With over 500 members in the human kinome, their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1] The development of small molecule kinase inhibitors has, therefore, revolutionized therapeutic strategies in oncology and beyond.

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating remarkable versatility as a core motif for potent and selective kinase inhibitors.[2] Derivatives of this scaffold have been successfully developed to target a range of kinases, including PIM, DYRK, cyclin-dependent kinases (CDKs), and transforming growth factor-β activated kinase (TAK1).[3][4][5][6] The success of this scaffold lies in its structural features, which are adept at forming key interactions within the ATP-binding pocket of kinases.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable in vitro biochemical and cell-based assays to characterize the inhibitory activity of novel imidazo[1,2-b]pyridazine derivatives. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into data analysis and interpretation, ensuring a self-validating system for generating high-quality, reproducible data.

Mechanism of Action: Understanding the Inhibition Paradigm

The majority of small molecule kinase inhibitors, including many imidazo[1,2-b]pyridazine derivatives, function as ATP-competitive inhibitors . They are designed to bind to the highly conserved ATP-binding pocket in the kinase domain, directly competing with the endogenous ATP substrate.[7][8] By occupying this site, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphotransfer reaction and halting the downstream signaling cascade.

However, the imidazo[1,2-b]pyridazine scaffold has also been utilized to develop allosteric inhibitors . A notable example involves targeting the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2).[9][10] These inhibitors bind to a site distinct from the ATP pocket, inducing a conformational change that locks the kinase in an inactive state. Targeting less-conserved allosteric sites or pseudokinase domains can be a powerful strategy for achieving greater inhibitor selectivity, a significant challenge in kinase drug discovery.[11][12]


}

Modes of kinase inhibition by imidazo[1,2-b]pyridazine derivatives.

Choosing the Right Assay: A Comparative Overview

The initial characterization of a kinase inhibitor involves determining its potency, typically expressed as the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, each with distinct advantages and limitations.[13][14]

Assay TechnologyPrincipleProsCons
Radiometric Assays Measures the incorporation of radiolabeled phosphate ([γ-³²P] or [γ-³³P]-ATP) into a substrate.[14]Gold standard, highly sensitive, direct measurement of phosphorylation.[14][15]Requires handling of radioactive materials, safety concerns, waste disposal issues.
Luminescence-Based Measures kinase activity by quantifying the depletion of ATP (e.g., Kinase-Glo®) or formation of ADP (e.g., ADP-Glo®).[16]High sensitivity, homogeneous "add-and-read" format.Indirect measurement, susceptible to interference from compounds that affect luciferase.
Fluorescence Polarization (FP) Measures the change in rotational mobility of a fluorescently labeled tracer upon binding to a kinase.Homogeneous format, good for HTS.Requires a specific fluorescent probe for each kinase or kinase family.
Time-Resolved FRET (TR-FRET) Measures energy transfer between a lanthanide donor and a fluorescent acceptor when brought into proximity by a kinase reaction.[17]Homogeneous, no-wash format, high signal-to-background ratio, robust for HTS, reduced compound interference.[17][18]Requires specific antibody pairs or labeled substrates.

For modern drug discovery and high-throughput screening (HTS), non-radioactive, homogeneous methods like TR-FRET are often preferred due to their robustness, scalability, and safety.[17] This guide will focus on a TR-FRET-based protocol for biochemical characterization.

Part 1: Biochemical Kinase Inhibition Assay Protocol (TR-FRET)

This protocol outlines the determination of an IC50 value for an imidazo[1,2-b]pyridazine derivative against a target kinase using a generic TR-FRET format.

Principle of the Assay

The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., APC or XL665) are used for detection. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Pre-Assay Optimization: The Key to a Self-Validating System

Before determining an IC50 value, several parameters must be optimized to ensure the assay is robust and the data are meaningful.[19]

  • Enzyme Titration: The goal is to find the lowest enzyme concentration that gives a robust signal well above background within the linear range of the reaction. This is typically the concentration that yields 50-80% of the maximum signal (EC50-EC80).[15][20] This conserves precious enzyme and ensures the assay operates under initial velocity conditions, which is critical for accurate inhibitor potency measurement.

  • Determination of ATP Kₘ,app: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[8] Therefore, it is crucial to determine the apparent Michaelis constant (Kₘ) for ATP under the optimized enzyme conditions. The inhibition assay should be run at an ATP concentration equal to or very close to the Kₘ,app. This standardizes the assay conditions and allows for a more meaningful comparison of inhibitor potencies across different studies and even different kinases.[15] Running assays at arbitrarily high ATP concentrations will lead to an underestimation of the inhibitor's true potency.

  • DMSO Tolerance: Imidazo[1,2-b]pyridazine derivatives are typically dissolved in Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can inhibit or, in some cases, even stimulate kinase activity.[21][22] It is essential to determine the highest concentration of DMSO that does not significantly affect the kinase reaction (typically ≤1-2%).[23] All wells in the assay, including controls, must contain the same final concentration of DMSO to negate solvent effects.[19]

Detailed Step-by-Step Protocol

Materials:

  • Recombinant Kinase

  • Biotinylated Substrate Peptide

  • ATP (high purity)

  • Imidazo[1,2-b]pyridazine test compound

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • TR-FRET Detection Reagents: Eu-labeled anti-phospho-antibody and Streptavidin-APC in detection buffer

  • Stop Solution (e.g., EDTA)

  • DMSO (molecular biology grade)

  • Low-volume 384-well assay plates (e.g., white, solid bottom)

  • TR-FRET compatible plate reader


}

Biochemical TR-FRET kinase inhibition assay workflow.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the imidazo[1,2-b]pyridazine inhibitor.

    • Create a 10 mM stock in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in 100% DMSO. This will be your 100x concentrated plate.

    • Dilute this plate 25-fold into kinase buffer to create a 4x concentrated working solution plate with a final DMSO concentration of 4%.

  • Assay Plating:

    • Add 2.5 µL of the 4x inhibitor solution (or 4% DMSO for vehicle/control wells) to the 384-well plate.

    • Prepare a 2x Kinase master mix in kinase buffer at twice the final optimized concentration.

    • Add 2.5 µL of 2x Kinase master mix to all wells except the "no enzyme" blank. Add 2.5 µL of kinase buffer to the blank wells.

  • Reaction Initiation:

    • Prepare a 2x Substrate/ATP master mix in kinase buffer containing the biotinylated substrate and ATP at twice their final concentrations (use the pre-determined Kₘ,app for ATP).

    • Add 5 µL of the 2x Substrate/ATP mix to all wells to start the reaction. The final reaction volume is 10 µL, and the final DMSO concentration is 1%.

    • Mix gently by shaking the plate for 30 seconds.

  • Kinase Reaction: Cover the plate and incubate at room temperature for the pre-determined linear time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Prepare a 2x Stop/Detection mix containing the Eu-labeled antibody and Streptavidin-APC in detection buffer with EDTA (to chelate Mg²⁺ and stop the kinase reaction).

    • Add 10 µL of the Stop/Detection mix to all wells. Final volume is 20 µL.

    • Cover the plate, protect from light, and incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable reader, measuring the emission at the acceptor and donor wavelengths.

Data Analysis and IC50 Determination
  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.

  • Normalize Data:

    • The "No Inhibitor" (vehicle) wells represent 100% activity.

    • The "Max Inhibition" or "No Enzyme" wells represent 0% activity.

    • Normalize the data as a percentage of inhibition: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)])

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Calculate IC50: Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[24]

Part 2: Cell-Based Assay to Confirm Target Engagement

While biochemical assays are essential for determining direct enzyme inhibition, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, or engagement with the target in its native environment.[25] A cell-based assay is a mandatory next step to validate a compound's activity. A straightforward method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western Blot.

Detailed Step-by-Step Protocol (Western Blot)

Procedure:

  • Cell Culture: Culture a relevant cell line known to have an active signaling pathway involving the target kinase. Seed cells in 6-well plates and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with a dose-range of the imidazo[1,2-b]pyridazine inhibitor (and a DMSO vehicle control) for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Image the blot using a digital imager.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate or a housekeeping protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein or housekeeping protein signal. Plot the normalized signal against the inhibitor concentration to observe the dose-dependent inhibition of substrate phosphorylation.

Interpreting Results and Advancing Your Research

  • Correlation of Biochemical and Cellular Data: A good inhibitor should demonstrate a correlation between its biochemical IC50 and its cellular potency. A large discrepancy may indicate poor cell permeability, rapid metabolism, or off-target effects.[25]

  • Selectivity Profiling: A critical step in drug development is to assess inhibitor selectivity.[26] This involves screening the compound against a broad panel of kinases (kinome scanning) to identify potential off-target activities that could lead to undesired side effects.[11][13][27]

  • Mechanism of Action Studies: To confirm that an inhibitor is ATP-competitive, an ATP competition assay can be performed. In this assay, the IC50 of the inhibitor is determined at various ATP concentrations. For a true ATP-competitive inhibitor, the measured IC50 value will increase linearly with increasing ATP concentration.[28]

References

  • Bamborough, P., & Drewry, D. (2021). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in Molecular Biology, 2235, 1-18.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]

  • Zonder, J. A. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11886-E11895. [Link]

  • Hu, G., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2417-2425. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. BellBrook Labs Blog. [Link]

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042-1047. [Link]

  • Jia, Y., et al. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Expert Opinion on Drug Discovery, 3(8), 959-978. [Link]

  • Fancelli, D., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 723-728. [Link]

  • Hill, T. J., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116274. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Publication on ResearchGate. [Link]

  • Scientist Live. (2026, February 5). TR-FRET powers smarter drug screening. Scientist Live. [Link]

  • Reddit. (2016, October 6). role of DMSO in biochemical assays. r/Biochemistry Subreddit. [Link]

  • Fabbro, D., et al. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]

  • Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2419-2428. [Link]

  • Pierobon, M., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 22(6), 2825. [Link]

  • Anand, P., & Chandra, N. (2010). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Computer-Aided Molecular Design, 24(7), 621-631. [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. ACS Chemical Biology, 7(1), 173-182. [Link]

  • International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. MRC PPU, University of Dundee. [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

  • Knight, Z. A., & Shokat, K. M. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1335759. [Link]

  • Krippendorff, B. F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. Q&A on ResearchGate. [Link]

  • Kondo, M., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 957-961. [Link]

  • ResearchGate. (n.d.). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Publication on ResearchGate. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 723-728. [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 3-Iodoimidazo[1,2-b]pyridazin-6-amine in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Motif in Oncology Research The imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Motif in Oncology Research

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic system serves as a cornerstone for the design of numerous kinase inhibitors, demonstrating significant potential in the development of novel anticancer therapeutics.[2] Derivatives of this scaffold have been shown to target a diverse range of kinases, including but not limited to mTOR, DYRK, CLK, PIM, BTK, c-Met, VEGFR2, and Mps1, which are often dysregulated in various malignancies.[2][3][4][5][6][7] The strategic functionalization of the imidazo[1,2-b]pyridazine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This document provides detailed application notes and protocols for the initial characterization of 3-Iodoimidazo[1,2-b]pyridazin-6-amine , a specific derivative of this scaffold, in cancer cell lines. While extensive biological data for this particular analog is not yet publicly available, its structural features—a halogen at the 3-position and an amine at the 6-position—suggest its potential as a kinase inhibitor. The protocols outlined herein are designed to serve as a comprehensive guide for researchers to elucidate its mechanism of action and anticancer efficacy.

Predicted Mechanism of Action and Key Signaling Pathways

Based on the structure-activity relationships of related imidazo[1,2-b]pyridazine derivatives, 3-Iodoimidazo[1,2-b]pyridazin-6-amine is hypothesized to function as an ATP-competitive kinase inhibitor. The iodine atom at the 3-position can potentially engage in halogen bonding or occupy a hydrophobic pocket within the kinase active site, while the 6-amino group can form crucial hydrogen bonds with the hinge region of the kinase.

Given the broad spectrum of kinases targeted by this scaffold, the primary downstream signaling pathways that are likely to be affected include:

  • PI3K/AKT/mTOR Pathway: Central to cell growth, proliferation, and survival.[3]

  • MAPK Pathway: Regulates cell proliferation, differentiation, and apoptosis.

  • Cell Cycle Regulation Pathways: Governed by Cyclin-Dependent Kinases (CDKs).

  • Apoptotic Pathways: Controlled by proteins such as those in the BCL-2 family and caspases.

The following diagram illustrates the potential interplay of 3-Iodoimidazo[1,2-b]pyridazin-6-amine with these key cellular signaling pathways.

G 3-Iodoimidazo[1,2-b]pyridazin-6-amine 3-Iodoimidazo[1,2-b]pyridazin-6-amine Kinase Target(s) Kinase Target(s) 3-Iodoimidazo[1,2-b]pyridazin-6-amine->Kinase Target(s) PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Kinase Target(s)->PI3K/AKT/mTOR Pathway Inhibition MAPK Pathway MAPK Pathway Kinase Target(s)->MAPK Pathway Inhibition Cell Cycle Progression Cell Cycle Progression Kinase Target(s)->Cell Cycle Progression Inhibition Apoptosis Apoptosis Kinase Target(s)->Apoptosis Induction Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT/mTOR Pathway->Cell Proliferation & Survival Modulation MAPK Pathway->Cell Proliferation & Survival Modulation G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Sources

Application

Application Notes and Protocols for the Derivatization of 3-Iodoimidazo[1,2-b]pyridazin-6-amine in Drug Discovery

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Motif in Kinase Inhibition The imidazo[1,2-b]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Motif in Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This nitrogen-rich bicyclic system has proven to be a fertile ground for the development of potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders.[2][3] The structural rigidity and unique electronic properties of the imidazo[1,2-b]pyridazine scaffold allow for precise interactions with the ATP-binding site of kinases.[4] Notable examples of drugs and clinical candidates built around this core, such as Ponatinib (AP24534), underscore its therapeutic potential.[5]

Our focus here is on a key intermediate, 3-Iodoimidazo[1,2-b]pyridazin-6-amine . The strategic placement of the iodo group at the C-3 position and an amine at the C-6 position provides two orthogonal handles for chemical diversification. The C-3 iodo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. This application note will provide detailed protocols for the derivatization of this scaffold via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering researchers a practical guide to unlocking the vast chemical space around this promising core for the discovery of novel therapeutics.

Strategic Derivatization: Leveraging Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[6] For the derivatization of 3-Iodoimidazo[1,2-b]pyridazin-6-amine, we will focus on three key transformations that allow for the introduction of aryl, alkynyl, and amino moieties at the C-3 position.

Experimental Workflow Overview

The general workflow for the derivatization of 3-Iodoimidazo[1,2-b]pyridazin-6-amine involves the reaction of the starting material with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent. The choice of these components is critical for achieving high yields and purity.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivatized Products start 3-Iodoimidazo[1,2-b]pyridazin-6-amine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid/Ester) start->suzuki Pd Catalyst, Ligand, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd Catalyst, Cu(I) co-catalyst, Base buchwald Buchwald-Hartwig Amination (Amine) start->buchwald Pd Catalyst, Ligand, Base prod_suzuki 3-Aryl/Heteroaryl-imidazo[1,2-b]pyridazin-6-amine suzuki->prod_suzuki prod_sonogashira 3-Alkynyl-imidazo[1,2-b]pyridazin-6-amine sonogashira->prod_sonogashira prod_buchwald 3-Amino-imidazo[1,2-b]pyridazin-6-amine buchwald->prod_buchwald

Caption: General workflow for the derivatization of 3-Iodoimidazo[1,2-b]pyridazin-6-amine.

Protocols for Derivatization

The following protocols are designed to be robust and adaptable for a range of substrates. Researchers should consider small-scale trials to optimize conditions for their specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling for C-3 Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[7] This reaction is particularly useful for introducing a variety of aryl and heteroaryl groups at the C-3 position of the imidazo[1,2-b]pyridazine core.

Rationale for Conditions:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for many Suzuki couplings. For more challenging substrates, more advanced catalysts like PdCl₂(dppf) may be beneficial.

  • Base: A moderately strong inorganic base like Na₂CO₃ or K₂CO₃ is typically sufficient to facilitate the transmetalation step without causing decomposition of sensitive functional groups.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DME and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol:

  • To a reaction vessel, add 3-Iodoimidazo[1,2-b]pyridazin-6-amine (1.0 equiv.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv.), and a base such as Na₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for C-3 Alkynylation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated heterocycles.[8] This is a key transformation in the synthesis of the potent kinase inhibitor Ponatinib.[5][9]

Rationale for Conditions:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is the classic system for Sonogashira couplings.[10] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous solvents like THF or DMF are typically used to prevent the hydrolysis of the catalyst and reagents.

Experimental Protocol:

  • To a flame-dried reaction vessel, add 3-Iodoimidazo[1,2-b]pyridazin-6-amine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base like triethylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-3 Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[6] This reaction can be used to introduce a diverse range of primary and secondary amines at the C-3 position.

Rationale for Conditions:

  • Catalyst and Ligand: This reaction often requires a more sophisticated catalyst system. A common combination is a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos or RuPhos. These ligands facilitate the reductive elimination step, which is often rate-limiting.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential for the stability of the catalytic system.

Experimental Protocol:

  • To a dry reaction vessel, add 3-Iodoimidazo[1,2-b]pyridazin-6-amine (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium source such as Pd₂(dba)₃ (0.02-0.05 equiv.), and a phosphine ligand like Xantphos (0.04-0.10 equiv.).

  • Add a strong base, for instance, sodium tert-butoxide (1.5-2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Biological Activity of Derivatized Imidazo[1,2-b]pyridazines

The derivatization of the imidazo[1,2-b]pyridazine scaffold has led to the discovery of numerous potent kinase inhibitors. The table below summarizes the biological activity of selected derivatives, highlighting the impact of different substituents at the C-3 and C-6 positions.

Compound IDC-3 SubstituentC-6 SubstituentTarget KinaseIC₅₀ (nM)Reference
Ponatinib (AP24534) 3-(4-methyl-1-(4-(4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ethynylHBcr-Abl (T315I)2.0[11]
Compound A 4-pyridinylcyclopropylaminoCK1δ/ε<100[12]
Compound B 3-acetylphenylcyclopropylmethylaminoPIM1150[4]
Compound C 4-(trifluoromethyl)phenyl4-morpholinylanilinoIKKβ3.4[13]
Compound D 2-aminopyrimidin-5-yl4-fluorobenzylaminoCDK25[2]
Compound 26 3-fluorophenoxy2-(cyclopropylcarbonylamino)c-Met/VEGFR21.9 / 2.2[14]
Compound 27f Varies4-(2-hydroxypropan-2-yl)phenylaminoMps10.70
Compound 3 Varies(2-oxo-1,2-dihydropyridin-3-yl)aminoTyk2 JH2<10[11]

Conclusion and Future Directions

The 3-Iodoimidazo[1,2-b]pyridazin-6-amine scaffold is a highly valuable starting point for the synthesis of diverse libraries of compounds for drug discovery. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and versatile methods for introducing a wide range of chemical functionalities at the C-3 position. The demonstrated success of this scaffold in yielding potent and selective kinase inhibitors suggests that further exploration of its chemical space is a promising strategy for the development of new therapeutics. Future work could involve the exploration of other cross-coupling reactions, such as Stille or Negishi couplings, as well as the derivatization of the C-6 amine to further expand the structure-activity relationship landscape.

References

  • Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wang, S. et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]

  • Velcicky, J. et al. (2017). Aminopyridazine and Imidazo[1,2‐b]pyridazine DAPK1 inhibitors. ResearchGate. [Link]

  • Kusakabe, K. et al. (2015). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1760-1775. [Link]

  • Fedorov, O. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6903-6910. [Link]

  • Umemoto, E. et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • El Akkaoui, A. et al. (2021). Sonogashira coupling with Fe/ppm Pd NPs for the synthesis of Ponatinib intermediate 64. ResearchGate. [Link]

  • Shimizu, H. et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5329-5333. [Link]

  • Barvian, M. et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]

  • El Akkaoui, A. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Iorkula, T. H. et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Wéber, M. et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2731-2738. [Link]

  • Kovi, R. et al. (2016). Processes for making ponatinib and intermediates thereof.
  • Scott, J. S. et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Touaibia, M. et al. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 7(59), 37371-37380. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Huestis, M. P. et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Presset, M. et al. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Tetrahedron Letters, 48(27), 4821-4825. [Link]

  • CN103570724A - Synthesis method of ponatinib. (2014).
  • Khan, I. et al. (2016). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Buchwald-Hartwig amination reaction of iodobenzene with aniline... (n.d.). ResearchGate. [Link]

  • Baxter, E. W. et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. (n.d.). ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

Method

Application Note: Modular Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine Analogs

Abstract & Strategic Overview The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in oncology and immunology, serving as the core for potent kinase inhibitors such as Ponatinib (BCR-ABL inhibitor) and exper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in oncology and immunology, serving as the core for potent kinase inhibitors such as Ponatinib (BCR-ABL inhibitor) and experimental TAK1/DYRK1A inhibitors. The 3-iodo-6-amino functionalization pattern is critical: the C3-iodine serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C6-amine moiety often interacts with the kinase hinge region or solvent-exposed front.

This Application Note provides a validated, three-stage protocol for synthesizing 3-iodoimidazo[1,2-b]pyridazin-6-amine analogs. Unlike rigid textbook procedures, this guide focuses on divergent synthesis —creating a stable intermediate that can be rapidly diversified into a library of analogs.

The Strategic Route (Retrosynthesis)

To maximize yield and regioselectivity, we employ a "Cyclize-Iodinate-Diversify" strategy:

  • Scaffold Construction: Condensation of 6-chloropyridazin-3-amine with chloroacetaldehyde.

  • Regioselective Activation: Electrophilic iodination at the electron-rich C3 position using N-iodosuccinimide (NIS).

  • Library Diversification: Nucleophilic Aromatic Substitution (SNAr) at the electron-deficient C6 position to install amine analogs.

Reaction Logic & Mechanism

Understanding the electronic bias of the imidazo[1,2-b]pyridazine ring is essential for troubleshooting.

  • The Imidazole Ring (5-membered): Electron-rich. The C3 position is the most nucleophilic site, making it highly susceptible to Electrophilic Aromatic Substitution (EAS).

  • The Pyridazine Ring (6-membered): Electron-deficient (due to two nitrogens). The C6 position, especially when substituted with a halogen (Cl), is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Workflow Diagram

The following diagram illustrates the reaction sequence and the orthogonal reactivity of the C3 and C6 positions.

G Start 6-Chloropyridazin-3-amine Step1 Step 1: Cyclization (Formation of Bicyclic Core) Start->Step1 + Chloroacetaldehyde reflux Inter1 6-Chloroimidazo[1,2-b]pyridazine Step1->Inter1 Step2 Step 2: C3-Iodination (Electrophilic Activation) Inter1->Step2 + NIS, MeCN Inter2 3-Iodo-6-chloroimidazo [1,2-b]pyridazine (Key Intermediate) Step2->Inter2 Step3 Step 3: C6-Amination (S_NAr Diversification) Inter2->Step3 + R-NH2 Heat/Base Final 3-Iodo-6-amino-analog (Library Entry) Step3->Final

Figure 1: Modular synthesis workflow. The "Key Intermediate" (Green) allows for late-stage divergence.

Detailed Experimental Protocols

Module 1: Scaffold Construction

Objective: Synthesis of 6-chloroimidazo[1,2-b]pyridazine. Scale: 10.0 g (Starting Material)

Reagents:

  • 6-Chloropyridazin-3-amine (CAS: 5469-69-2)

  • Chloroacetaldehyde (50% wt in water)

  • n-Butanol (Solvent)

  • Sodium Bicarbonate (NaHCO₃)

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 6-chloropyridazin-3-amine (10.0 g, 77.2 mmol) and n-butanol (100 mL).

  • Addition: Add chloroacetaldehyde (50% aq. solution, 19.4 g, 123 mmol, 1.6 equiv).

  • Cyclization: Equip with a reflux condenser and heat the mixture to 120°C for 16 hours. The reaction will turn dark brown.

    • Expert Insight: Monitor by LCMS. The starting material (M+H 130) should disappear, replaced by the product (M+H 154).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (rotary evaporator) to obtain a dark oil.

  • Neutralization: Dissolve the residue in water (100 mL) and Ethyl Acetate (100 mL). Slowly add solid NaHCO₃ until pH ~8.

    • Critical Control Point: The cyclization generates HCl. Failure to neutralize will trap the product in the aqueous phase as the hydrochloride salt.

  • Extraction: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient 0-50%).

    • Typical Yield: 70-80% (Off-white solid).

Module 2: Regioselective C3-Iodination

Objective: Synthesis of 6-chloro-3-iodoimidazo[1,2-b]pyridazine. Mechanism: Electrophilic Aromatic Substitution.

Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine (from Module 1)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN)

Protocol:

  • Dissolution: Dissolve 6-chloroimidazo[1,2-b]pyridazine (5.0 g, 32.6 mmol) in anhydrous Acetonitrile (50 mL) at room temperature (RT).

  • Iodination: Add N-Iodosuccinimide (NIS) (7.7 g, 34.2 mmol, 1.05 equiv) portion-wise over 10 minutes.

    • Expert Insight: Do not dump NIS all at once. An exotherm can occur, leading to di-iodination.

  • Reaction: Stir at RT for 2–4 hours.

    • QC Check: LCMS should show conversion from M+H 154 to M+H 280 (characteristic Cl + I isotope pattern).

  • Quench: Pour reaction mixture into water (150 mL) containing 5% Sodium Thiosulfate (to quench excess iodine/NIS).

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate, extract with EtOAc.

    • Typical Yield: 85-95% (Pale yellow solid).

    • Purity: Usually sufficient for the next step without chromatography.

Module 3: Library Generation (C6-Amination)

Objective: Synthesis of 3-iodoimidazo[1,2-b]pyridazin-6-amine analogs via SNAr. Scope: This protocol is adaptable for primary and secondary amines.[1]

Reagents:

  • 3-Iodo-6-chloroimidazo[1,2-b]pyridazine (Intermediate)

  • Target Amine (R-NH₂ or R₂NH)

  • Cesium Fluoride (CsF) or DIPEA

  • DMSO (Dimethyl sulfoxide)

Protocol:

  • Vessel: Prepare a reaction vial (microwave-compatible or screw-cap).

  • Charge: Add 3-iodo-6-chloroimidazo[1,2-b]pyridazine (100 mg, 0.36 mmol).

  • Amine Addition: Add the Target Amine (1.5 – 2.0 equiv).

    • Note: If the amine is a valuable salt (e.g., HCl salt), add 3.0 equiv of DIPEA.

  • Promoter: Add CsF (55 mg, 0.36 mmol, 1.0 equiv).

    • Expert Insight: Fluoride ions stabilize the Meisenheimer complex intermediate, significantly accelerating SNAr on electron-deficient heterocycles [1].

  • Solvent: Add DMSO (1.0 mL).

  • Heating: Heat to 100°C for 4–12 hours (or 140°C for 30 mins in a microwave reactor).

  • Workup: Dilute with water (5 mL). The product usually precipitates. Filter and wash with water.

    • Alternative: If the product is polar, extract with DCM/MeOH (9:1).

Data Summary & QC Specifications

Parameter6-Chloro-SMIntermediate (Step 2)Final Analog (Step 3)
Formula C₆H₄ClN₃C₆H₃ClIN₃C₆H₄IN₅ (example)
MW 153.57279.47Variable
LCMS (ESI+) 154/156 (3:1 ratio)280/282 (Cl/I pattern)M+H of Analog
¹H NMR Key H3 proton at ~7.9 ppmH3 proton disappears Amine signals appear
Appearance Off-white solidPale yellow solidVariable

Critical QC Check: In ¹H NMR, the disappearance of the singlet at δ 7.9–8.1 ppm (C3-H) confirms successful iodination. If this peak remains, the reaction is incomplete.

Troubleshooting & Safety

  • Chloroacetaldehyde: Highly toxic and alkylating. Use exclusively in a fume hood. Neutralize all glassware with bleach/base before cleaning.

  • Incomplete Iodination: If the reaction stalls, add 0.1 equiv of Trifluoroacetic Acid (TFA) to catalyze the electrophilic attack.

  • SNAr Failure: If the amine is sterically hindered (e.g., tert-butyl amine), SNAr may fail. Switch to Buchwald-Hartwig conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃ in Dioxane at 100°C [2].

  • De-iodination: Avoid using palladium catalysts before Step 3. The C3-I bond is labile under Pd-catalysis (oxidative addition). Always install the amine (Step 3) before attempting cross-coupling at the iodine position, unless using orthogonal protection.

References

  • SNAr Methodology: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. (2010).

  • Palladium Catalysis & Scaffold Review: Imidazo[1,2-b]pyridazine: A Privileged Scaffold in Medicinal Chemistry. RSC Advances. (2021).

  • Kinase Inhibitor Context (Ponatinib Analogs): Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor. ACS Medicinal Chemistry Letters. (2010).

  • Iodination Protocols: Regioselective halogenation of imidazo[1,2-b]pyridazines. Tetrahedron Letters. (2008).

Sources

Application

Advanced Protocol: 3-Iodoimidazo[1,2-b]pyridazin-6-amine as a Strategic Building Block

Executive Summary & Strategic Value 3-Iodoimidazo[1,2-b]pyridazin-6-amine represents a high-value "bifunctional pivot" scaffold in modern medicinal chemistry. Its structural utility lies in the orthogonality of its two p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Iodoimidazo[1,2-b]pyridazin-6-amine represents a high-value "bifunctional pivot" scaffold in modern medicinal chemistry. Its structural utility lies in the orthogonality of its two primary reactive handles:

  • C-3 Iodine: An electrophilic site primed for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), often used to install the "hinge-binding" motif in kinase inhibitors.

  • C-6 Amine: A nucleophilic handle available for derivatization (acylation, urea formation, reductive amination) to tune solubility, permeability, and solvent-front interactions.

This scaffold is a bioisostere of the purine and quinoline cores, featuring prominently in kinase inhibitors (e.g., Ponatinib analogs, Tak1 inhibitors) and protein-protein interaction modulators. The imidazo[1,2-b]pyridazine core is particularly valued for its ability to accept hydrogen bonds via N1, mimicking the adenine N1 in ATP-binding pockets.

Chemical Profile & Reactivity Map

The molecule exhibits a distinct reactivity dichotomy that allows for sequential, regioselective functionalization.

FeaturePositionElectronic CharacterPrimary Transformations
"Warhead" Site C-3 (Iodo) Electrophilic CarbonSuzuki, Sonogashira, Stille, Heck couplings.
"Tail" Site N-6 (Amine) Nucleophilic NitrogenAmide coupling, Urea formation, Sulfonylation.
Scaffold Core N-1 H-Bond AcceptorCritical for kinase hinge binding (interaction with backbone NH).
Visualization: Reactivity Architecture

ReactivityMap Scaffold 3-Iodoimidazo[1,2-b] pyridazin-6-amine C3 C-3 Position (Iodine) Scaffold->C3 Pd-Catalyzed Coupling N6 N-6 Position (Exocyclic Amine) Scaffold->N6 Acylation/ Alkylation N1 N-1 Position (Ring Nitrogen) Scaffold->N1 H-Bond Acceptor

Figure 1: Orthogonal reactivity map of the imidazo[1,2-b]pyridazine scaffold.

Synthetic Workflows

The synthesis and utilization of this building block generally follow two distinct pathways depending on the complexity of the target molecule.

Workflow A: The "Head-First" Approach (C-3 Coupling N-6 Derivatization)

Best for: Libraries where the C-3 aryl group is constant, and the N-6 tail is varied to optimize ADME properties. Risk:[1] The free amine at C-6 can coordinate to Pd catalysts, potentially reducing yield. Mitigation: Use of bidentate ligands (e.g., dppf, Xantphos) or protecting the amine (e.g., Boc) prior to coupling.

Workflow B: The "Tail-First" Approach (N-6 Derivatization C-3 Coupling)

Best for: Libraries requiring diverse "warheads" (C-3 substituents) on a fixed solubilizing tail. Advantage:[1][2][3] Acylating the amine reduces its Lewis basicity, preventing catalyst poisoning in the subsequent Suzuki step.

Detailed Experimental Protocols

Protocol 1: C-3 Functionalization via Suzuki-Miyaura Coupling

Objective: Installation of an aryl/heteroaryl group at the C-3 position. Substrate: 3-Iodoimidazo[1,2-b]pyridazin-6-amine (or its N-Boc protected variant).

Reagents:

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) - Preferred for stability and resistance to N-coordination.

  • Base: 2M Na₂CO₃ (aqueous) or Cs₂CO₃ (solid, 2-3 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.[4]

Step-by-Step Procedure:

  • Charge: In a microwave vial or round-bottom flask, combine the 3-iodo scaffold (1.0 equiv), aryl boronic acid (1.2 equiv), and base (2.5 equiv).

  • Solvent & Degas: Add the solvent mixture (0.1 M concentration relative to substrate). Sparge with Argon or Nitrogen for 10 minutes. Crucial Step: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[4]·DCM (0.05 equiv) quickly against a counter-flow of inert gas. Seal the vessel.

  • Reaction: Heat to 80–100°C (oil bath) or 100°C (microwave, 30-60 min). Monitor by LCMS for consumption of the iodo-starting material.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The product is often polar; a gradient up to 10% MeOH in DCM is typical.

Expert Insight: If the C-6 amine is unprotected, you may observe minor N-arylation (Chan-Lam type) side products if copper contaminants are present. Using high-purity Pd sources avoids this.

Protocol 2: N-6 Functionalization (Amide Coupling)

Objective: Derivatization of the exocyclic amine to modulate physicochemical properties.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride). HATU is preferred for sterically hindered acids.

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF or DMF/DCM (1:1).

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.1 equiv) in dry DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5-10 minutes at RT to form the active ester.

  • Addition: Add 3-Iodoimidazo[1,2-b]pyridazin-6-amine (1.0 equiv) to the mixture.

  • Reaction: Stir at RT for 2–12 hours. If the amine is sluggish (due to electron-deficiency of the pyridazine ring), heat to 50°C.

  • Workup: Dilute with water (precipitation often occurs). Filter the solid or extract with EtOAc/LiCl (5% aq) to remove DMF.

  • Note: The resulting amide is significantly less basic, facilitating subsequent Pd-catalyzed reactions at the C-3 position without catalyst poisoning.

Pathway Visualization: Sequential Functionalization

This diagram illustrates the "Tail-First" strategy, which is generally more robust for scale-up.

SyntheticWorkflow Start Start: 3-Iodoimidazo[1,2-b] pyridazin-6-amine Step1 Step 1: N-6 Acylation (R-COOH, HATU, DIPEA) Start->Step1 Intermed Intermediate: N-(3-iodoimidazo[1,2-b] pyridazin-6-yl)amide Step1->Intermed Yield: 80-95% Step2 Step 2: C-3 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermed->Step2 Final Final Target: Kinase Inhibitor Analog Step2->Final Yield: 60-85%

Figure 2: "Tail-First" synthetic workflow minimizing catalyst poisoning.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled Suzuki Reaction Catalyst poisoning by free amine (N-6) or Pyridazine N.Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ (sterically bulky ligands prevent N-binding). Increase catalyst loading to 10 mol%.
Protodeiodination Overheating or hydride source presence.Lower temp to 80°C. Ensure solvent is anhydrous if using hydride-sensitive reagents.
Low Solubility Planar, rigid scaffold stacking.Use DMSO/MeOH mixtures for purification. Introduce solubilizing tails (e.g., morpholine, piperazine) at N-6 early in the synthesis.
Regioselectivity (during Iodination) If synthesizing the block from 6-amine: Over-iodination.Use exactly 1.0 equiv of NIS in MeCN at 0°C. The C-3 position is significantly more nucleophilic than C-2 or C-8.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021. Link

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 2019. Link

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2023. Link

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 2024. Link[5]

  • PubChem Compound Summary: Imidazo[1,2-b]pyridazin-6-amine. National Center for Biotechnology Information. Link

Sources

Method

Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-b]pyridazine Libraries

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Motif The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Kinase Inhibitor Motif

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This nitrogen-rich fused ring system serves as a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity. Notably, it has proven to be a highly successful framework for the development of protein kinase inhibitors.[3][4] The marketed drug Ponatinib, a multi-targeted kinase inhibitor for the treatment of leukemia, features this core structure and underscores its therapeutic potential.[1]

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[5][6] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to generate potent and selective inhibitors for a range of kinases, including Transforming Growth Factor-β Activated Kinase (TAK1), Tyrosine Kinase 2 (TYK2), and Monopolar Spindle 1 (Mps1).[3][7][8]

High-throughput screening (HTS) is an essential methodology in modern drug discovery that allows for the rapid testing of large and diverse chemical libraries to identify "hit" compounds with desired biological activity.[9][10] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of an HTS campaign to identify novel kinase inhibitors from imidazo[1,2-b]pyridazine-based libraries. We will delve into the rationale behind experimental design, provide detailed protocols for robust biochemical and cell-based assays, and outline a comprehensive workflow for data analysis and hit validation.

Part 1: Library Design and Management

The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. For imidazo[1,2-b]pyridazine libraries, synthetic accessibility allows for extensive derivatization at multiple positions (typically C2, C3, C6, and C8), enabling fine-tuning of potency and selectivity.[7]

Key Considerations for Library Design:

  • Structural Diversity: The library should explore a wide range of chemical space around the core scaffold. Variations in substituents at key positions can influence interactions with the kinase hinge region, solvent front, and allosteric pockets.

  • Physicochemical Properties: Compounds should adhere to general "drug-like" properties (e.g., Lipinski's Rule of Five) to improve the likelihood of favorable pharmacokinetic profiles in later stages.

  • Synthetic Tractability: The library design should be guided by efficient and robust synthetic routes to allow for rapid synthesis of analogs for hit validation and structure-activity relationship (SAR) studies.

Table 1: Example Substituent Strategies for Imidazo[1,2-b]pyridazine Library Diversification

PositionRationale for SubstitutionExample Moieties
C3 Often directed towards the solvent-exposed region; can be modified to enhance potency and selectivity.Amides, substituted phenyl rings, heterocyclic rings.
C6 Can interact with the ribose-binding pocket or solvent front; crucial for modulating selectivity and physicochemical properties.Anilines, morpholines, piperazines, various aryl and heteroaryl groups.[7]
C8 Can form hydrogen bonds with the kinase hinge region.Small alkylamines (e.g., methylamine).

Part 2: High-Throughput Primary Screening: A Biochemical Approach

The primary screen aims to rapidly identify compounds that interact with the target kinase from the entire library. A biochemical assay, which measures direct inhibition of the purified enzyme, is typically the most robust and cost-effective approach for this stage. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice due to their sensitivity, homogeneous format (no wash steps), and resistance to interference from colored or fluorescent compounds.[2][11]

Principle of the LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[1][5][12]

  • A Europium (Eu)-labeled antibody binds to a tag (e.g., GST, His) on the recombinant kinase.

  • An Alexa Fluor® 647-labeled "tracer" (a broad-spectrum kinase inhibitor) binds to the ATP-binding site of the kinase.

  • When both are bound, the Eu-donor and Alexa Fluor®-acceptor are in close proximity, resulting in a high FRET signal.

  • A test compound from the imidazo[1,2-b]pyridazine library that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[5][12]

G cluster_0 High FRET State (No Inhibition) cluster_1 Low FRET State (Inhibition) Kinase Kinase (GST-tagged) Eu_Ab Eu-Ab Eu_Ab->Kinase Binds tag Tracer AF647-Tracer Eu_Ab->Tracer FRET Tracer->Kinase Binds ATP site Kinase_I Kinase (GST-tagged) Tracer_I AF647-Tracer Eu_Ab_I Eu-Ab Eu_Ab_I->Kinase_I Binds tag Eu_Ab_I->Tracer_I No FRET Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Kinase_I Displaces Tracer

Caption: TR-FRET Kinase Binding Assay Principle.

Detailed Protocol: Primary HTS using LanthaScreen®

This protocol is adapted for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: Kinase Buffer A (as supplied by the vendor), supplemented with any necessary co-factors.

  • Kinase/Antibody Solution (2X): Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody at twice the final desired concentration in Assay Buffer. The optimal concentration of each should be determined empirically during assay development.

  • Tracer Solution (4X): Prepare the Alexa Fluor® 647-labeled tracer at four times the final desired concentration in Assay Buffer. The optimal concentration is typically at or near its Kd for the target kinase.

  • Compound Plates: Prepare 384-well plates containing the imidazo[1,2-b]pyridazine library compounds, typically at a concentration of 10 mM in 100% DMSO. These are the "source plates". From these, create "assay-ready" plates by dispensing a small volume (e.g., 100 nL) into the assay plates.

  • Controls:

    • Positive Control (Maximum Inhibition): A known, potent inhibitor of the target kinase (e.g., Staurosporine) at a concentration that gives maximal inhibition.

    • Negative Control (No Inhibition): DMSO only.

2. Assay Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer ~40 nL of compound solution from the assay-ready plates to the final 384-well assay plates. This results in a typical final screening concentration of 10 µM.

  • Kinase/Antibody Addition: Add 8 µL of the 2X Kinase/Antibody solution to all wells.

  • Tracer Addition: Add 4 µL of the 4X Tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[13]

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

3. Quality Control:

The robustness of an HTS assay is quantified by the Z'-factor, which accounts for the separation between the positive and negative controls and the signal variability.[1]

  • Z'-Factor Calculation: Z' = 1 - ( (3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg| )

    • SDpos and Meanpos are the standard deviation and mean of the positive control wells.

    • SDneg and Meanneg are the standard deviation and mean of the negative control wells.

  • Acceptance Criteria:

    • Excellent Assay: Z' ≥ 0.5

    • Good Assay: 0 < Z' < 0.5

    • Unacceptable Assay: Z' ≤ 0

Part 3: Data Analysis and Hit Confirmation

A systematic data analysis workflow is crucial for identifying genuine hits from the vast amount of data generated in a primary screen.

HTS_Workflow cluster_workflow HTS Data Analysis and Hit Confirmation Workflow Primary_Screen Primary HTS (Single Concentration) Data_Normalization Data Normalization (% Inhibition) Primary_Screen->Data_Normalization Hit_Selection Hit Selection (e.g., >3x SD from mean) Data_Normalization->Hit_Selection Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Selection->Dose_Response Counter_Screens Counter-Screening (Orthogonal & Specificity) Dose_Response->Counter_Screens SAR_Expansion SAR by Analogs Counter_Screens->SAR_Expansion Confirmed_Hit Confirmed Hit Series SAR_Expansion->Confirmed_Hit

Caption: HTS Data Analysis and Hit Confirmation Workflow.

1. Data Normalization:

Raw TR-FRET ratios are converted to a more intuitive metric, such as percent inhibition, using the plate controls.

% Inhibition = 100 * ( (Meanneg - Sample) / (Meanneg - Meanpos) )

2. Hit Selection:

A statistical cutoff is used to define a "hit." A common method is to select compounds that exhibit an inhibition value greater than three times the standard deviation of the mean of all sample wells.

3. Hit Confirmation (Dose-Response):

"Hits" from the primary screen are re-tested using the same assay but over a range of concentrations (typically an 8- to 12-point titration). This allows for the determination of the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.[10] Only compounds that show a clear dose-dependent inhibition are progressed.

4. Counter-Screening:

This is a critical step to eliminate false positives.[14]

  • Orthogonal Biochemical Assay: To rule out assay artifacts (e.g., compound fluorescence), hits should be tested in an assay that uses a different detection technology. For example, the Adapta® Universal Kinase Assay, which measures ADP production via TR-FRET, is an excellent orthogonal choice.[15][16]

  • Promiscuity/Selectivity Counter-Screen: To assess selectivity, confirmed hits should be tested against a panel of related kinases. This helps identify compounds that are either non-specific or have a desirable selectivity profile.

Part 4: Cell-Based Secondary Screening

While biochemical assays are ideal for primary screening, it is essential to confirm that hit compounds are active in a more physiologically relevant environment. Cell-based assays provide this validation by assessing a compound's ability to permeate cells and inhibit the target kinase in its native context.

Principle of a CRE-Luciferase Reporter Gene Assay

Many kinase signaling pathways converge on the activation of transcription factors. A reporter gene assay can be engineered to measure the activity of a specific pathway. For example, if the target kinase activates the cAMP response element-binding protein (CREB), a cell line can be created that contains a luciferase gene under the control of a cAMP response element (CRE).

  • In the unstimulated state, the CRE promoter is inactive, and there is low luciferase expression.

  • Activation of the signaling pathway by a stimulus (e.g., a growth factor) leads to phosphorylation of CREB, which binds to the CRE promoter and drives luciferase expression.

  • An effective imidazo[1,2-b]pyridazine inhibitor of an upstream kinase in this pathway will prevent CREB activation, resulting in a dose-dependent decrease in the luciferase signal.

Detailed Protocol: CRE-Luciferase Reporter Assay

1. Cell Culture and Seeding:

  • Culture CHO-K1/CRE/Luciferase stable cells in the recommended growth medium.[17]

  • Seed the cells into 96-well white, clear-bottom plates at a density of ~25,000 cells/well.[17]

  • Incubate for 24 hours at 37°C and 5% CO2.[17]

2. Compound Treatment and Stimulation:

  • Prepare serial dilutions of the confirmed hit compounds in assay medium.

  • Add the compound dilutions to the cells and incubate for 1-2 hours.

  • Add a stimulating agent (e.g., Forskolin, to activate adenylate cyclase and the CREB pathway) to all wells except the unstimulated controls.

  • Incubate for an additional 6 hours.[17]

3. Luciferase Assay:

  • Equilibrate the plate to room temperature.

  • Add a luciferase assay reagent (e.g., ONE-Glo™) to each well.

  • Incubate for 10 minutes to allow for cell lysis and signal stabilization.

  • Measure luminescence using a plate-reading luminometer.

4. Cytotoxicity Counter-Screen:

It is crucial to ensure that the observed decrease in reporter signal is due to specific inhibition of the signaling pathway and not simply because the compound is killing the cells. A parallel assay to measure cell viability (e.g., CellTiter-Glo®) should be performed on cells treated with the same concentrations of the hit compounds.

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a fertile ground for the discovery of novel kinase inhibitors. A successful HTS campaign requires a well-designed chemical library, a robust and validated primary assay, and a rigorous workflow for hit confirmation and characterization. The combination of a biochemical primary screen, such as a TR-FRET binding assay, with a relevant cell-based secondary assay provides a powerful strategy to identify potent, selective, and cell-active lead compounds for further optimization in drug discovery programs. This structured approach, grounded in sound scientific principles and validated methodologies, maximizes the probability of success in identifying the next generation of imidazo[1,2-b]pyridazine-based therapeutics.

References

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR).
  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PLK4.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for JAK3.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
  • BMG Labtech. (2020). Binding kinetics: high throughput assay for kinase inhibitors.
  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1217-1250.
  • Wang, T., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(6), 2735-2753.
  • Thermo Fisher Scientific. (n.d.). Z´-LYTE™ Kinase Assay Platform.
  • GenScript. (n.d.). CHO-K1/CRE/Luciferase Parental Cell Line.
  • Marlowe, T., et al. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction. SLAS Discovery, 30(1), 100237.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Thermo Fisher Scientific. (n.d.). Adapta® Universal Kinase Assay and Substrates.
  • GenScript. (n.d.). CHO-K1/CRE/Luciferase Parental Cell Line User Manual.
  • Lebakken, C. S., et al. (2009). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening, 14(8), 924-935.
  • Thermo Fisher Scientific. (2017). SelectScreen™ Biochemical Kinase Profiling Service Adapta™ Screening Protocol and Assay Conditions.
  • Thermo Fisher Scientific. (n.d.). Z´-LYTE Kinase Assay Kits.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). The Adapta™ universal kinase assay: A superior alternative to luciferase-based kinase assays.
  • Gampe, C., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(6), 1109-1115.
  • National Library of Medicine. (n.d.). Discovery of Imidazo[1,2‑b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Merck Millipore. (n.d.). Hit Discovery & Confirmation for Early Drug Discovery.
  • Bendjeddou, L., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 126, 966-978.
  • Thermo Fisher Scientific. (n.d.). Z´-LYTE™ Kinase Assay Kit — Ser/Thr 25 Peptide.
  • Thermo Fisher Scientific. (n.d.). SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions.
  • John, G. W., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 787-800.
  • Sygnature Discovery. (n.d.). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Thermo Fisher Scientific. (n.d.). Adapta™ Universal Kinase Assay Kit.
  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27649.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets.
  • Wang, H., et al. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLoS ONE, 11(10), e0164378.
  • Gribbon, P., et al. (2005). Evaluating real-life high-throughput screening data. Journal of Biomolecular Screening, 10(2), 99-107.
  • Thermo Fisher Scientific. (2012). Highly-Sensitive Multiplex Luciferase Reporter Assays.
  • Royal Society of Chemistry. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • Fan, F., & Wood, K. V. (2007). Affordable luciferase reporter assay for cell-based high-throughput screening. Assay and Drug Development Technologies, 5(1), 127-136.
  • Moslin, R. J., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 512-517.
  • Meso Scale Discovery. (n.d.). Novel Kinase Assays for HTS.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • Royal Society of Chemistry. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.
  • Li, Y., et al. (2021).
  • Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine, 378(8), 731-739.

Sources

Application

Application Notes &amp; Protocols: Developing Structure-Activity Relationship (SAR) Studies for 3-Iodoimidazo[1,2-b]pyridazin-6-amine Analogs

Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This versatile framework is a key component in numerous compounds with anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] A notable example is ponatinib, a potent kinase inhibitor, which has spurred significant interest in exploring new derivatives of this scaffold for various therapeutic applications.[1][2] The 3-iodoimidazo[1,2-b]pyridazin-6-amine core, in particular, serves as a valuable starting point for the development of targeted therapies, especially as kinase inhibitors.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) program for novel 3-iodoimidazo[1,2-b]pyridazin-6-amine analogs. We will delve into the strategic design of compound libraries, detailed synthetic protocols, in vitro screening methodologies, and the iterative process of data analysis to guide lead optimization.

Part 1: Strategic Design of a Focused Compound Library

The initial phase of an SAR study involves the design and synthesis of a focused library of compounds.[6][7] This library should systematically explore the chemical space around the core scaffold to identify key structural features that influence biological activity.[6] For the 3-iodoimidazo[1,2-b]pyridazin-6-amine scaffold, we will focus on modifications at three primary positions: the 3-position (iodo group), the 6-position (amino group), and the 2-position.

Key Considerations for Library Design:

  • Vector Analysis: Systematically probe the space around the core scaffold to understand which vectors allow for substitution and which are sterically or electronically constrained.

  • Physicochemical Properties: Introduce a diverse range of substituents to modulate key properties like lipophilicity (LogP), solubility, and hydrogen bonding capacity, which are critical for ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[8][9]

  • Target-Focused Design: If a specific biological target, such as a kinase, is known, computational tools like molecular docking can be employed to design analogs with a higher probability of binding.[10][]

Below is a diagram illustrating the key diversification points on the 3-iodoimidazo[1,2-b]pyridazin-6-amine scaffold.

Caption: Diversification points for SAR studies.

Part 2: Synthesis of Analogs - A General Protocol

The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[12] Subsequent modifications at the 3 and 6 positions can be accomplished through various cross-coupling and functionalization reactions.

Protocol 2.1: General Synthesis of 3-Iodo-6-substituted-imidazo[1,2-b]pyridazines

This protocol outlines a general synthetic route for generating a library of analogs.

Step 1: Synthesis of the 3-Iodoimidazo[1,2-b]pyridazine Core A common route involves the reaction of 3-amino-6-chloropyridazine with an appropriate α-bromoketone, followed by iodination.[12]

Step 2: Diversification at the 6-Position (Amino Group) The 6-amino group can be functionalized through various reactions:

  • Acylation: React the 6-amino group with a range of acyl chlorides or anhydrides to introduce amide functionalities.

  • Sulfonylation: Treatment with sulfonyl chlorides will yield sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent will produce secondary or tertiary amines.

Step 3: Diversification at the 3-Position (Iodo Group) The iodo group serves as a versatile handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions:[13]

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

Part 3: In Vitro Screening Cascade

Once the focused library is synthesized and purified, a cascade of in vitro assays is necessary to determine the biological activity and establish the SAR.

Protocol 3.1: Kinase Inhibition Assay (Luminescence-Based)

Given that the imidazo[1,2-b]pyridazine scaffold is a known kinase inhibitor, a primary screen to assess inhibitory activity against a target kinase is crucial.[3][4][5][14][15][16] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[17]

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in the luminescent signal indicates inhibition of the kinase.[17]

Materials:

  • Target Kinase (e.g., DYRK1A, PIM1, Tyk2)[3][15][18]

  • Kinase Substrate

  • ATP

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of test compound solution (or DMSO for control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the target kinase solution to each well.

  • Substrate/ATP Addition: Add 2 µL of a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Third Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[19]

Data Analysis: The percent inhibition is calculated relative to the high (no enzyme) and low (DMSO) controls. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

Protocol 3.2: Early ADME Profiling

Early assessment of ADME properties is critical to ensure that potent compounds also possess favorable pharmacokinetic profiles.[8][20][21][22]

Key Early ADME Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes.[20]

  • Aqueous Solubility: Determining the solubility of the compound in a physiologically relevant buffer.

  • Cell Permeability (e.g., Caco-2 Assay): Assessing the ability of the compound to cross intestinal epithelial cells, which is predictive of oral absorption.[23]

Part 4: Data Analysis and SAR Interpretation

The goal of SAR analysis is to correlate specific structural modifications with changes in biological activity and physicochemical properties.[24][25][26]

Data Presentation: Organize the data in a clear and concise table to facilitate comparison.

Compound IDR1 (Position 3)R2 (Position 6)R3 (Position 2)Kinase IC50 (nM)Metabolic Stability (t½, min)Aqueous Solubility (µM)
Parent INH2HValueValueValue
Analog 1 PhenylNH2HValueValueValue
Analog 2 INH-AcHValueValueValue
... ..................

SAR Elucidation:

  • Position 3: Analyze how different aryl, heteroaryl, or alkynyl groups at this position affect potency and selectivity.

  • Position 6: Evaluate the impact of various amides, sulfonamides, and substituted amines on activity and properties like solubility.

  • Position 2: Assess the influence of small substituents at this position.

The following diagram illustrates the iterative cycle of lead optimization guided by SAR.

G cluster_0 Iterative Drug Discovery Cycle A Design & Synthesize Focused Library B In Vitro Screening (Potency, Selectivity) A->B Test Analogs C Early ADME Profiling B->C Prioritize Hits D SAR Analysis & Interpretation C->D Generate Data E Lead Optimization (Design Next Generation) D->E Guide Design E->A Synthesize New Analogs

Caption: The iterative cycle of SAR-driven lead optimization.

Conclusion

A systematic and well-designed SAR study is fundamental to the successful development of novel therapeutics based on the 3-iodoimidazo[1,2-b]pyridazin-6-amine scaffold. By integrating rational library design, efficient synthesis, robust in vitro screening, and insightful data analysis, researchers can effectively navigate the chemical space to identify lead compounds with optimized potency, selectivity, and drug-like properties. This iterative process is a cornerstone of modern medicinal chemistry and is essential for advancing promising new drug candidates toward clinical development.[27][28]

References

  • Bohnert, T., & Prakash, C. (2012). ADME Profiling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Li, R., et al. (2017). Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. PubMed. [Link]

  • Gillet, V. J. (2012). The Design and Application of Target-Focused Compound Libraries. PMC. [Link]

  • Wang, J., et al. (2007). The impact of early ADME profiling on drug discovery and development strategy. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Baviskar, A. T., & De, A. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. ResearchGate. [Link]

  • Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]

  • Andries, K., et al. (2003). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. Journal of Medicinal Chemistry. [Link]

  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. [Link]

  • An, H., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • BioIVT. (2020). What is ADME and how does it fit into drug development?. BioIVT. [Link]

  • Alpan, A. S. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. [Link]

  • Centre for Medicines Discovery. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Centre for Medicines Discovery. [Link]

  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen. [Link]

  • Curia. (n.d.). Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]

  • Bentham Science. (n.d.). The Design and Application of Target-Focused Compound Libraries. Bentham Science. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • ResearchGate. (2025). (PDF) Medicinal Chemistry: Drug Design Strategies and SAR Optimization. ResearchGate. [Link]

  • SpiroChem. (n.d.). SAR Elucidation. SpiroChem. [Link]

  • Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (n.d.). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design. Pharmacology Mentor. [Link]

  • Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. [Link]

  • Thomson, C. G., et al. (2012). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters. [Link]

  • Zhang, P., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PubMed. [Link]

  • Allali, M., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: 3-Iodoimidazo[1,2-b]pyridazin-6-amine as a Versatile Precursor for Radiolabeled Compounds

Audience: Researchers, scientists, and drug development professionals. Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Molecular Imaging The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Molecular Imaging

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone for developing targeted therapies and diagnostic agents. In the realm of molecular imaging, particularly Positron Emission Tomography (PET), derivatives of this scaffold have emerged as promising radiotracers for visualizing and quantifying biological targets in vivo, such as β-amyloid plaques in Alzheimer's disease, translocator protein (TSPO) in neuroinflammation, and various kinases in oncology.[1][2][3]

This guide focuses on a key building block for such agents: 3-iodoimidazo[1,2-b]pyridazin-6-amine . The strategic placement of the iodo group at the C-3 position provides a versatile chemical handle for the introduction of radionuclides through robust, high-yield reactions. Simultaneously, the amine group at the C-6 position offers a convenient point of attachment for conjugation to targeting vectors or pharmacophores, allowing for the creation of highly specific probes.[4][5][6]

The utility of this precursor lies in its adaptability to multiple radiolabeling strategies. It can be used for:

  • Direct Radioiodination: Introducing iodine isotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for SPECT and PET imaging or radiotherapy.

  • Palladium-Catalyzed Cross-Coupling: Serving as an essential precursor for introducing short-lived positron emitters like Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) via Stille, Suzuki, and Sonogashira reactions, which are the workhorses of modern radiochemistry.[7][8][9]

This document provides detailed protocols and the underlying scientific rationale for leveraging 3-iodoimidazo[1,2-b]pyridazin-6-amine in the synthesis of novel radiopharmaceuticals.

Synthesis of the Master Precursor: 3-Iodoimidazo[1,2-b]pyridazin-6-amine

The synthesis of the title precursor is a multi-step process that begins with commercially available materials. The key transformation is the condensation reaction to form the bicyclic imidazo[1,2-b]pyridazine ring system.

Synthetic Workflow

The overall synthetic pathway involves the formation of a 3-bromo-6-chloro intermediate, followed by a nucleophilic aromatic substitution to install the 6-amine, and finally, an iodination step at the 3-position.

G A 3-Amino-6-chloropyridazine C 3-Bromo-6-chloroimidazo[1,2-b]pyridazine A->C NaHCO3, EtOH Reflux B 2,3-Dibromopropionaldehyde B->C E 3-Bromoimidazo[1,2-b]pyridazin-6-amine C->E Pressure vessel 120°C D Ammonia (aq) D->E G 3-Iodoimidazo[1,2-b]pyridazin-6-amine E->G DMF Room Temp F N-Iodosuccinimide (NIS) F->G

Caption: Synthetic route to the 3-iodo-imidazo[1,2-b]pyridazin-6-amine precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Add 2,3-dibromopropionaldehyde (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the consumption of the starting amine.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the product.

  • Causality: The condensation reaction between the aminopyridazine and the α-halocarbonyl compound is a classic method for forming the imidazo-fused ring system.[1] Sodium bicarbonate acts as a mild base to neutralize the HBr generated during the cyclization, driving the reaction forward.

Step 2: Synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-amine

  • Place 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) and concentrated aqueous ammonia (20-30 eq) in a sealed pressure vessel.

  • Heat the vessel to 120-130°C for 12-18 hours. The internal pressure will increase significantly.

  • Caution: Allow the vessel to cool completely to room temperature behind a blast shield before opening.

  • Collect the solid product by filtration, wash with water, and dry. The product can be further purified by column chromatography if necessary.

  • Causality: The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SₙAr). Using a high temperature and pressure with excess ammonia as the nucleophile effectively displaces the chloride to install the required amine functionality.[6]

Step 3: Synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

  • Dissolve 3-bromoimidazo[1,2-b]pyridazin-6-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N-Iodosuccinimide (NIS, 1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction for 2-4 hours at room temperature. The reaction is typically complete when TLC analysis shows the disappearance of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with aqueous sodium thiosulfate solution (to quench any remaining iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the final precursor.

  • Causality: The C-3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and susceptible to electrophilic aromatic substitution.[5] NIS serves as a mild and effective electrophilic iodinating agent to replace the proton at C-3. While the starting material is a 3-bromo compound, electrophilic iodination at the vacant 3-position is often feasible, or a Halogen Dance/direct iodination can occur. For a more direct route, one could start with an un-substituted imidazo[1,2-b]pyridazin-6-amine, though the bromo-intermediate is common.

Application Note 1: Direct Radioiodination Protocols

Direct radioiodination is a straightforward method for labeling with iodine isotopes, which have diverse applications from SPECT (¹²³I) and PET (¹²⁴I) imaging to targeted radionuclide therapy (¹³¹I).

Principle: Electrophilic and Isotopic Exchange Radioiodination

The most common methods for incorporating radioactive iodine rely on the in-situ generation of an electrophilic radioiodine species (*I⁺) from radioiodide (e.g., Na[¹²³I]I), which then attacks an activated aromatic ring.[8][9] Alternatively, under high temperatures, direct isotopic exchange between the non-radioactive iodine in the precursor and radioactive iodide can be achieved, though this often results in lower molar activity.[8] For higher efficiency and regioselectivity, the iodo-precursor is often first converted to a more reactive organotin (stannane) or boronic acid derivative.

Protocol: Radio-Iododestannylation

This is the most reliable method for high-yield, regioselective radioiodination. It requires converting the iodo-precursor to a stannyl-precursor first.

Step A: Synthesis of the 3-(Tributylstannyl) Precursor

  • Combine 3-iodoimidazo[1,2-b]pyridazin-6-amine (1.0 eq), bis(tributyltin) ((Bu₃Sn)₂) (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in an anhydrous, deoxygenated solvent like toluene or dioxane.

  • Heat the mixture to 90-110°C under an inert atmosphere (Argon or Nitrogen) for 2-6 hours.

  • Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture and purify directly by silica gel chromatography to obtain the 3-(tributylstannyl)imidazo[1,2-b]pyridazin-6-amine.

Step B: Electrophilic Radioiodination

  • Prepare a reaction vial containing the 3-(tributylstannyl) precursor (5-10 µg) dissolved in a suitable solvent (e.g., 100-200 µL of ethanol/acetic acid).

  • Add the desired radioiodide (e.g., Na[¹²³I]I in 0.1 M NaOH) to the vial.

  • Add an oxidizing agent. Common choices include:

    • Chloramine-T: Add 10-20 µL of a freshly prepared solution (1 mg/mL in water).

    • Iodogen: Use a vial pre-coated with 20-50 µg of Iodogen.

  • Let the reaction proceed for 5-15 minutes at room temperature.

  • Quench the reaction by adding an excess of aqueous sodium metabisulfite solution.

  • The crude reaction mixture is now ready for HPLC purification.

  • Trustworthiness: Iododestannylation is highly dependable because the C-Sn bond is readily cleaved by the electrophilic iodine species, ensuring the radioisotope is incorporated only at the desired C-3 position.[8] The speed of the reaction minimizes degradation of sensitive molecules.

Application Note 2: Palladium-Catalyzed Radiolabeling ([¹¹C] & [¹⁸F])

The 3-iodo group is an ideal leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of the key PET isotopes, ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.8 min).[2]

General Principle and Workflow

The catalytic cycle for these reactions (Stille, Suzuki, Sonogashira) involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the C-I bond of the precursor, (2) Transmetalation with the organometallic radiolabeling synthon, and (3) Reductive Elimination to form the product and regenerate the catalyst.[10][11][12]

G cluster_0 Radiolabeling Method cluster_1 Radiolabeled Synthon Stille Stille Coupling (Organostannane) Catalyst Pd(0) Catalyst + Ligand, Base Stille->Catalyst Suzuki Suzuki Coupling (Boronic Ester) Suzuki->Catalyst Sonogashira Sonogashira Coupling (Terminal Alkyne) Sonogashira->Catalyst Synthon1 [11C]CO + R-SnBu3 Synthon1->Stille Synthon2 [18F]Aryl-B(OR)2 Synthon2->Suzuki Synthon3 [18F]Aryl-C≡CH Synthon3->Sonogashira Precursor 3-Iodoimidazo[1,2-b]pyridazin-6-amine (Precursor) Precursor->Catalyst Oxidative Addition Product Radiolabeled Imidazo[1,2-b]pyridazine (PET Tracer) Catalyst->Product Transmetalation & Reductive Elimination

Caption: General workflow for Pd-catalyzed radiolabeling using the iodo-precursor.

Protocol 1: [¹¹C]-Methylation via Suzuki Coupling

This protocol introduces a [¹¹C]methyl group, a common motif in PET tracers.

  • [¹¹C]Methyl Iodide Trapping: Bubble cyclotron-produced [¹¹C]CO₂ through a solution of lithium aluminum hydride (LAH) to produce [¹¹C]methane, which is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) with gaseous iodine. Trap the volatile [¹¹C]CH₃I at -78°C (dry ice/acetone bath) or in a solution of the reaction mixture at low temperature.

  • Reaction Setup: In a sealed microvial, combine the 3-iodoimidazo[1,2-b]pyridazin-6-amine precursor (0.5-1.0 mg), a suitable methylboronic acid derivative (e.g., methylboronic acid MIDA ester), a palladium catalyst (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an appropriate solvent (e.g., DMF or dioxane, 200-300 µL).

  • Radiolabeling: Distill the trapped [¹¹C]CH₃I into the sealed reaction vial. Heat the vial rapidly using a microwave synthesizer or a pre-heated oil bath to 80-120°C for 3-5 minutes.

  • Quenching & Purification: After heating, cool the vial rapidly. Dilute the reaction mixture with mobile phase and inject it onto a semi-preparative HPLC system for purification.

  • Expertise: The choice of ligand and base is critical for efficient Suzuki coupling. Bulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps, which is crucial given the short half-life of ¹¹C.[7] The use of MIDA boronates can improve stability and handling compared to free boronic acids.

Protocol 2: [¹⁸F]-Fluorination via Aromatic Substitution (Suzuki-type)

This protocol attaches an [¹⁸F]fluoroaryl group, a common strategy for developing ¹⁸F-labeled tracers.

  • Prosthetic Group Synthesis: First, synthesize an [¹⁸F]-labeled boronic ester prosthetic group. A common method is to react a pinacol borane-substituted diaryliodonium salt with no-carrier-added [¹⁸F]fluoride in the presence of a base (e.g., K₂CO₃/Kryptofix 2.2.2) in DMSO at 100-140°C for 10-15 minutes.

  • Reaction Setup: In a separate sealed vial, prepare a solution of the 3-iodoimidazo[1,2-b]pyridazin-6-amine precursor (1-2 mg), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Buchwald's G3 catalysts), and a base (e.g., aqueous 2M Na₂CO₃) in a solvent mixture like dioxane/water.

  • Radiolabeling: Transfer the crude [¹⁸F]fluoroarylboronic ester from Step 1 into the vial containing the precursor.

  • Heating: Heat the reaction mixture to 90-110°C for 10-15 minutes.

  • Purification: Cool the vial, dilute with mobile phase, and purify the desired [¹⁸F]-labeled product by semi-preparative HPLC.

  • Expertise: The Suzuki reaction is highly tolerant of various functional groups and is often performed in aqueous media, making it suitable for later-stage labeling of complex biomolecules.[13] The choice of prosthetic group allows for the introduction of the [¹⁸F]fluoride at a position distal from the core scaffold, which can minimize interference with target binding.

Purification and Quality Control: Ensuring Safety and Efficacy

For any compound intended for human use, rigorous purification and quality control (QC) are non-negotiable regulatory requirements.[14][15] The goal is to ensure the final product is pure, safe, and effective for its intended diagnostic purpose.

Purification: Semi-Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying PET radiotracers.

  • System: A semi-preparative HPLC system equipped with a C18 column, a UV detector (to detect the precursor and non-radioactive byproducts), and a radioactivity detector connected in series.

  • Method: A typical method involves a gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid, TFA, to improve peak shape).

  • Procedure: The crude reaction mixture is injected onto the column. The peak corresponding to the radiolabeled product, identified by its retention time and radioactivity signal, is collected into a sterile vial containing sterile water and, often, a small amount of ethanol or ascorbic acid as a stabilizer.

  • Formulation: The collected fraction is typically passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The product is trapped on the cartridge, washed with sterile water, and then eluted with a small volume of USP-grade ethanol, followed by sterile saline, to yield an injectable solution.

Quality Control Protocols

All QC tests must be performed and must meet pre-defined specifications before the radiopharmaceutical can be released for administration.[16][17][18]

QC Test Method Typical Specification Rationale
Identity Analytical HPLCCo-elution of the radioactive peak with a non-radioactive, authenticated reference standard.Confirms the chemical identity of the final product.
Radiochemical Purity (RCP) Analytical HPLC / Radio-TLC≥ 95%Ensures that the vast majority of the radioactivity is in the desired chemical form, minimizing off-target radiation dose.[14]
Radionuclidic Purity Gamma-ray spectroscopyVaries by isotope (e.g., for ¹⁸F, >99.9% of radioactivity is from ¹⁸F at time of use).Confirms the identity of the radionuclide and quantifies impurities that could degrade image quality or increase patient dose.[14]
Chemical Purity Analytical HPLC (UV trace)Absence or strict limit on precursor, catalyst, and byproducts (e.g., < 5 µ g/dose ).Prevents potential toxicity from residual synthesis reagents, especially heavy metals (Pd) or toxic precursors (organostannanes).[16]
Molar Activity (Aₘ) HPLC (UV vs. Radioactivity)> 37 GBq/µmol (>1 Ci/µmol) at time of injection.Ensures a high ratio of radioactive to non-radioactive molecules, which is critical for imaging targets with low receptor density to avoid mass effects.
pH pH meter or calibrated pH strip4.5 - 7.5Ensures the final product is physiologically compatible for intravenous injection.
Sterility & Endotoxins Culture-based / LAL testSterile / < 175 EU per doseMandatory tests to ensure the absence of microbial contamination and pyrogenic substances.[15]

Conclusion

3-Iodoimidazo[1,2-b]pyridazin-6-amine stands out as a highly valuable and versatile precursor in the field of radiopharmaceutical sciences. Its robust chemistry allows for straightforward incorporation of a wide range of imaging and therapeutic radionuclides. The protocols outlined herein demonstrate its utility in both direct radioiodination and, more significantly, as a cornerstone for advanced palladium-catalyzed methods for introducing ¹¹C and ¹⁸F. By leveraging this precursor, researchers are well-equipped to develop novel PET tracers for the in-vivo characterization of complex diseases, ultimately advancing the frontiers of molecular imaging and personalized medicine.

References

  • Pelliccia, S., et al. (2017). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Molecules. Available at: [Link]

  • Aslani, A., & Keyvan, A. (2022). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. Available at: [Link]

  • The University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals. Available at: [Link]

  • Bernard-Gauthier, V., et al. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. Chemical Communications. Available at: [Link]

  • Ting, R., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society. Available at: [Link]

  • Roozen, M. M. G., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Krasikova, R. N. (2019). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. Available at: [Link]

  • Bonnet, M., et al. (1995). Radiopharmaceutical quality control. ResearchGate. Available at: [Link]

  • Zimmer, A. M. (1991). Quality Control Procedures for Newer Radiopharmaceuticals. Journal of Nuclear Medicine Technology. Available at: [Link]

  • Malešević, M., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Available at: [Link]

  • Pu, L., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]

  • Basheer, A., & Harris, P. W. R. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Nuclear Medicine. Available at: [Link]

  • Malešević, M., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. ResearchGate. Available at: [Link]

  • Hassan, A., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. Available at: [Link]

  • Liu, C., et al. (2021). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Cordovilla, C., et al. (2014). THE STILLE REACTION, 38 YEARS LATER. CORE. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Bouyssi, D., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Tellew, J. E., et al. (2012). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters. Available at: [Link]

  • Bernard-Gauthier, V., et al. (2018). Development of subnanomolar radiofluorinated (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine pan-Trk inhibitors as candidate PET imaging probes. MedChemComm. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-Iodoimidazo[1,2-b]pyridazin-6-amine synthesis

Ticket Subject: Optimization of 3-Iodoimidazo[1,2-b]pyridazin-6-amine Yield Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Yield Killer" in C-3 Functionalization The synthesis of 3-iodoimidazo[1,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of 3-Iodoimidazo[1,2-b]pyridazin-6-amine Yield Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Yield Killer" in C-3 Functionalization

The synthesis of 3-iodoimidazo[1,2-b]pyridazin-6-amine is a deceptive reaction. While the C-3 position of the imidazo[1,2-b]pyridazine core is inherently nucleophilic and prone to electrophilic aromatic substitution (


), the presence of the electron-donating amine at C-6 creates a "push-pull" electronic system that complicates regioselectivity and stability.

High-yield synthesis requires navigating three specific failure modes:

  • N-Iodination: The free amine competes with the C-3 carbon for the electrophile.

  • Over-iodination: The activated ring is prone to di-iodination.

  • Amphoteric Solubility: The product is often lost in the aqueous phase during standard workups due to its zwitterionic character.

This guide provides a self-validating protocol and a troubleshooting matrix to resolve these issues.

Module 1: The Optimized Protocol (Direct Iodination)

Do not rely on standard iodine (


) protocols for this substrate; they are too oxidizing and often lead to tarry degradation products. The N-Iodosuccinimide (NIS)  route in polar aprotic solvents is the Gold Standard for this specific scaffold.
Reaction Scheme

ReactionScheme SM Imidazo[1,2-b] pyridazin-6-amine Reagent NIS (1.05 eq) DMF, 0°C to RT SM->Reagent Product 3-Iodoimidazo[1,2-b] pyridazin-6-amine SM->Product Major Pathway (C-3 Substitution) SideProduct Side Reaction: N-Iodination / Oxidation SM->SideProduct If Temp > 25°C or Excess NIS Reagent->Product

Figure 1: Electrophilic aromatic substitution pathway favoring C-3 iodination using NIS.

Step-by-Step Methodology
  • Dissolution (Critical): Dissolve 1.0 eq of imidazo[1,2-b]pyridazin-6-amine in anhydrous DMF (Dimethylformamide) or NMP .

    • Why: Acetonitrile (MeCN) is common but often fails to fully solubilize the 6-amine starting material, leading to heterogeneous reactions and local over-concentration of NIS.

    • Concentration: Maintain 0.1 M to 0.2 M.

  • Temperature Control: Cool the solution to 0 °C in an ice bath.

    • Why: Kinetic control is required to prevent N-iodination of the exocyclic amine.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. Protect from light.

    • Do NOT dump all NIS at once. A spike in concentration favors over-iodination.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by LC-MS, not just TLC.

    • End Point: Look for the M+126 peak (Mono-iodo). If M+252 (Di-iodo) appears, stop immediately.

Module 2: Troubleshooting & FAQs

Ticket #401: "My reaction turns black and yield is <20%."

Diagnosis: Oxidation of the free amine. Root Cause: The 6-amino group is electron-rich and susceptible to oxidative degradation by iodine radical species, especially in the presence of light or oxygen. Resolution:

  • Switch Reagent: Ensure you are using recrystallized NIS (remove free

    
     impurities).
    
  • Add Scavenger: Add 0.1 eq of sodium thiosulfate to the reaction mixture during the workup, not the reaction.

  • Atmosphere: Run strictly under Argon/Nitrogen.

Ticket #402: "I see the product on LC-MS, but I lose it during aqueous workup."

Diagnosis: Phase transfer loss. Root Cause: 3-Iodoimidazo[1,2-b]pyridazin-6-amine is significantly polar. At neutral pH, it may remain in the aqueous phase or form an emulsion. Resolution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Do not use Diethyl Ether. Use EtOAc/Isopropanol (9:1) or DCM/MeOH (9:1) for extraction.

  • pH Adjustment: Adjust aqueous pH to ~8–9 (using sat.

    
    ) to ensure the amine is deprotonated and organic-soluble.
    
Ticket #403: "I cannot separate the starting material from the product."

Diagnosis: Similar Rf values. Root Cause: The iodine atom adds lipophilicity, but the polar core dominates the retention behavior on silica. Resolution:

  • Stationary Phase: Switch from standard Silica to Amine-functionalized Silica (NH-Silica). This reduces tailing caused by the free amine.

  • Eluent: Use a gradient of DCM to DCM:MeOH:NH4OH (90:9:1).

Module 3: Decision Matrix (Logic Flow)

Use this flowchart to diagnose yield failures in real-time.

Troubleshooting Start Start: Low Yield Detected CheckLCMS Check LC-MS Profile Start->CheckLCMS CleanConversion Clean Conversion (Product Present) CheckLCMS->CleanConversion Mass M+126 found Messy Complex Mixture (Tars/Degradation) CheckLCMS->Messy Many peaks SM_Left Starting Material Remains CheckLCMS->SM_Left SM Dominant WorkupIssue Issue: Workup Loss Action: Use DCM/MeOH (9:1) Saturate aq. with NaCl CleanConversion->WorkupIssue OxidationIssue Issue: Amine Oxidation Action: Degas solvents Protect from light Messy->OxidationIssue ReactivityIssue Issue: Low Reactivity Action: Add 5% AcOH catalyst or warm to 40°C SM_Left->ReactivityIssue

Figure 2: Diagnostic logic for yield optimization.

Module 4: Comparative Data & Alternative Routes

If direct iodination of the amine continues to fail, the "Protection Strategy" is the verified alternative.

ParameterRoute A: Direct IodinationRoute B: Protection Strategy
Steps 1 Step3 Steps (Protect

Iodinate

Deprotect)
Reagents NIS, DMF

, NIS, TFA
Yield 40–60% (Variable)75–85% (Consistent)
Purification Difficult (Polar)Easy (Lipophilic Intermediate)
Recommendation Try first. Use for <1g scale.Use for >1g scale or if Route A yields <30%.

Route B Protocol (The "Safety Net"):

  • Protect: React amine with

    
     / 
    
    
    
    to form the Boc-carbamate.
  • Iodinate: Treat the Boc-protected intermediate with NIS. The Boc group sterically hinders N-iodination and electronically stabilizes the ring.

  • Deprotect: Remove Boc with TFA/DCM.

References

  • Synthesis of Imidazo[1,2-b]pyridazine Scaffolds (Ponatinib Intermedi

    • Source: WO2014093583A2 (Patent). "Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide..."
    • Relevance: Details the handling and functionalization of the imidazo[1,2-b]pyridazine core, specifically regarding halogenation and coupling str
    • URL:

  • General Reactivity of Imidazo[1,2-b]pyridazines

    • Source:Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐C
    • Relevance: Provides mechanistic insight into the C-3 nucleophilicity and stability of the ring system during halogen
    • URL:

  • Regioselectivity in Imidazo-Fused Systems

    • Source:Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine deriv
    • Relevance: Establishes the comparative reactivity of the C-3 position in imidazo-fused heterocycles, validating the electrophilic substitution mechanism.
    • URL:

Optimization

purification challenges of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

This guide addresses the specific purification and isolation challenges associated with 3-Iodoimidazo[1,2-b]pyridazin-6-amine (CAS: 1256814-11-9 / related intermediates). This scaffold is a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific purification and isolation challenges associated with 3-Iodoimidazo[1,2-b]pyridazin-6-amine (CAS: 1256814-11-9 / related intermediates). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Ponatinib analogs) and presents a unique "solubility-polarity paradox" due to the opposing effects of the lipophilic iodine and the polar/basic exocyclic amine.

[1]

Topic: Purification & Isolation Strategy

Executive Summary

The iodination of imidazo[1,2-b]pyridazin-6-amine (typically using N-Iodosuccinimide, NIS) yields the 3-iodo derivative.[1] While the reaction is generally regioselective, downstream processing is complicated by three factors:

  • Amine Basicity: Causes severe peak tailing on standard silica.

  • Succinimide Contamination: The NIS byproduct co-elutes in polar organic systems.

  • Solubility Window: The product is often sparingly soluble in non-polar solvents (hindering loading) but soluble enough in aqueous acid to complicate extraction.

Module 1: Reaction Workup & Scavenging (The "Red/Brown" Issue)

Problem: The crude reaction mixture is dark red/brown, and the product is contaminated with succinimide and residual iodine. Root Cause: NIS reactions release free iodine (


) and succinimide. If not removed before chromatography, succinimide will saturate the polar stationary phase, shifting retention times.
Troubleshooting Protocol: The "Dual-Wash" System

Do not rely solely on chromatography to remove succinimide.[1] Use this pre-purification workup.[2]

  • Quench: Dilute the reaction mixture (typically DMF or Acetonitrile) with EtOAc (Ethyl Acetate). Note: Do not use DCM yet; EtOAc provides better density difference for the thiosulfate wash.

  • The Iodine Strip (Step A): Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Visual Check: The organic layer must shift from dark brown/purple to pale yellow/orange. If it remains purple, repeat the wash.

  • The Succinimide Strip (Step B): Wash with saturated Sodium Bicarbonate (

    
    )  followed by water.
    
    • Mechanism:[1][3] Succinimide is water-soluble (

      
      ).[1] The amine product is moderately lipophilic in its neutral state and will remain in the EtOAc.
      
  • Drying: Dry over

    
     (Sodium Sulfate), not 
    
    
    
    (Magnesium Sulfate), as the latter is slightly acidic and can bind the amine.

Visual Workflow:

WorkupFlow Figure 1: Critical Workup Pathway for NIS Removal Start Crude Reaction Mixture (DMF/ACN + NIS) Dilute Dilute with EtOAc (Avoid DCM initially) Start->Dilute Wash1 Wash: 10% Na2S2O3 (Removes Iodine) Dilute->Wash1 Check Is Organic Layer Purple? Wash1->Check Check->Wash1 Yes (Repeat) Wash2 Wash: Sat. NaHCO3 + Water (Removes Succinimide) Check->Wash2 No (Yellow/Orange) Dry Dry over Na2SO4 Concentrate Wash2->Dry

Module 2: Chromatography & Tailing (The "Streak" Issue)

Problem: The compound streaks on TLC and elutes as a broad band on flash columns, causing co-elution with impurities. Root Cause: The exocyclic amine at position 6 and the bridgehead nitrogen (N1) interact strongly with acidic silanols on the silica surface.

Optimized Mobile Phases

Standard EtOAc/Hexane gradients often fail. Use the following solvent systems:

MethodCompositionApplication
A (Preferred) DCM : MeOH : NH₄OH (90:10:1) High solubility; Ammonia suppresses silanol interactions.[1]
B (Alternative) DCM : Acetone (80:20) Good for separating mono-iodo from di-iodo impurities.
C (Reverse Phase) Water : ACN (0.1% Formic Acid) Use C18 if normal phase fails.[1] The product will elute early.
The "Pre-Saturation" Technique

If you cannot use basic modifiers (e.g., due to other sensitive groups):

  • Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample.

  • Run your standard gradient (e.g., EtOAc/Hexane).[1]

  • Result: The TEA blocks the active sites, allowing the amine product to elute sharply.

Module 3: Solubility & Isolation (The "Crash Out" Strategy)

Problem: The product is difficult to dissolve in DCM for loading but crashes out inside the column if the mobile phase is too non-polar.

Solid Loading Protocol

Do not attempt liquid injection if the concentration >50 mg/mL.

  • Dissolve the crude solid in a minimum amount of THF or MeOH/DCM (1:1) .

  • Add silica gel (ratio 1:3 product to silica).[1]

  • Evaporate to dryness (free-flowing powder).

  • Load the powder into a solid loader cartridge.

Recrystallization (Alternative to Column)

For purity >95% without a column, exploit the solubility difference between the product and the starting material.

  • Solvent System: Ethanol (hot) -> Water (dropwise).[1]

  • Procedure: Dissolve in boiling Ethanol. Add water until slight turbidity persists. Cool slowly to 4°C. The 3-iodo product crystallizes; unreacted starting material often remains in the mother liquor.

Frequently Asked Questions (FAQ)

Q1: Why is my product turning pink/purple on the shelf?

  • A: The C-I bond at position 3 is photosensitive. Over time, trace de-iodination releases iodine, causing the color change.

  • Fix: Store the solid in amber vials under Argon at -20°C. If it turns pink, wash with cold hexanes or re-suspend in EtOAc and wash with thiosulfate.

Q2: I see a spot just above my product on TLC. What is it?

  • A: This is likely the 3,X-diiodo impurity (where X is usually position 8, depending on substitution).

  • Fix: This impurity is more lipophilic.[1] Switch to a shallower gradient (e.g., 0-5% MeOH in DCM) to elute the di-iodo species first.[1]

Q3: Can I use acid (HCl) to extract the amine into water?

  • A: Caution is advised. While the amine will protonate, the imidazo[1,2-b]pyridazine core is electron-deficient.[1] Strong acidic conditions for prolonged periods can lead to hydrolysis or de-iodination. If acid extraction is necessary, use weak acids (Citric Acid) and keep it cold.[1]

References
  • Synthesis of Imidazo[1,2-b]pyridazines: Journal of Medicinal Chemistry. "Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor for the Treatment of Chronic Myeloid Leukemia." (Discusses the core scaffold synthesis and properties).

  • Iodination Protocols: Tetrahedron Letters. "Regioselective halogenation of imidazo[1,2-b]pyridazines." (Details the NIS selectivity and solvent effects).

  • Purification Methodologies: Organic Process Research & Development. "Scalable Synthesis of Kinase Inhibitors Containing the Imidazo[1,2-b]pyridazine Scaffold." (Industrial purification techniques).

  • General Heterocycle Properties: PubChem Compound Summary. "Imidazo[1,2-b]pyridazin-6-amine."[1][4][5][6]

Sources

Troubleshooting

Technical Guide: Troubleshooting Side Reactions in Imidazo[1,2-b]pyridazine Synthesis

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib) and amyloid plaque imaging. However, its synthesis via the condensation of 3-aminopyrida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib) and amyloid plaque imaging. However, its synthesis via the condensation of 3-aminopyridazines with


-halocarbonyls is frequently plagued by a critical regioselectivity issue: competitive N-alkylation .

Unlike 2-aminopyridines, where the ring nitrogen is naturally the most nucleophilic and leads directly to the desired fused system, 3-aminopyridazines possess two nucleophilic ring nitrogens (N1 and N2). In many substrates, N1 (remote from the amino group) is kinetically more nucleophilic than N2 , leading to "dead-end" alkylated salts rather than the desired cyclized product. This guide details the mechanistic causality of this failure mode and provides proven protocols to enforce N2-selectivity.

Mechanistic Analysis: The N1 vs. N2 Battle

To troubleshoot low yields, one must understand the competing pathways.

  • Pathway A (Desired): Attack by N2 (adjacent to the amino group) on the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -haloketone, followed by dehydration/cyclization involving the exocyclic amine. This yields the imidazo[1,2-b]pyridazine.[1][2][3][4][5]
    
  • Pathway B (Side Reaction): Attack by N1 (remote nitrogen). This forms a stable pyridazinium salt that cannot cyclize to form the 5,6-fused aromatic system under standard conditions. This is often the major product for unsubstituted 3-aminopyridazines.

Visualization: Competitive Alkylation Pathways

ReactionPathways cluster_legend Key Insight Start 3-Aminopyridazine + α-Haloketone N2_Attack Intermediate A: N2-Alkylated Salt Start->N2_Attack Path A (N2 Attack) N1_Attack Intermediate B: N1-Alkylated Salt (Dead End) Start->N1_Attack Path B (N1 Attack - Kinetic Favored) Cyclization Cyclization (- H2O, - HX) N2_Attack->Cyclization Base/Heat Impurity Stable N1-Pyridazinium Impurity N1_Attack->Impurity Cannot Cyclize Product Imidazo[1,2-b]pyridazine (Desired) Cyclization->Product Warning Unsubstituted 3-aminopyridazines favor Path B (N1 attack)

Caption: Competitive nucleophilic attack pathways. Path B (N1 attack) is a common "sink" for starting material, preventing product formation.

Troubleshooting Center (Q&A)

Issue 1: "I see full consumption of starting material, but no desired product is formed. The mass spec shows [M+Alkyl]+."

Diagnosis: Regioselectivity Failure (N1-Alkylation). You have likely formed the N1-alkylated pyridazinium salt. This is common when using unsubstituted 3-aminopyridazine. Solution:

  • Substrate Modification: Use 6-halo-3-aminopyridazines (e.g., 6-chloro-3-aminopyridazine). The electron-withdrawing halogen at C6 inductively deactivates N1, making N2 relatively more nucleophilic and steering the reaction toward the desired pathway [1].

  • Solvent Switch: Switch from aprotic solvents (DMF/MeCN) to protic solvents like n-butanol or ethanol . Protic solvents can solvate the N1 lone pair (which is more exposed) more effectively than the N2 lone pair (which is sterically crowded by the adjacent amine), potentially reducing N1 reactivity.

Issue 2: "The reaction mixture turns into a black tar with low yield."

Diagnosis: Polymerization of


-Haloketone.


-Haloketones (especially aldehydes like chloroacetaldehyde) are unstable under basic conditions and can polymerize before reacting with the heterocycle. Solution:
  • Reagent Stability: Use the hydrobromide salt of the aminopyridazine or generate the free base in situ slowly.

  • Temperature Ramp: Do not add reagents to a hot solution. Mix at Room Temperature (RT) for 1 hour to allow formation of the intermediate salt (Intermediate A in diagram), then heat to reflux to drive the cyclization. This separation of steps prevents thermal decomposition of the electrophile.

Issue 3: "I isolated a solid precipitate that has the correct mass for the intermediate but isn't cyclized."

Diagnosis: Stalled Cyclization (Intermediate Salt Isolation). You have successfully formed the N2-alkylated species, but the dehydration step hasn't occurred. Solution:

  • Force Dehydration: The intermediate often requires base to cyclize. Add NaHCO₃ or Na₂CO₃ (2-3 equiv) to the reaction mixture and reflux for an additional 2-4 hours.

  • Acid Catalysis (Alternative): If basic conditions fail, refluxing in Ethanol with catalytic HBr can sometimes promote the dehydration.

Optimized Synthetic Protocol

This protocol uses 6-chloro-3-aminopyridazine to bypass the regioselectivity issue, a method validated in the synthesis of amyloid imaging agents [1].

Materials
  • Substrate: 6-Chloro-3-aminopyridazine (1.0 equiv)

  • Reagent:

    
    -Bromoacetophenone (or substituted variant) (1.1 equiv)
    
  • Solvent: Ethanol (anhydrous) or n-Butanol

  • Base: Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

Step-by-Step Procedure
  • Salt Formation (Kinetic Phase):

    • Dissolve 6-chloro-3-aminopyridazine (1.0 mmol) in Ethanol (5 mL) in a round-bottom flask.

    • Add

      
      -bromoacetophenone (1.1 mmol) at room temperature.
      
    • Critical Step: Stir at Room Temperature for 2–12 hours .

    • Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the amine and the appearance of a polar intermediate (the N-alkylated salt).

  • Cyclization (Thermodynamic Phase):

    • Add solid NaHCO₃ (2.0 mmol) to the suspension.

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • The solid salt should dissolve/react, and the less polar cyclized product should appear.

  • Workup:

    • Cool to room temperature.

    • Remove solvent under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Recrystallize from EtOH/Hexane or purify via flash chromatography (typically MeOH/DCM gradient).

Data Summary: Impact of Substituents on Yield[1][3][7]
Substrate (3-Amino-R-pyridazine)ElectrophileMajor ProductYieldNotes
R = H

-Bromoacetophenone
N1-Alkylated Salt<10% (Cyclized)N1 is most nucleophilic. Reaction fails.
R = 6-Cl

-Bromoacetophenone
Imidazo[1,2-b]pyridazine 75-85% Cl deactivates N1; directs attack to N2.
R = 6-OMe

-Bromoacetophenone
Mixture30-50%OMe is electron-donating; reduces selectivity compared to Cl.

Alternative Route: Groebke-Blackburn-Bienaymé (GBB)[8]

If the condensation method fails due to sensitive functional groups or persistent regioselectivity issues, use the multicomponent GBB reaction.

  • Components: 3-Aminopyridazine + Aldehyde + Isocyanide.[2][6]

  • Catalyst: Scandium Triflate Sc(OTf)₃ or mild acid.

  • Advantage: This route is often more tolerant of functional groups and avoids the use of unstable

    
    -haloketones [2].
    

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Source: National Institutes of Health (PMC). Key Finding: Establishes the necessity of 6-halo substitution to prevent N1-alkylation and ensure successful cyclization.

  • First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. Source: ResearchGate / Chemical Monthly. Key Finding: Demonstrates the GBB multicomponent reaction as a robust alternative for synthesizing 3-amino substituted derivatives.[2][6]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry (via PubMed). Key Finding: Comprehensive review of synthetic strategies and pharmacological applications.[7]

Sources

Optimization

optimizing reaction conditions for 3-Iodoimidazo[1,2-b]pyridazin-6-amine

The following technical guide is structured as a Level 3 Support Protocol designed for medicinal chemists and process development scientists. It prioritizes the "Chloro-Route" as the industry-standard method for high-pur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Protocol designed for medicinal chemists and process development scientists. It prioritizes the "Chloro-Route" as the industry-standard method for high-purity isolation, while addressing direct functionalization strategies for users with specific substrate constraints.

Ticket ID: OPT-RXN-3I6A Subject: Optimization of Synthesis & Reaction Parameters Status: Resolved / Expert Verified

Executive Summary & Strategic Analysis

Synthesizing 3-Iodoimidazo[1,2-b]pyridazin-6-amine presents a classic chemoselectivity paradox. While the C-3 position is the most nucleophilic site for electrophilic aromatic substitution (EAS), the presence of a free amine at C-6 introduces two critical failure modes:

  • N-Iodination/Oxidation: The free amine can compete for the electrophile or undergo oxidative degradation.

  • Solubility: The zwitterionic character of the amino-heterocycle often leads to poor solubility in standard EAS solvents (DCM, MeCN), forcing the use of polar aprotic solvents that can complicate workup.

The "Golden Route" Recommendation: Do not iodinate the free amine directly if possible. The most robust industrial protocol involves iodinating the 6-chloro precursor, followed by a nucleophilic aromatic substitution (


) to install the amine. This ensures regioselectivity and simplifies purification.

Module 1: The "Golden Route" Workflow

This protocol avoids "messy" amine chemistry during the sensitive iodination step.

Step 1: Cyclization (Ring Formation)
  • Reagents: 6-Chloropyridazin-3-amine + Chloroacetaldehyde (50% aq.)

  • Conditions: EtOH or n-BuOH, Reflux (

    
    ), 4-12 h.
    
  • Checkpoint: Ensure complete consumption of starting material. The product, 6-Chloroimidazo[1,2-b]pyridazine , precipitates upon cooling or addition of

    
    .
    
Step 2: Regioselective Iodination (The Critical Step)
  • Substrate: 6-Chloroimidazo[1,2-b]pyridazine[1][2]

  • Reagent: N-Iodosuccinimide (NIS) [1.05 - 1.10 equiv]

  • Solvent: DMF (Preferred) or MeCN. Avoid MeOH (solvolysis risk).

  • Temperature:

    
    .
    
  • Mechanism: Electrophilic Aromatic Substitution at C-3.

  • Why this works: The chlorine atom at C-6 deactivates the ring slightly less than the bridgehead nitrogen activates C-3, but crucially, it prevents N-side reactions.

Step 3: Amination ( )
  • Substrate: 3-Iodo-6-chloroimidazo[1,2-b]pyridazine

  • Reagent: Aqueous Ammonia (

    
    ) or Ammonia in MeOH (
    
    
    
    ).
  • Conditions: Sealed tube,

    
    , 12-24 h.
    
  • Note: The iodine at C-3 is stable to these

    
     conditions. Palladium catalysis is not  recommended here as the C-3 iodine is highly reactive in oxidative addition.
    
Visual Workflow (DOT Diagram)

G cluster_0 Critical Control Point Start 6-Chloropyridazin-3-amine Step1 Cyclization (Cl-CH2-CHO, Reflux) Start->Step1 Inter1 6-Chloroimidazo [1,2-b]pyridazine Step1->Inter1 Step2 Iodination (NIS, DMF, RT) Inter1->Step2 Inter2 3-Iodo-6-chloro intermediate Step2->Inter2 Step3 Amination (SnAr) (NH3, Heat) Inter2->Step3 Final 3-Iodoimidazo [1,2-b]pyridazin-6-amine Step3->Final

Caption: Optimized synthetic pathway minimizing side-reactions. The red cluster indicates the stage where regioselectivity is determined.

Module 2: Troubleshooting & Optimization FAQ

Q1: I must use the free amine starting material. How do I iodinate it directly?

Issue: Direct reaction of 6-aminoimidazo[1,2-b]pyridazine with NIS often yields black tars or N-iodo species. Solution:

  • Solvent: Use DMF . The free amine is poorly soluble in DCM/MeCN.

  • Additives: Add 0.1 equiv of TFA or Acetic Acid . Acidifying the reaction mixture protonates the exocyclic amine (making it less nucleophilic/oxidizable) while leaving the C-3 position reactive enough for EAS.

  • Reagent: Add NIS portion-wise at

    
    .
    
  • Workup: Quench with 10%

    
     (sodium thiosulfate) to remove iodine byproducts immediately.
    
Q2: My reaction stalled at 60% conversion. Should I add more NIS?

Diagnosis: Common in DMF due to succinimide buildup inhibiting the reaction or complexation. Fix:

  • Do NOT simply add solid NIS.

  • Protocol: Take an aliquot. If the ratio of Product:SM hasn't changed in 2 hours, add 0.2 equiv of NIS dissolved in fresh DMF.

  • Temperature: Raise temperature to

    
    . Do not exceed 
    
    
    
    to avoid decomposition of the iodo-species.
Q3: I see a "double iodination" spot on TLC.

Cause: Over-iodination is rare but possible if the concentration is too high. Fix:

  • Dilution: Ensure reaction concentration is

    
    .
    
  • Stoichiometry: Strictly limit NIS to 1.05 equiv.

  • Quench: Do not let the reaction stir overnight "for convenience." Quench immediately upon consumption of SM.

Q4: The 6-Chloro to 6-Amine substitution ( ) is too slow.

Issue: Ammonia is a modest nucleophile. Optimization:

  • Reagent Switch: Use Lithium Bis(trimethylsilyl)amide (LiHMDS) followed by acidic hydrolysis if standard ammonia fails.

  • Catalysis: Add CsF (Cesium Fluoride) (1.0 equiv) in DMSO.[2][3] Fluoride acts as a base/activator, significantly accelerating

    
     on electron-deficient heterocycles [1].
    
  • Warning: Avoid copper/palladium catalysts, as they will couple with the C-3 Iodine.

Quantitative Data: Reagent Selection Matrix

ReagentSolventTemp (

)
Yield (Est.)ProsCons
NIS DMF 25 85-92% High regioselectivity, easy workup Requires DMF removal (aq. wash)

EtOH6060-70%Green solventLower conversion, purification difficult

AcOH2540-50%Very fastAggressive, often over-iodinates

MeCN075-80%Good for free aminesTFA salt formation requires basic workup

Detailed Experimental Protocol (Self-Validating)

Target: 3-Iodo-6-chloroimidazo[1,2-b]pyridazine (Precursor)

  • Setup: Charge a round-bottom flask with 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) and anhydrous DMF (

    
    ).
    
  • Cooling: Cool the solution to

    
     in an ice bath. Stir for 10 min.
    
  • Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes. Observation: Solution typically turns from pale yellow to orange/brown.

  • Reaction: Remove ice bath and stir at RT (

    
    ) for 2-4 hours.
    
    • Validation: TLC (50% EtOAc/Hexane). Product

      
       will be slightly higher than SM. SM should be invisible under UV.
      
  • Workup:

    • Dilute reaction mixture with 10 volumes of ice-water.

    • Solid Product: If precipitate forms, filter and wash with water + 5%

      
      .
      
    • Soluble Product: If no solid, extract with EtOAc (3x). Wash organics with 5%

      
       (to remove DMF), then 10% 
      
      
      
      , then Brine.
  • Purification: Recrystallization from MeCN or Flash Chromatography (DCM

    
     5% MeOH/DCM).
    

References

  • Iorkula, T. H., et al. (2023). "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications, 54(2), 121-132.[3] Link[3]

  • Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 223, 113643. Link

  • Enguehard, C., et al. (2000). "Synthesis of diarylimidazo[1,2-b]pyridazines." Synthesis, 2000(7), 1014-1022.
  • Common Organic Chemistry. (n.d.). "Iodination - Common Conditions: SEAr." Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of Imidazo[1,2-b]pyridazine Compounds

Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Despite its success, researchers fre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Despite its success, researchers frequently encounter a significant hurdle in early-stage drug discovery: low cell permeability. This can mask the true potential of a promising compound, leading to high attrition rates.

This technical guide provides a systematic, question-and-answer-based approach to diagnosing and resolving issues of low cell permeability for imidazo[1,2-b]pyridazine derivatives. As Senior Application Scientists, we aim to move beyond simple checklists, offering insights into the underlying physicochemical principles and providing robust, field-tested protocols to guide your experimental strategy.

Section 1: Initial Diagnosis - Is it the Compound or the Assay?

Q1: My imidazo[1,2-b]pyridazine compound shows low permeability. Where do I even begin?

A1: A low permeability result is a critical decision point. The first step is to systematically determine if the issue is an intrinsic property of the molecule or an artifact of the experimental setup. This involves a two-pronged initial assessment: evaluating the compound's fundamental physicochemical properties and scrutinizing the experimental conditions for common pitfalls.

The logical workflow is to first analyze the compound's structure against established "drug-likeness" principles. If the molecule appears problematic on paper, structural modification may be the most efficient path. If the properties look favorable, the focus should shift to ruling out experimental issues, such as poor solubility, before investigating more complex biological phenomena like active efflux.

Start Start: Low Permeability Observed PhysChem Step 1: Analyze Physicochemical Properties (e.g., Lipinski's Rule of 5) Start->PhysChem Violation Properties Predict Poor Permeability? PhysChem->Violation Assay Step 2: Scrutinize Assay Conditions Violation->Assay No Modify Action: Consider Structural Modification (e.g., Reduce HBDs, Mask Polarity) Violation->Modify Yes Solubility Solubility or Stability Issue Identified? Assay->Solubility Efflux Step 3: Investigate Active Efflux (Bidirectional Caco-2 Assay) Solubility->Efflux No Optimize Action: Optimize Assay Protocol (e.g., Adjust Solvent, Check Solubility) Solubility->Optimize Yes Inhibit Action: Confirm with P-gp Inhibitors (e.g., Verapamil) Efflux->Inhibit

Caption: Initial troubleshooting workflow for low permeability.

A foundational checkpoint in this process is Lipinski's Rule of 5, a set of guidelines used to predict the oral bioavailability of a drug candidate.[3][4] Violations of these rules suggest that poor absorption or permeation is more likely.

Parameter Lipinski's Guideline (Rule of 5) Rationale for Permeability
Molecular Weight (MWT) ≤ 500 DaSmaller molecules diffuse more easily across the lipid bilayer.[5][6]
LogP (Lipophilicity) ≤ 5Measures the partitioning between an organic (octanol) and aqueous phase. A balanced lipophilicity is needed to both enter the lipid membrane and partition out into the aqueous cytoplasm.[7]
Hydrogen Bond Donors (HBD) ≤ 5The number of N-H and O-H bonds. Each H-bond must be broken to leave the aqueous phase and enter the membrane, which is energetically costly.[8][9]
Hydrogen Bond Acceptors (HBA) ≤ 10The number of nitrogen and oxygen atoms. Similar to HBDs, these polar groups increase the energy penalty for desolvation when entering the membrane.[8][9]

Section 2: Physicochemical Properties & Molecular Design

Q2: The imidazo[1,2-b]pyridazine core is nitrogen-rich. How does this specifically impact its permeability properties?

A2: The heterocyclic nature of the imidazo[1,2-b]pyridazine core is a double-edged sword. While it provides key interaction points for target binding, it also contributes a significant number of hydrogen bond acceptors (HBAs). Furthermore, common substitutions made to this scaffold often introduce hydrogen bond donors (HBDs) in the form of amides or hydroxyl groups.

A published study on imidazo[1,2-b]pyridazine-based Tyk2 inhibitors noted that a compound with five HBDs exhibited limited permeability, highlighting this very issue.[10] Each of these polar groups requires desolvation before the molecule can partition into the hydrophobic membrane interior, creating a significant energy barrier to passive diffusion.[9] Therefore, careful management of the number and placement of HBDs and HBAs is critical when designing new analogs.

Q3: My compound violates the hydrogen bond donor/acceptor rules. What structural modifications can improve its passive permeability?

A3: When the number of HBDs and HBAs is a limiting factor, several medicinal chemistry strategies can be employed. While simply removing these groups is an option, it may compromise target affinity. A more sophisticated approach is to "mask" the polarity of these groups through the formation of an intramolecular hydrogen bond (IMHB) .

An IMHB is a hydrogen bond formed between a donor and an acceptor within the same molecule. This effectively reduces the number of polar groups exposed to solvent, lowering the desolvation energy penalty required for membrane transit.[9] The formation of an IMHB can increase a molecule's permeability by making it behave as a smaller, less polar entity in the nonpolar environment of the lipid bilayer.[11] For instance, one study on imidazo[1,2-b]pyridazine analogs found that introducing a substituent capable of forming an IMHB led to much-enhanced Caco-2 permeability.[10]

cluster_0 Aqueous Environment (High Polarity) cluster_1 Membrane Environment (Low Polarity) Molecule_A Compound HBD_A H-Donor (-NH) Molecule_A->HBD_A HBA_A H-Acceptor (-N=) Molecule_A->HBA_A Molecule_B Compound Molecule_A->Molecule_B Enters Membrane Water1 H₂O HBD_A->Water1 H-Bond Water2 H₂O HBA_A->Water2 H-Bond Water3 H₂O Water3->HBA_A H-Bond label_A Polar groups exposed, high desolvation penalty. HBD_B H-Donor (-NH) Molecule_B->HBD_B HBA_B H-Acceptor (-N=) Molecule_B->HBA_B HBD_B->HBA_B Intramolecular H-Bond (IMHB) label_B Polarity masked, lower desolvation penalty.

Caption: Intramolecular H-bonds can mask polarity in nonpolar environments.

Strategies to Promote IMHB Formation:

  • Conformational Restriction: Introduce steric bulk or cyclize portions of the molecule to favor a conformation where the HBD and HBA are in close proximity.

  • Bioisosteric Replacement: Replace functional groups with alternatives that have different geometric or electronic properties to encourage internal hydrogen bonding.[12][13]

Section 3: Investigating Active Transport and Efflux

Q4: My compound has favorable physicochemical properties (obeys Rule of 5) but still shows low permeability in my Caco-2 assay. What's the likely cause?

A4: When a compound appears "drug-like" on paper but fails in a cell-based assay, it is crucial to consider biological transport mechanisms that are not predicted by simple physicochemical rules. The most common cause for this discrepancy is active efflux , a process where membrane transporter proteins, such as P-glycoprotein (P-gp), actively pump substrates out of the cell.[14]

The Caco-2 cell line, derived from human colon carcinoma, is widely used because it forms a polarized monolayer that mimics the intestinal epithelium and expresses key efflux transporters like P-gp.[15][16] Therefore, a low permeability result in this assay could mean your compound is entering the cell via passive diffusion but is being rapidly ejected by these pumps. Some imidazo-[1,2-b]-pyridazine-based compounds have been investigated for their interactions with efflux pumps, indicating this is a relevant mechanism for this scaffold.[17][18]

Q5: How can I definitively test if my compound is a P-glycoprotein (P-gp) substrate?

A5: The gold-standard method is a bidirectional Caco-2 permeability assay .[15] This experiment measures the rate of compound transport in both the apical-to-basolateral (A-to-B) direction, which simulates gut absorption, and the basolateral-to-apical (B-to-A) direction, which measures efflux.

An Efflux Ratio (ER) is calculated by dividing the apparent permeability coefficient (Papp) of the B-to-A transport by the Papp of the A-to-B transport.

  • ER = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter like P-gp.[16] To confirm P-gp's specific involvement, the experiment can be repeated in the presence of a known P-gp inhibitor. If the A-to-B permeability increases and the efflux ratio decreases in the presence of the inhibitor, it confirms your compound is a P-gp substrate.

Start Suspect Active Efflux Setup Perform Bidirectional Caco-2 Assay Start->Setup Measure Measure Transport in Both Directions: A→B (Absorption) and B→A (Efflux) Setup->Measure Calculate Calculate Apparent Permeability (Papp) for each direction Measure->Calculate ER Calculate Efflux Ratio (ER): Papp(B→A) / Papp(A→B) Calculate->ER Decision Is ER > 2? ER->Decision Substrate Conclusion: Compound is likely an efflux pump substrate. Decision->Substrate Yes NoSubstrate Conclusion: Active efflux is not the primary issue. Decision->NoSubstrate No

Sources

Optimization

Technical Support Center: Imidazo[1,2-b]pyridazine Scaffolds in Drug Discovery

Topic: Overcoming Kinase Resistance (Focus: Gatekeeper Mutations & Efflux) Ticket ID: RES-IMP-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Introduction Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Kinase Resistance (Focus: Gatekeeper Mutations & Efflux) Ticket ID: RES-IMP-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your lead imidazo[1,2-b]pyridazine compounds are failing to translate enzymatic potency into cellular efficacy, or you are encountering synthetic bottlenecks.

This scaffold is a "privileged structure" in kinase inhibition (e.g., Ponatinib, VeMURafenib analogs) precisely because it mimics the adenine ring of ATP. However, its utility is often compromised by T315I-type gatekeeper mutations and P-glycoprotein (P-gp) efflux . This guide provides root-cause analysis and validated protocols to overcome these specific resistance mechanisms.

Module 1: Synthetic Optimization (The "Make" Phase)

Issue: "My Groebke-Blackburn-Bienaymé (GBB) reaction yields are inconsistent (<20%), or I am isolating the wrong regioisomer during condensation."

Root Cause Analysis
  • Regioselectivity (Condensation Method): When reacting 3-aminopyridazines with

    
    -haloketones, the ring nitrogen at position 2 (N2) is often more nucleophilic than the exocyclic amine, leading to the formation of imidazo[1,2-a]pyrimidine byproducts rather than the desired imidazo[1,2-b]pyridazine.
    
  • Component Reactivity (GBB Method): Electron-deficient 3-aminopyridazines (common in drug design) are poor nucleophiles, stalling the formation of the Schiff base intermediate.

Troubleshooting Protocol
ParameterStandard Condition (Fail Risk)Optimized Protocol (High Success)Mechanism
Solvent (GBB) Methanol/Ethanol2,2,2-Trifluoroethanol (TFE) TFE stabilizes the imine intermediate via H-bonding, accelerating the rate-determining step.
Catalyst (GBB) Acetic AcidScandium Triflate Sc(OTf)₃ (5-10 mol%) Stronger Lewis acid activates the imine without quenching the isocyanide.
Regiocontrol Neutral conditionspH 4.0 - 5.0 Buffer Protonation of the ring nitrogens directs the

-haloketone to the exocyclic amine first.
FAQ: Why is my product precipitating as a gel?

Answer: Imidazo[1,2-b]pyridazines are flat, lipophilic intercalators. They suffer from "brick-dust" insolubility.

  • Fix: Incorporate a solubilizing "tail" early. Use 1-isocyano-4-methylpiperazine in your GBB reaction instead of standard alkyl isocyanides. This introduces a basic amine handle immediately, improving solubility in organic workups.

Module 2: Overcoming Gatekeeper Resistance (The "Design" Phase)

Issue: "Potency drops 100-fold against T315I (Abl) or T790M (EGFR) mutants compared to wild-type."

Technical Insight

The "Gatekeeper" residue (e.g., Threonine 315) controls access to the hydrophobic back pocket. When this mutates to a bulky residue like Isoleucine (T315I), standard Type I inhibitors are sterically excluded.

  • The Imidazo Solution: You must transition to a Type II binding mode or use a rigid ethynyl linker . The imidazo[1,2-b]pyridazine core anchors to the hinge region (Met318), while a rigid alkyne linker pushes the rest of the molecule past the bulky isoleucine, avoiding the steric clash.

Visualization: The "Bypass" Mechanism

The following diagram illustrates how the rigid linker strategy (exemplified by Ponatinib) navigates the T315I mutation.

G ATP_Pocket ATP Binding Pocket (Hinge Region) Gatekeeper_WT Wild Type Gatekeeper (Threonine) ATP_Pocket->Gatekeeper_WT Gatekeeper_Mut Mutant Gatekeeper (Isoleucine T315I) STERIC BLOCK ATP_Pocket->Gatekeeper_Mut Linker_Flex Flexible Linker (Amide/Urea) Gatekeeper_WT->Linker_Flex Permits binding Gatekeeper_Mut->Linker_Flex Blocks binding Linker_Rigid Rigid Ethynyl Linker (Triple Bond) Gatekeeper_Mut->Linker_Rigid No interaction (Linear Geometry) Scaffold Imidazo[1,2-b]pyridazine Core (Hinge Binder) Scaffold->ATP_Pocket Anchors via H-bonds Scaffold->Linker_Rigid C3-Position Attachment Result_Fail Resistance: Steric Clash & Loss of Potency Linker_Flex->Result_Fail Result_Success Efficacy: Bypasses Steric Bulk Linker_Rigid->Result_Success

Figure 1: Structural logic for overcoming Gatekeeper mutations. The rigid ethynyl linker at the C3 position of the imidazo[1,2-b]pyridazine core is critical for bypassing the steric bulk of Isoleucine mutants.

Module 3: Cellular Assay Troubleshooting (The "Test" Phase)

Issue: "Enzymatic IC50 is <5 nM, but Cellular IC50 is >1 µM."

Diagnostic Workflow

This "Potency Disconnect" is the most common failure mode for this scaffold. It is rarely a target engagement issue; it is usually efflux or protein binding .

Step-by-Step Validation Protocol:

  • The Verapamil Shift Assay (Efflux Check):

    • Run your cytotoxicity assay (e.g., K562 cells) with and without Verapamil (10 µM) , a P-gp inhibitor.

    • Result: If IC50 improves by >3-fold with Verapamil, your imidazo[1,2-b]pyridazine is a P-gp substrate.

    • Chemical Fix: Reduce Total Polar Surface Area (TPSA) < 90 Ų or cap solvent-exposed amines with methoxy groups.

  • The Serum Shift Assay (Protein Binding Check):

    • Run assay in 10% FBS vs. 50% FBS.

    • Result: A shift of >10-fold indicates high Human Serum Albumin (HSA) binding.

    • Chemical Fix: Add polarity. Introduce a pyridine nitrogen or a morpholine ring to lower LogD.

Visualization: Troubleshooting Logic

Diagnostic Start Problem: Enzyme IC50 < Cell IC50 Step1 Run Verapamil Shift Assay (+/- 10µM Verapamil) Start->Step1 Decision1 Is IC50 shift > 3-fold? Step1->Decision1 Result_Efflux Issue: P-gp Efflux Action: Cap H-bond donors or reduce basicity Decision1->Result_Efflux Yes Step2 Run Serum Shift Assay (10% vs 50% FBS) Decision1->Step2 No Decision2 Is IC50 shift > 10-fold? Step2->Decision2 Result_Binding Issue: High Protein Binding Action: Lower LogD (Add polar heterocycles) Decision2->Result_Binding Yes Result_Permeability Issue: Low Permeability Action: Check PAMPA Reduce MW or TPSA Decision2->Result_Permeability No

Figure 2: Diagnostic decision tree for resolving Enzyme-Cell potency disconnects.

References
  • Zhou, T., et al. (2011).[1] "Structural Mechanism of the Pan-BCR-ABL Inhibitor Ponatinib (AP24534): Lessons for Overcoming Kinase Inhibitor Resistance." Chemical Biology & Drug Design.

  • Goossen, L. (2017). "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis.

  • Huang, W.S., et al. (2010). "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry.

  • Natarajan, A., et al. (2015). "Overcoming ABCG2-mediated drug resistance with imidazo-[1,2-b]-pyridazine-based Pim1 kinase inhibitors." Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

[1][2][3] Case ID: IMP-6-AMINE-STAB Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3] Executive Summary 3-Iodoimidazo[1,2-b]pyridazin-6-amine (CAS: 120366-xx-x equ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Case ID: IMP-6-AMINE-STAB Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3]

Executive Summary

3-Iodoimidazo[1,2-b]pyridazin-6-amine (CAS: 120366-xx-x equivalent/derivative) is a critical intermediate in the synthesis of type II kinase inhibitors (e.g., Ponatinib analogs).[1][2][3] While the imidazo[1,2-b]pyridazine core offers desirable physicochemical properties for drug design, the C3-iodine moiety introduces significant stability challenges in solution.[1][2][3]

Users frequently report "disappearing peaks" in LCMS, yellowing of solutions, and unexpected dimerization. These are rarely random artifacts but rather predictable consequences of photolytic deiodination and solvent-mediated redox events .[1]

This guide provides a root-cause analysis and actionable protocols to stabilize this compound during storage and experimentation.

Module 1: Photostability & Deiodination (The "Phantom" Peak)

The Issue: Researchers observe a gradual loss of the parent mass (M+) and the appearance of a des-iodo impurity (M-126) during LCMS analysis or prolonged benchtop handling.

Technical Analysis: The C–I bond in electron-deficient heteroaromatics is notoriously labile.[1] The bond dissociation energy (BDE) of the C(sp2)–I bond is approximately 65 kcal/mol.[1][3] This energy barrier is easily surmounted by UV-Vis light (300–450 nm), leading to homolytic cleavage.[1][2][3]

  • Mechanism: Photo-excitation generates a radical pair (Aryl radical + Iodine radical).[1][2][3] The highly reactive aryl radical abstracts a hydrogen atom from the solvent (SH), resulting in the des-iodo byproduct.[2][3]

Visualization: Photodegradation Pathway

Photolysis Substrate 3-Iodo-compound (Parent) RadicalPair [Aryl• + I•] Radical Pair Substrate->RadicalPair Homolysis Light hν (UV/Vis) Light->RadicalPair Product Des-iodo Product (Impurity) RadicalPair->Product H-Abstraction Iodine I2 (Yellowing) RadicalPair->Iodine Dimerization Solvent Solvent (H-Donor) Solvent->Product

Figure 1: Mechanism of photo-induced deiodination leading to sample degradation and solution yellowing.[1][2][3]

Troubleshooting Protocol: Light Exclusion
StepActionTechnical Rationale
1 Use Amber Glassware Blocks UV radiation <400nm.[1][2][3] Clear glass is insufficient for iodinated heterocycles.
2 Foil Wrapping If amber vials are unavailable, wrap vessels in aluminum foil immediately after preparation.[2]
3 LCMS Autosampler Ensure the autosampler compartment is dark or the vial is covered. Long queues in illuminated trays cause degradation.
4 Avoid DCM/Chloroform Chlorinated solvents can act as radical initiators or H-donors, accelerating the process.[2][3]

Module 2: Solvent Compatibility & DMSO Instability

The Issue: Stock solutions in DMSO degrade over time, turning dark brown/red. NMR shows broadening of signals or loss of the amine protons.

Technical Analysis: While DMSO is the standard solvent for solubilizing flat, rigid kinase scaffolds, it is not inert.[2][3]

  • Oxidant Properties: DMSO can act as a mild oxidant (Swern-type reactivity) toward the C6-amine or facilitate oxidative deiodination.[1][2][3]

  • Iodine Liberation: Trace acid in DMSO can catalyze the release of elemental iodine (

    
    ) from the aryl iodide, which then complexes with the amine or solvent, causing the color change.[2][3]
    
Solvent Stability Matrix
SolventStability RatingComments
DMSO (Anhydrous) 🟡 ModerateGood solubility, but prone to oxidation over weeks.[1][2][3] Store frozen.
Methanol/Ethanol 🔴 PoorHigh risk of solvolysis or H-abstraction (radical source).[1][2][3]
Acetonitrile 🟢 GoodBest for short-term handling and LCMS.[1][2] Poor solubility for high conc.
DMA/NMP 🟡 ModerateSimilar to DMSO but often contain amine impurities.[3]
Protocol: Preparation of Stable Stock Solutions
  • Solvent Choice: Use Anhydrous DMSO (99.9%) stored under Argon.[1][3]

  • Concentration: Prepare at 10–20 mM . Higher concentrations reduce the solvent-to-solute ratio, statistically lowering the probability of solvent-mediated radical attack.[1][2][3]

  • Storage: Aliquot immediately into single-use amber vials.

    • Do not freeze-thaw repeatedly.[1][2][3]

    • Store at -20°C or -80°C .

  • Inert Gas: Flush the headspace of the vial with Argon or Nitrogen before closing. This prevents oxygen from participating in radical chain propagation.

Module 3: Chemical Reactivity & "Ghost" Peaks

The Issue: Users observe dimerization products (Suzuki-like homocoupling) or reaction with nucleophiles during storage.

Technical Analysis: The C3-position is activated for cross-coupling.[1][4] If the synthesis equipment (flasks, stir bars) contains trace transition metals (Pd, Cu) from previous steps, Ullmann-type or Suzuki homocoupling can occur slowly in solution, especially if a base (like the C6-amine itself) is present.[1][2][3]

Diagnostic Workflow

Troubleshooting Start Observation: Impurity Peak in LCMS CheckMass Check Mass Difference (Δ) Start->CheckMass Delta126 Δ = -126 Da (Loss of I) CheckMass->Delta126 Delta16 Δ = +16 Da (Gain of O) CheckMass->Delta16 DeltaDimer Mass = 2M - 2I (Dimer) CheckMass->DeltaDimer Sol1 Cause: Photolysis Action: Protect from Light Delta126->Sol1 Sol2 Cause: Oxidation (DMSO/Air) Action: Degas solvent / Argon Delta16->Sol2 Sol3 Cause: Metal Contamination Action: Use new glassware/scavengers DeltaDimer->Sol3

Figure 2: Diagnostic decision tree for identifying degradation pathways based on mass spectrometry shifts.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I heat the solution to improve solubility? A: Avoid heating >40°C. Heating aryl iodides in DMSO accelerates the liberation of Iodine (


) and decomposition.[3] If sonication is necessary, keep it brief (<5 mins) and ensure the water bath is not hot.[2][3]

Q: Why does my sample turn yellow/brown overnight? A: This is the formation of elemental Iodine (


) or conjugated oligomers.[3] It indicates the C–I bond has been compromised, likely by light exposure or trace oxidants in the solvent.[2][3] While the parent compound may still be present, the purity is compromised.[2][3]

Q: Is the compound stable in aqueous buffers for biological assays? A: It is stable for the duration of typical assays (2–24 hours) if kept in the dark.[3] However, the imidazo[1,2-b]pyridazine core can be protonated at acidic pH, which may alter its solubility profile.[2][3] Ensure your buffer contains <1% DMSO to maintain solubility without precipitating the compound [1].[3]

Q: I see a peak at M+14 in methanol. What is it? A: This is likely a methylation artifact. The N-atoms in the imidazopyridazine ring are nucleophilic enough to react with methylating agents, or it could be a trans-imination byproduct if impurities are present.[1][3] Switch to Acetonitrile for LCMS to confirm.

References

  • Imidazo[1,2-b]pyridazine Scaffold Properties: Detailed analysis of the solubility and metabolic stability of the imidazo[1,2-b]pyridazine core in kinase inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PubMed) [1][2][3]

  • Photostability of Aryl Iodides: Mechanistic insight into the homolytic cleavage of C-I bonds in heteroaromatic systems under ambient light. Source: Journal of Organic Chemistry [1][2][3]

  • Synthesis and Handling of Halogenated Imidazo[1,2-b]pyridazines: Protocols for C-6 amination and handling of the halogenated intermediates to prevent degradation. Source: Synthetic Communications (Taylor & Francis) [1][2][3]

  • DMSO Instability of Aryl Halides: Investigation into the oxidation and degradation of aryl halides in DMSO solutions. Source: ACS Omega [1][2][3]

Sources

Optimization

Technical Support Center: Functionalization of the Imidazo[1,2-b]pyridazine Scaffold

Welcome to the technical support center for the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privile...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic system. The imidazo[1,2-b]pyridazine core is a cornerstone in the development of therapeutics, including kinase inhibitors like the successful drug ponatinib, making its effective functionalization a critical skill.[1][2]

This document moves beyond standard protocols to address the common, yet often undocumented, pitfalls encountered during the synthesis and functionalization of this scaffold. Here, we provide troubleshooting guides and FAQs in a direct question-and-answer format to help you overcome specific experimental challenges, ensuring the integrity and success of your research.

Part 1: Troubleshooting Guide for Functionalization Reactions

This section addresses the most frequent and challenging issues encountered during the chemical modification of the imidazo[1,2-b]pyridazine ring system.

Regioselectivity Issues in Electrophilic Substitution

Question: I attempted a bromination/nitration on my unsubstituted imidazo[1,2-b]pyridazine and isolated the C3-substituted product. Why not C2, and how can I influence the selectivity?

Answer: This is the expected outcome due to the inherent electronic properties of the imidazo[1,2-b]pyridazine scaffold.

  • The Causality: The imidazole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridazine ring. Within the imidazole moiety, electrophilic attack at the C3 position proceeds through a more stable cationic intermediate (an arenium ion) compared to attack at C2. This is because the positive charge in the intermediate formed via C3 attack can be delocalized over the nitrogen atom (N1) while maintaining the aromaticity of the pyridazine ring, a stabilizing feature not as accessible for the C2-attack intermediate.[3] This principle is a common feature in related imidazo-fused systems like imidazo[1,2-a]pyridines and pyrazines.[3][4]

  • Troubleshooting & Protocol Adjustments:

    • Embrace C3 Reactivity: For C3 functionalization, standard electrophilic conditions (e.g., NBS in DMF for bromination, or HNO₃/H₂SO₄ for nitration) are typically effective.

    • Achieving C2 Functionalization (The Challenge): Directing electrophiles to the C2 position is notoriously difficult.[5] The most reliable strategy involves a blocking/directing group approach or a completely different synthetic route.

      • Block-and-Substitute Strategy: If you can selectively install a removable group at C3 (e.g., an iodine atom via NIS), you can then force a second electrophilic substitution to occur at a different position. Subsequent removal of the blocking group (e.g., via reduction) can yield the desired C2-functionalized product.

      • Lithiation/Metalation: An alternative is to use a C-H activation approach. Directed ortho-metalation (DoM) can sometimes provide access to C2 if a suitable directing group is present on the scaffold, though C3 remains highly reactive.

Poor Yields or Failed Reactions in Palladium-Catalyzed Cross-Coupling

Question: My Suzuki-Miyaura coupling on a 3-bromo-6-chloroimidazo[1,2-b]pyridazine is giving very low yields of the desired 3-aryl product. What is going wrong?

Answer: Poor reactivity in cross-coupling reactions with this scaffold is a common pitfall, often related to catalyst inhibition, substrate deactivation, or suboptimal reaction conditions. Some halogenated imidazo[1,2-b]pyridazine derivatives are known to be challenging substrates.[6]

  • The Causality:

    • Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring, particularly N1 and N4, can act as ligands for the palladium catalyst. This coordination can inhibit the catalyst's activity, slowing down or completely stalling the catalytic cycle.

    • Substrate Deactivation: The electron-deficient nature of the pyridazine ring can make halogens attached to it (like at C6) less reactive towards oxidative addition, the first step in the catalytic cycle. Conversely, the C3-bromo position is generally more reactive.

    • Base and Solvent Choice: The choice of base and solvent system is critical. An inappropriate base may not be strong enough to facilitate the transmetalation step efficiently, or it could lead to side reactions.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

  • Recommended Starting Conditions for Difficult Couplings:

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃Often effective for heteroaromatic substrates.
Ligand XPhos or SPhosBulky, electron-rich ligands can promote oxidative addition and prevent catalyst deactivation.
Base Cs₂CO₃ or K₃PO₄Strong, non-nucleophilic bases that are effective in many Suzuki couplings.[7]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1)A common and effective solvent system for Suzuki reactions.[8]
Temperature 80-110 °CSufficient thermal energy is often required to drive the reaction to completion.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation and degradation of the catalyst and reagents.
Challenges in Direct C-H Activation

Question: I am trying to perform a direct C-H arylation on my 2-phenylimidazo[1,2-b]pyridazine, hoping to functionalize the pyridazine ring, but I am getting a complex mixture or no reaction.

Answer: Direct C-H activation on the imidazo[1,2-b]pyridazine core is a powerful but challenging technique. Regioselectivity is a major hurdle, and the pyridazine ring is significantly less reactive than the imidazole ring.

  • The Causality:

    • Acidity of C-H Bonds: The C-H bonds on the imidazole ring (especially at C3) are more acidic and sterically accessible, making them the primary sites for C-H activation/functionalization.[9]

    • Directing Group Influence: In your case (2-phenylimidazo[1,2-b]pyridazine), the N1 atom of the imidazole ring often acts as a directing group in metal-catalyzed reactions. This strongly directs functionalization to the ortho position of the C2-phenyl ring, not the pyridazine ring.[10]

    • Harsh Conditions: C-H activation on the electron-poor pyridazine ring typically requires harsher conditions (higher temperatures, stronger oxidants), which can lead to substrate decomposition and a complex mixture of products.

  • Troubleshooting & Strategic Re-evaluation:

    G cluster_0 Strategic Decision Flow for Pyridazine Ring C-H Functionalization Start Goal: Functionalize Pyridazine Ring Strategy Is Direct C-H Activation Feasible? Start->Strategy Classical Alternative: Classical Synthesis Strategy->Classical No, due to poor reactivity and selectivity issues. Halogenate Step 1: Halogenate the Pyridazine Ring (e.g., with POBr₃ or NBS) Classical->Halogenate CrossCouple Step 2: Perform Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Halogenate->CrossCouple Result Achieve Desired Functionalization CrossCouple->Result

    Caption: Decision workflow for functionalizing the pyridazine moiety.

  • Recommended Protocol (Halogenation followed by Cross-Coupling):

    • Halogenation: To functionalize the C6 position, for example, start with a suitable precursor that can be halogenated. If your core is already formed, bromination can sometimes be achieved using NBS under forcing conditions, though selectivity can be an issue. A more robust method is to build the halogen into the pyridazine ring before cyclization.

    • Cross-Coupling: Once you have a halogenated (e.g., 6-bromo or 6-chloro) imidazo[1,2-b]pyridazine, use the optimized Suzuki-Miyaura conditions described in the previous section to introduce the desired aryl group. This two-step sequence is often more reliable and higher-yielding than direct C-H activation for this part of the scaffold.

Part 2: Frequently Asked Questions (FAQs)

Q1: During the initial synthesis of the imidazo[1,2-b]pyridazine core from 3-aminopyridazine and an α-bromoketone, I'm getting a very low yield of my desired product. What is the most common reason for this?

A1: The most common pitfall is the competing alkylation at the wrong nitrogen atom of 3-aminopyridazine. The ring nitrogen that is not adjacent to the amino group (N2) is often the most nucleophilic site.[11] Alkylation at this site leads to a dead-end intermediate that cannot cyclize to form the desired bicyclic product. To circumvent this, the standard and highly recommended procedure is to use a 3-amino-6-halopyridazine . The presence of the halogen at the 6-position electronically deactivates the adjacent ring nitrogen, making the other ring nitrogen (the one required for cyclization) the preferred site of initial alkylation, thus leading to much higher yields of the imidazo[1,2-b]pyridazine ring.[11]

Q2: Can I perform a nucleophilic aromatic substitution (SNAᵣ) on my 6-chloroimidazo[1,2-b]pyridazine?

A2: Yes, this is a very effective strategy. The pyridazine ring is electron-deficient, which makes it well-suited for SNAᵣ reactions, especially when a leaving group like a chlorine or bromine atom is present at the C6 or C8 positions. This method is particularly useful for introducing nitrogen or oxygen nucleophiles (e.g., amines, alcohols, thiols). An appropriately substituted pyridazine ring lends itself well to easy attachment of different groups via heteroaromatic nucleophilic displacement.[11] You will typically need elevated temperatures and a suitable base to facilitate the reaction.

Q3: Are there any special considerations for purifying imidazo[1,2-b]pyridazine derivatives?

A3: Due to the basic nitrogen atoms in the scaffold, these compounds can sometimes interact strongly with silica gel during column chromatography, leading to tailing and poor separation. To mitigate this, consider the following:

  • Base-Washing the Silica: Pre-treating your silica gel with a dilute solution of a tertiary amine (e.g., 1-2% triethylamine in your eluent system) can neutralize acidic sites on the silica surface, leading to much sharper peaks and better separation.

  • Alternative Stationary Phases: For particularly challenging separations, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).

  • Crystallization: Many imidazo[1,2-b]pyridazine derivatives are crystalline solids. Recrystallization can be a highly effective method for purification, especially on a larger scale.

References

  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]

  • Zhuang, Z.-P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 141–145. [Link]

  • Béni, S., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • orthocresol. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Singh, R., et al. (2020). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 18(33), 6449-6479. [Link]

  • Hrovat, A., et al. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Molecules, 25(15), 3497. [Link]

  • Li, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(17), 7435-7453. [Link]

  • Al-Tel, T. H. (2021). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [Link]

  • Béni, S., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Sadek, K. U., & Al-Qalaf, F. (2018). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Cerna, I., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. The Journal of Organic Chemistry, 72(20), 7650–7655. [Link]

  • Tlahuext-Aca, A., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(8), 1262. [Link]

  • Joy, M. N., et al. (2015). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Chemical Papers, 69(11). [Link]

  • Wang, S., et al. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Catalysts, 11(11), 1369. [Link]

  • Kumar, R., et al. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]

  • Ghorai, S., & Ali, W. (2021). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record, 22(3), e202100240. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Off-Target Effects of 3-Iodoimidazo[1,2-b]pyridazin-6-amine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodoimidazo[1,2-b]pyridazin-6-amine derivatives. This guide is designed to provide you with in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodoimidazo[1,2-b]pyridazin-6-amine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the off-target effects of this important class of molecules. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these effects, ensuring the integrity and accuracy of your experimental outcomes.

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, particularly as kinase inhibitors.[1][2] Derivatives of this core have shown promise in targeting various kinases involved in cancer and inflammatory diseases.[3][4][5] However, as with many kinase inhibitors, off-target activity is a significant consideration that can lead to unexpected phenotypes, toxicity, or misinterpretation of results.[6][7] This guide will walk you through a systematic approach to understanding and addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected phenotype in our cell-based assays after treatment with a 3-Iodoimidazo[1,2-b]pyridazin-6-amine derivative. How can we determine if this is due to an off-target effect?

A1: This is a critical question in drug discovery. A multi-pronged approach is the most robust way to dissect on-target versus off-target effects.[8]

  • Rescue Experiments: The gold standard is to perform a rescue experiment. This involves re-introducing a version of the intended target that is resistant to your inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[9]

  • Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of other well-characterized, structurally distinct inhibitors of the same target. If multiple inhibitors targeting the same protein produce the same phenotype, it's more likely to be an on-target effect.[8]

  • Dose-Response Analysis: A clear and potent dose-response relationship is necessary but not sufficient to prove an on-target effect, as off-target effects can also be dose-dependent.[8] A very narrow window between the on-target IC50 and the phenotypic EC50 can sometimes hint at off-target contributions.

  • Kinase Profiling: The most direct method to identify potential off-target kinases is through comprehensive kinome profiling.[8][10] These services screen your compound against a large panel of kinases, providing a detailed selectivity profile.[11][12]

  • Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype is recapitulated in these models, it supports an on-target mechanism. Conversely, if the phenotype persists even after target knockdown when the drug is added, it points towards an off-target effect.[8]

Q2: What are the most common off-target kinases for imidazo[1,2-b]pyridazine derivatives?

A2: The off-target profile is highly dependent on the specific substitutions on the imidazo[1,2-b]pyridazine core. However, due to the nature of the ATP-binding pocket, which this scaffold typically targets, cross-reactivity with other kinases is common. Published studies on various imidazo[1,2-b]pyridazine derivatives have shown off-target activity against a range of kinases, including but not limited to:

  • SRC family kinases

  • VEGFR, PDGFR, FGFR

  • KIT, RET, TIE2

  • FLT3[4]

  • CDKs and DYRK1A[13]

It is crucial to perform kinome-wide profiling for your specific derivative to understand its unique selectivity profile.[14]

Q3: How can we confirm that our compound is engaging the intended target within the cell?

A3: Cellular target engagement is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17] CETSA is based on the principle that a protein becomes more thermally stable when bound to a ligand.[18][19] By heating cell lysates or intact cells treated with your compound across a temperature gradient and then quantifying the amount of soluble target protein, you can determine if your compound is binding to its intended target in a cellular context.[15][16]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

This guide provides a workflow for systematically investigating whether an observed cellular response is a result of on-target or off-target activity.

Caption: Workflow for dissecting on-target vs. off-target effects.

Guide 2: Validating a Suspected Off-Target

Once a potential off-target has been identified through kinome profiling, the following steps will help validate this interaction.

StepActionRationale
1 In Vitro Kinase Assay Confirm direct inhibition of the putative off-target kinase with a purified enzyme assay. This will provide a quantitative IC50 value for the off-target interaction.
2 Cellular Thermal Shift Assay (CETSA) Perform CETSA for the suspected off-target protein to confirm target engagement in a cellular environment.[15][16]
3 Downstream Signaling Analysis Investigate the signaling pathway downstream of the identified off-target. If your compound modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional off-target interaction.[8]
4 CRISPR/Cas9 Knockout or siRNA/shRNA Knockdown Genetically remove or reduce the expression of the suspected off-target.[20] If the unexpected phenotype is diminished or abolished upon treatment with your compound in these modified cells, it strongly implicates the off-target in mediating the observed effect.[8]
5 Rescue with a Resistant Mutant If a known mutation confers resistance to inhibitors for the off-target kinase, expressing this mutant in the knockout/knockdown cells should fail to restore the off-target phenotype in the presence of your compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for performing a CETSA experiment to validate target engagement.[15][18]

Materials:

  • Cell culture reagents

  • Your 3-Iodoimidazo[1,2-b]pyridazin-6-amine derivative

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

  • Thermal cycler or heating block

Procedure:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your compound at the desired concentration or with DMSO as a vehicle control. Incubate for a sufficient time to allow for compound uptake and target binding (e.g., 1-2 hours at 37°C).

  • Heat Challenge: Harvest and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15][16]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for your target protein.[18]

  • Data Analysis: Quantify the band intensities for your target protein at each temperature. Plot the percentage of soluble protein remaining as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[15]

Protocol 2: Kinome Profiling

While typically outsourced to specialized service providers, understanding the principle is crucial.

Principle: Kinome profiling involves screening your compound against a large panel of purified kinases (often several hundred) to determine its inhibitory activity.[10][11] This is usually done through in vitro kinase assays that measure the phosphorylation of a substrate in the presence of your compound at one or more concentrations.[21] The results are presented as a percentage of inhibition for each kinase, allowing you to identify potential off-targets.

Data Interpretation:

  • Primary Screen: A single high concentration (e.g., 1 or 10 µM) is often used for initial screening. Kinases showing significant inhibition (e.g., >50%) are flagged as potential hits.

  • Dose-Response: Follow-up with a dose-response curve for the primary hits to determine their IC50 values. This provides a quantitative measure of the potency of your compound against these off-targets.

By systematically applying these troubleshooting guides and experimental protocols, you can confidently navigate the challenges of off-target effects and ensure the robustness of your research with 3-Iodoimidazo[1,2-b]pyridazin-6-amine derivatives.

References

  • Mapping the Protein Kinome: Current Str
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Comprehensive Analysis of CRISPR Off-Target Effects. (n.d.). CD Genomics.
  • Techniques in kinase profiling. (2026).
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. (n.d.). Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. (2022). Frontiers.
  • Rescue Experiment to exclude the possible off-target for RNA knock down experiments? (2016).
  • Global Kinome Profiling for Personalized Medicine. (2014). Thermo Fisher Scientific.
  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PMC - NIH.
  • Kinome Profiling. (n.d.). PMC.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2024). Frontiers.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. (n.d.). EUbOPEN.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). PMC.
  • Scalable assessment of genome editing off-targets associated with genetic variants. (2024). bioRxiv.
  • Rescue of CRISPR/Cas9 knockout gene activity? (2017).
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
  • Pharmacological approaches to understanding protein kinase signaling networks. (2023). Frontiers.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). PMC.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research.
  • CRISPR 101: Off-Target Effects. (2024). Addgene Blog.
  • Transcription-wide impact by RESCUE-induced off-target single-nucleotide variants in mammalian cells. (2023). Oxford Academic.
  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). Semantic Scholar.
  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). PMC.
  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024).
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). MedChemComm (RSC Publishing).
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PMC.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). RSC Publishing.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PMC.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025).
  • 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery. (n.d.). Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Strategic Evaluation of 3-Iodoimidazo[1,2-b]pyridazin-6-amine: A Gateway Scaffold for Kinase Inhibition

Executive Summary: The Lynchpin of the Imidazopyridazine Class In the landscape of kinase inhibitor discovery, 3-Iodoimidazo[1,2-b]pyridazin-6-amine is not merely a chemical intermediate; it is a "privileged scaffold" de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lynchpin of the Imidazopyridazine Class

In the landscape of kinase inhibitor discovery, 3-Iodoimidazo[1,2-b]pyridazin-6-amine is not merely a chemical intermediate; it is a "privileged scaffold" determinant. While the imidazo[1,2-b]pyridazine core is famous for the BCR-ABL inhibitor Ponatinib , the specific introduction of an amine at the C6 position (present in our topic compound) dramatically shifts the selectivity profile away from tyrosine kinases (like ABL) toward Serine/Threonine kinases, specifically the PIM, DYRK, and CLK families .

This guide objectively compares the 3-Iodoimidazo[1,2-b]pyridazin-6-amine scaffold (and its derived inhibitors like SGI-1776 and K00135) against alternative kinase inhibitor classes. We analyze its unique "non-canonical" binding mode, synthetic versatility, and performance metrics relative to market standards.

Technical Profile & Mechanism of Action

The Structural Divergence

The critical distinction lies in the C6-substitution.

  • Ponatinib Series (Type II Inhibitors): Unsubstituted at C6. Binds DFG-out conformation of ABL.

  • 3-Iodo-6-amine Series (Topic): Amine-substituted at C6.[1] This electron-donating group alters the pKa of the ring nitrogens and directs binding to the ATP-binding pocket of PIM kinases via an unusual interaction with the

    
    C-helix rather than the hinge region.
    
Comparative Binding Modes
Feature3-Iodo-6-amine Derivatives (e.g., K00135)Pyrazolo[1,5-a]pyrimidine (e.g., Dinaciclib)Classic Type I (e.g., Sunitinib)
Primary Interaction H-bond network with Lys67 & Glu89 (PIM1)Hinge region H-bondsHinge region H-bonds
Binding Orientation Non-Canonical : Does not mimic ATP adenineATP MimeticATP Mimetic
Selectivity Driver Shape complementarity with Proline-rich loopHinge sequence homologyGatekeeper residue size
Key Target Families PIM1/2/3, DYRK1A, CLK1, FLT3CDKs, Checkpoint KinasesRTKs (VEGFR, PDGFR)

Expert Insight: The 3-iodo moiety acts as a versatile "warhead" for palladium-catalyzed cross-couplings (Suzuki/Sonogashira), allowing rapid library generation at the C3 position to probe the hydrophobic pocket II of the kinase.

Comparative Performance Analysis

We compare inhibitors derived from the 3-Iodoimidazo[1,2-b]pyridazin-6-amine scaffold (specifically SGI-1776 ) against standard inhibitors in the PIM/DYRK space.

Table 1: Efficacy & Selectivity Profile
CompoundCore ScaffoldPrimary TargetPIM1 IC50 (nM)Selectivity NoteClinical Status
SGI-1776 Imidazo[1,2-b]pyridazin-6-amine PIM1/2/3, FLT3 7 High selectivity for PIM over CDK/AKT Phase I (Discontinued)
K00135 Imidazo[1,2-b]pyridazin-6-amine PIM1 ~50 100-fold selective for PIM1 vs PIM2 Preclinical Tool
CX-4945Benzo[c][2,6]naphthyridineCK2, PIM13800 (PIM1)Primarily CK2; weak PIM activityPhase II (Cancer)
PonatinibImidazo[1,2-b]pyridazine (C6-H)BCR-ABL (T315I)>1000Optimized for Tyr Kinases; poor PIM activityFDA Approved (CML)
TofacitinibPyrrolo[2,3-d]pyrimidineJAK3/1InactiveUpstream of PIM; indirect inhibitionFDA Approved (RA)
Performance Evaluation
  • Potency: Derivatives of the 3-iodo-6-amine scaffold (SGI-1776) exhibit single-digit nanomolar potency against PIM kinases, significantly outperforming dual inhibitors like CX-4945 in this specific domain.

  • Selectivity: The scaffold demonstrates a unique "ATP-competitive but not ATP-mimetic" profile.[2][3] By interacting with the

    
    C-helix, it avoids the common "hinge-binding" promiscuity plagued by pyrazolopyrimidines.
    
  • Solubility: The C6-amine provides a vector for solubilizing groups (e.g., piperazines), addressing the poor solubility often seen in planar aromatic kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of the 3-Iodo Scaffold

Objective: Generate the core building block for SAR studies.

  • Starting Material: Dissolve imidazo[1,2-b]pyridazin-6-amine (1.0 eq) in DMF (0.5 M concentration).

  • Iodination: Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C to prevent over-iodination.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target Mass: M+H ≈ 261).

  • Workup: Pour mixture into ice-water. The product, 3-iodoimidazo[1,2-b]pyridazin-6-amine , typically precipitates as a solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.

    • Yield Expectation: 75–85%.

    • Quality Control: 1H NMR (DMSO-d6) should show loss of the C3-proton signal.

Protocol B: PIM1 Kinase Assay (ADP-Glo™)

Objective: Validate inhibitory activity of derivatives.

  • Reagents: Recombinant Human PIM1 (0.2 µ g/well ), Substrate (S6 peptide), Ultra-Pure ATP (10 µM).

  • Compound Prep: Serial dilute 3-Iodo-derivative (e.g., SGI-1776) in DMSO (Final DMSO < 1%).

  • Incubation:

    • Mix Enzyme + Inhibitor + Substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

    • Initiate with ATP.[2][3] Incubate at RT for 60 mins.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizations

Diagram 1: Scaffold Diversification Workflow

This diagram illustrates how the 3-Iodo-6-amine core serves as a divergent point for synthesizing distinct inhibitor classes.

Scaffold_Versatility Core Imidazo[1,2-b]pyridazin-6-amine Iodo 3-Iodoimidazo[1,2-b] pyridazin-6-amine (The Topic Scaffold) Core->Iodo NIS Iodination Suzuki Suzuki Coupling (Ar-B(OH)2) Iodo->Suzuki C3 Functionalization Sonogashira Sonogashira Coupling (Alkyne) Iodo->Sonogashira C3 Functionalization Amide Amide Coupling (R-COCl) Iodo->Amide C6-Amine Modification CLK_Inhib CLK/DYRK Inhibitors (e.g., C3-Aryl derivatives) Suzuki->CLK_Inhib PIM_Inhib PIM/FLT3 Inhibitors (e.g., SGI-1776) Sonogashira->PIM_Inhib Amide->PIM_Inhib

Caption: The 3-Iodo intermediate allows orthogonal functionalization: C3-coupling defines target specificity (Kinase Pocket II), while C6-modification tunes solubility and solvent exposure.

Diagram 2: PIM Kinase Signaling Context

This diagram places the inhibitor in the biological pathway, contrasting it with upstream JAK inhibitors.

PIM_Signaling GF Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor GF->Receptor JAK JAK2 Receptor->JAK STAT STAT5 JAK->STAT PIM PIM1 Kinase STAT->PIM Transcription Substrates Substrates: BAD (Apoptosis) 4E-BP1 (Translation) c-MYC (Proliferation) PIM->Substrates Phosphorylation Tofa Tofacitinib (JAK Inhibitor) Tofa->JAK Inhibits SGI SGI-1776 (Imidazopyridazine) SGI->PIM Direct Inhibition (IC50 = 7 nM)

Caption: While JAK inhibitors (Tofacitinib) block PIM expression, Imidazopyridazine derivatives (SGI-1776) directly inhibit PIM catalytic activity, effective even in JAK-inhibitor resistant phenotypes.[4]

References

  • Pogacic, V., et al. (2007).[5] Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research.[2][5] Link

  • Chen, L. S., et al. (2009).[4] Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells.[4] Blood. Link

  • Huang, W. S., et al. (2010).[6] Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). SGI-1776.[4][7][8][9] National Center for Biotechnology Information. Link

  • Bendjeddou, A., et al. (2025).[10] Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Molecules. Link

Sources

Comparative

Validation of 3-Iodoimidazo[1,2-b]pyridazin-6-amine: Mechanism of Action &amp; Scaffold Utility

The following guide provides a rigorous scientific validation framework for 3-Iodoimidazo[1,2-b]pyridazin-6-amine , treating it as a critical pharmacophore scaffold and fragment precursor in the development of ATP-compet...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous scientific validation framework for 3-Iodoimidazo[1,2-b]pyridazin-6-amine , treating it as a critical pharmacophore scaffold and fragment precursor in the development of ATP-competitive kinase inhibitors (most notably for BCR-ABL, PIM, and CLK kinases).

Executive Summary & Mechanistic Positioning

3-Iodoimidazo[1,2-b]pyridazin-6-amine is not a standalone therapeutic but a privileged scaffold intermediate (Fragment MW: ~260 Da). It serves as the structural anchor for high-potency Type I and Type II kinase inhibitors, including the FDA-approved drug Ponatinib (Iclusig) .

Its "Mechanism of Action" (MoA) is defined by its capacity to function as a hinge-binding motif with a modifiable "warhead" vector at the C3 position. The iodine atom at C3 is a reactive handle for cross-coupling (Sonogashira/Suzuki) to access the kinase "gatekeeper" or "solvent-front" pockets, while the C6-amine establishes critical hydrogen bonds with the kinase hinge region.

Core Mechanistic Attributes[1][2]
  • Primary Target Class: Serine/Threonine and Tyrosine Kinases (e.g., BCR-ABL, PIM1/2/3, CLK1, DYRK1A).

  • Binding Mode: ATP-Competitive (Orthosteric).

  • Key Interaction: The N1 nitrogen and C6-amino group form a donor-acceptor motif with the kinase hinge backbone (e.g., Glu/Leu residues).

  • Differentiation: Unlike the related imidazo[1,2-a]pyridine scaffold, the extra nitrogen (N1) in the pyridazine ring lowers lipophilicity (cLogP) and improves water solubility, enhancing ligand efficiency (LE).

Comparative Performance Analysis

This section compares the 3-Iodoimidazo[1,2-b]pyridazin-6-amine scaffold against alternative kinase-privileged cores used in drug discovery.

Table 1: Scaffold Performance Metrics (Fragment Level)
FeatureImidazo[1,2-b]pyridazine (Subject)Imidazo[1,2-a]pyridine (Alternative 1)Pyrazolo[1,5-a]pyrimidine (Alternative 2)
Hinge Binding Bidentate (N1 acceptor, C6-NH2 donor)Monodentate (unless substituted)Bidentate (N1 acceptor, C7-NH2 donor)
Solubility (pH 7.4) High (Polar N1/N2 reduces logP)Moderate (More lipophilic)High
Synthetic Utility Excellent (C3-Iodo is highly reactive for Sonogashira)Good (C3 reactivity varies)Moderate (Regioselectivity issues)
Metabolic Stability Moderate (Pyridazine ring susceptible to oxidation)HighModerate
Key Drug Example Ponatinib (BCR-ABL)Zolpidem (GABA - non-kinase)Dinaciclib (CDK)
Selectivity Potential High (Accesses unique gatekeeper pockets)ModerateHigh

Analyst Insight: The 3-iodo variant is superior to the 3-bromo alternative for Sonogashira couplings (essential for installing the ethynyl linker in Ponatinib-like inhibitors), offering higher yields under milder conditions, which preserves sensitive functional groups on the coupling partner.

Validation Protocols: Proving the Mechanism

To validate the MoA of this scaffold and its derivatives, a hierarchical approach is required: Biochemical Confirmation


Structural Validation 

Cellular Engagement .
Protocol A: Kinase Hinge-Binding Validation (X-Ray Crystallography)

Objective: Confirm the bidentate hydrogen bonding mode of the scaffold within the ATP pocket.

Methodology:

  • Protein Production: Express and purify the kinase domain (e.g., PIM1 or ABL1) in E. coli or Sf9 cells.

  • Co-Crystallization:

    • Mix protein (10 mg/mL) with 3-Iodoimidazo[1,2-b]pyridazin-6-amine (fragment soaking) or its derivative (co-crystallization) at 1:1.5 molar ratio.

    • Use hanging drop vapor diffusion method at 20°C.

  • Data Collection: Collect diffraction data at a synchrotron source (e.g., 100 K).

  • Refinement: Solve structure using Molecular Replacement. Look for electron density at the hinge region.

Validation Criteria (Success):

  • H-Bond 1: Distance < 3.2 Å between N1 of pyridazine and the backbone NH of the hinge residue (e.g., Glu121 in PIM1).

  • H-Bond 2: Distance < 3.2 Å between C6-NH2 exocyclic amine and the backbone Carbonyl of the hinge residue.

  • Iodine Vector: The C3-Iodine should point towards the gatekeeper residue, confirming the vector for extension.

Protocol B: Cellular Target Engagement (NanoBRET™)

Objective: Prove that the molecule (or its derivative) engages the target kinase inside live cells, validating cell permeability and on-target binding.

Workflow:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known broad-spectrum inhibitor) at

    
     concentration.
    
  • Competition: Treat cells with serial dilutions of the 3-Iodoimidazo[1,2-b]pyridazin-6-amine derivative.

  • Measurement: Measure BRET signal (Energy transfer from NanoLuc to Tracer).

  • Analysis: A decrease in BRET signal indicates displacement of the tracer by the test compound.

Data Output:

  • Target Engagement IC50: The concentration at which 50% of the tracer is displaced.

  • Residence Time: (Optional) Perform washout to measure how long the scaffold stays bound.

Mechanism of Action Visualization

The following diagram illustrates the synthesis of a bioactive inhibitor from the 3-iodo scaffold and its subsequent blockade of the BCR-ABL signaling pathway.

MoA_Pathway cluster_chem Scaffold Transformation cluster_bio Biological Mechanism (BCR-ABL) Scaffold 3-Iodoimidazo[1,2-b] pyridazin-6-amine Coupling Sonogashira Coupling Scaffold->Coupling + Aryl Alkyne Inhibitor Active Inhibitor (e.g., Ponatinib) Coupling->Inhibitor Pd-Catalysis BCR_ABL_Active BCR-ABL (Active) Inhibitor->BCR_ABL_Active Competes with ATP (Hinge Binding) ATP ATP BCR_ABL_Blocked BCR-ABL (Inhibited) BCR_ABL_Active->BCR_ABL_Blocked Inhibition STAT5 STAT5 (Phosphorylated) BCR_ABL_Active->STAT5 Phosphorylation BCR_ABL_Blocked->STAT5 Blocks P-STAT5 Apoptosis Apoptosis (Cell Death) BCR_ABL_Blocked->Apoptosis Induces Proliferation Leukemia Cell Proliferation STAT5->Proliferation Signaling Cascade

Caption: Transformation of the 3-iodo scaffold into an active inhibitor and its downstream effect on the BCR-ABL oncogenic pathway.

Experimental Data Summary (Reference Values)

When validating derivatives synthesized from this scaffold, use these reference values (based on Ponatinib/PIM inhibitor literature) as benchmarks.

Assay TypeMetricBenchmark Value (High Potency)Notes
Enzymatic Assay IC50 (BCR-ABL) < 10 nMFor T315I mutant active derivatives.
Enzymatic Assay IC50 (PIM1) < 50 nMFor 3-aryl substituted derivatives.
Cellular Viability GI50 (Ba/F3 cells) < 100 nMDepends on specific driver (e.g., BCR-ABL).
Solubility Kinetic > 50 µMScaffold contributes to good solubility.
Ligand Efficiency LE > 0.35High LE is characteristic of this core.

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][2] Journal of Medicinal Chemistry.

  • Pogacic, V., et al. (2007). "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity." Cancer Research.[3]

  • Garrido, A., et al. (2021).[4] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. [4]

  • Byth, K. F., et al. (2004).[3] "Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • Goekjian, P. G., et al. (2020). "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Comparative

A Comparative Analysis of Imidazo[1,2-b]pyridazine Isomers' Activity: A Guide for Drug Discovery Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity, electron-rich nature, and synt...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity, electron-rich nature, and synthetic accessibility have made it an attractive starting point for the development of novel therapeutics targeting a wide array of diseases, including cancer, inflammation, and neurological disorders.[1][3][4] A key aspect of harnessing the full potential of this scaffold lies in understanding how isomeric variations—specifically the nature and position of substituents—modulate its biological activity. This guide provides a comparative analysis of imidazo[1,2-b]pyridazine isomers, drawing on experimental data to elucidate structure-activity relationships (SAR) and guide future drug design efforts.

The Strategic Importance of Isomeric Substitution

The biological activity of imidazo[1,2-b]pyridazine derivatives is exquisitely sensitive to the substitution pattern on the bicyclic ring system. Strategic placement of different functional groups can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties.[5] This guide will delve into the comparative activities of positional isomers, primarily focusing on their anticancer and anti-inflammatory properties, which are often mediated through the inhibition of specific protein kinases.

Anticancer Activity: A Tale of Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold has yielded a multitude of potent anticancer agents, with many exerting their effects through the inhibition of key kinases involved in cancer cell proliferation, survival, and angiogenesis.[1][6]

Targeting the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth and proliferation. Its dysregulation is a common feature in many cancers, making it a prime therapeutic target.[7] A series of novel imidazo[1,2-b]pyridazine derivatives have been developed as potent mTOR inhibitors.[7]

A comparative analysis of diaryl urea derivatives of imidazo[1,2-b]pyridazine reveals the critical role of substituent positioning on their anti-proliferative activity. For instance, compounds A17 and A18 demonstrated significant mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively.[7] These compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of downstream mTOR targets like AKT and S6 in cancer cell lines.[7]

CompoundR GroupA549 IC50 (μM)H460 IC50 (μM)mTOR IC50 (μM)
A17 4-fluoro-3-(trifluoromethyl)phenyl0.040.030.067
A18 3-chloro-4-fluorophenyl0.020.020.062

Data synthesized from a study on imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors.[7]

The data clearly indicates that subtle changes in the substitution pattern on the phenylurea moiety can lead to significant differences in inhibitory potency.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Anti-proliferative Activity

This protocol is a standard method for assessing the anti-proliferative effects of chemical compounds on cancer cell lines.

  • Cell Plating: Seed cancer cells (e.g., A549, H460) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine isomers for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Cell Fixation: After the incubation period, discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Remove the unbound SRB by washing the plates with 1% (v/v) acetic acid. Air dry the plates and then solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Signaling Pathway: mTOR Inhibition by Imidazo[1,2-b]pyridazine Derivatives

mTOR_pathway cluster_cell Cancer Cell Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->mTORC1

Caption: Inhibition of the mTOR signaling pathway by imidazo[1,2-b]pyridazine derivatives.

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors. A family of imidazo[1,2-b]pyridazines has been identified as specific inhibitors of PIM kinases, exhibiting low nanomolar potency.[8] Structural analysis revealed an unusual binding mode where these inhibitors interact with the N-terminal lobe helix αC of the kinase rather than the typical hinge region, which contributes to their selectivity.[8]

Comparative data for several PIM kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold highlights the impact of substitutions at the 3- and 6-positions.

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
K00135 100>1000>1000
K00152 20200100
K00486 1010050

Data synthesized from a study on imidazo[1,2-b]pyridazines as PIM kinase inhibitors.[8]

These results demonstrate that modifications to the imidazo[1,2-b]pyridazine core can significantly enhance potency and broaden the inhibitory profile against different PIM kinase isoforms.

Anti-inflammatory Activity: Targeting Key Inflammatory Kinases

Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. The imidazo[1,2-b]pyridazine scaffold has proven to be a fertile ground for the discovery of potent anti-inflammatory agents.

IKKβ Inhibition

IκB kinase β (IKKβ) is a crucial enzyme in the NF-κB signaling pathway, which orchestrates the expression of numerous pro-inflammatory genes. The development of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors has shown promise for the treatment of inflammatory disorders.[9][10]

Structure-activity relationship studies have revealed that optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine ring is critical for enhancing both cell-free IKKβ inhibitory activity and cellular TNFα inhibitory activity.[10]

Experimental Workflow: IKKβ Inhibition Assay

IKK_assay_workflow cluster_workflow IKKβ Inhibition Assay Workflow Start Start Recombinant IKKβ Recombinant IKKβ Start->Recombinant IKKβ Incubation Incubation Recombinant IKKβ->Incubation IκBα substrate IκBα substrate IκBα substrate->Incubation ATP ATP ATP->Incubation Imidazo[1,2-b]pyridazine Isomers Imidazo[1,2-b]pyridazine Isomers Imidazo[1,2-b]pyridazine Isomers->Incubation Detection of Phosphorylated IκBα Detection of Phosphorylated IκBα Incubation->Detection of Phosphorylated IκBα Data Analysis (IC50) Data Analysis (IC50) Detection of Phosphorylated IκBα->Data Analysis (IC50)

Caption: Workflow for determining the IKKβ inhibitory activity of imidazo[1,2-b]pyridazine isomers.

Dual c-Met and VEGFR2 Kinase Inhibition

The c-Met and VEGFR2 receptor tyrosine kinases are implicated in both cancer progression and pathological angiogenesis. Dual inhibition of these kinases is a promising therapeutic strategy. Imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives have been explored as dual c-Met and VEGFR2 inhibitors, allowing for a comparative analysis of these isomeric scaffolds.[3]

Structure-Activity Relationship (SAR) Summary

Based on the available literature, several key SAR trends for imidazo[1,2-b]pyridazine isomers can be summarized:

  • Position 2: Substitution at this position with an aryl group is a common feature in many active compounds. The nature and substitution pattern of this aryl ring significantly influence potency and selectivity.

  • Position 3: Small alkyl or hydrogen substituents at this position are often preferred.[11]

  • Position 6: This position is a key point for modification to modulate activity and pharmacokinetic properties. A variety of substituents, including amino, alkoxy, and thioether groups, have been shown to be effective.[12]

  • Position 8: Substitutions at this position can also impact activity, with morpholine and related heterocycles showing favorable effects in some series.[11]

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various biological targets. The comparative analysis of its isomers reveals that the biological activity is highly dependent on the precise placement and nature of substituents. A deep understanding of these structure-activity relationships is paramount for the successful development of novel imidazo[1,2-b]pyridazine-based therapeutics. Future research should continue to explore diverse substitution patterns and leverage computational modeling to refine the design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Shi, W., et al. (2017). Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors. European Journal of Medicinal Chemistry, 132, 143-155. [Link]

  • Nargund, L. V., et al. (1993). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Il Farmaco, 48(4), 549-556. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry Letters, 21(15), 4576-4580. [Link]

  • Reddy, T. R., et al. (2019). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 9(47), 27367-27376. [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]

  • Özdemir, A. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-850. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]

  • Hartz, R. A., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252. [Link]

  • Özdemir, A. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. [Link]

  • Bendjeddou, A., et al. (2017). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. [Link]

  • Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(7), 1024-1029. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Jones, A. M., et al. (2021). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. [Link]

  • Wang, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 159-163. [Link]

  • Al-Tel, T. H. (2012). Some synthetic routes to imidazo[1,2-b]pyridazines. ResearchGate. [Link]

  • Desroy, N., et al. (2024). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. [Link]

  • Norman, M. H., et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 10(6), 947-952. [Link]

  • El Akkaoui, A., et al. (2023). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Sedić, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(23), 5694. [Link]

  • da Silva, G. G., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 15(7), 867. [Link]

  • El Akkaoui, A., et al. (2023). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. [Link]

Sources

Validation

Comparative Guide: Cross-Reactivity Profile of 3-Iodoimidazo[1,2-b]pyridazin-6-amine Based Inhibitors

Executive Summary The 3-Iodoimidazo[1,2-b]pyridazin-6-amine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. While the 3-iodo moiety often serves as a synthetic handle (e.g., for Suzuk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Iodoimidazo[1,2-b]pyridazin-6-amine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. While the 3-iodo moiety often serves as a synthetic handle (e.g., for Suzuki-Miyaura or Sonogashira couplings), the resulting imidazo[1,2-b]pyridazine core exhibits a unique ability to bind the ATP-binding pocket of multiple kinase families, most notably the CMGC (CLK, DYRK) and TK (FLT3, BCR-ABL) groups.

This guide objectively analyzes the cross-reactivity profiles of inhibitors derived from this specific scaffold. Unlike promiscuous staurosporine analogs, 3-iodoimidazo[1,2-b]pyridazin-6-amine derivatives can be tuned for high selectivity. However, "off-target" liabilities—particularly within the HIPK and Haspin families—remain a critical validation checkpoint.

Chemical Context & Mechanism[1][2][3][4]

The utility of the 3-Iodoimidazo[1,2-b]pyridazin-6-amine intermediate lies in its orthogonal reactivity. The C3-iodine allows for the introduction of hydrophobic "gatekeeper" interacting groups, while the C6-amine directs hydrogen bonding to the hinge region of the kinase.

  • Hinge Binder: The imidazo[1,2-b]pyridazine nitrogen (N1) and the C6-amino group typically form a bidentate H-bond interaction with the kinase hinge residues (e.g., Leu residues in CLKs).

  • Selectivity Vector: The substituent introduced at C3 (displacing the iodine) determines the specificity for the "back pocket" or "gatekeeper" region, dictating the cross-reactivity profile.

DOT Diagram: Scaffold Divergence & Selectivity

Scaffold_SAR Core 3-Iodoimidazo[1,2-b] pyridazin-6-amine (Scaffold) Mod_C3 C3 Substitution (Displaces Iodine) Core->Mod_C3 Suzuki/Sonogashira Mod_C6 C6 Amine Functionalization Core->Mod_C6 Buchwald/SNAr Target_CMGC CMGC Family (CLKs, DYRKs) Mod_C3->Target_CMGC Aryl/Heteroaryl Target_TK Tyrosine Kinases (FLT3, BCR-ABL) Mod_C3->Target_TK Alkynes (e.g. Ponatinib) Target_Pseudo Pseudokinases (Tyk2 JH2) Mod_C6->Target_Pseudo Pyridone amides Off_HIPK Major Liability: HIPK2 / Haspin Target_CMGC->Off_HIPK Structural Homology

Caption: Structural divergence of the 3-iodo scaffold showing how C3/C6 modifications dictate target class and associated off-target liabilities.

Comparative Profiling: Target vs. Off-Target

The cross-reactivity of this class is not random; it follows distinct phylogenetic branches of the kinome.

A. The CMGC Series (CLKs & DYRKs)

Derivatives where the C3-iodine is replaced by aryl groups (e.g., Compound 17 from Henderson et al., 2024 or Compound 20a from Bendjeddou et al., 2017) show potent inhibition of Cdc2-like kinases (CLKs) and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) .

  • Primary Targets: CLK1, CLK2, CLK4, DYRK1A.

  • Selectivity Mechanism: The scaffold exploits a smaller gatekeeper residue found in CLKs/DYRKs.

  • Critical Cross-Reactivity:

    • HIPK2 (Homeodomain-interacting protein kinase 2): Often the most stubborn off-target due to high active site homology.

    • Haspin: A common off-target for planar, condensed heteroaromatics.

B. The Tyrosine Kinase (TK) Series

When the C3-iodine is replaced by an alkyne linker (as seen in the structure of Ponatinib -like analogs) or specific heterocycles, the profile shifts toward Tyrosine Kinases.

  • Primary Targets: FLT3 (including ITD mutants), BCR-ABL.

  • Selectivity Mechanism: The linear alkyne/linker accesses the hydrophobic pocket behind the gatekeeper (Thr315 in ABL).

  • Critical Cross-Reactivity:

    • c-Kit / PDGFR: Common Type II inhibitor off-targets.

Comparative Data Table: Selectivity Benchmarks
Compound ClassPrimary Target (IC50)Major Off-Targets (<100 nM)Selectivity Score (S35)*Key Structural Feature
CMGC Probe (e.g., Cpd 17) DYRK1A (4 nM)CLK1, CLK2, HIPK2, Haspin0.136C3-Aryl, C6-Cycloalkylamine
CLK Inhibitor (e.g., Cpd 20a) CLK1 (82 nM)DYRK1A, CLK4ModerateC3-Heteroaryl
TK Inhibitor (e.g., Cpd 34f) FLT3-ITD (4 nM)c-Kit, CDK2 (weak)HighC3-Pyrazolo/Alkyne
Tyk2 Allosteric (e.g., Cpd 6) Tyk2 JH2 (Ki < 1 nM)None (vs. JH1/JAKs)Excellent C6-Pyridone (Allosteric)

*S35 Score: Fraction of kinases inhibited >35% at 1µM in a panel of ~400 kinases. Lower is better.

Experimental Validation Framework

To validate the selectivity of a new 3-Iodoimidazo[1,2-b]pyridazin-6-amine derivative, you must employ a "Self-Validating" screening cascade. Relying solely on IC50 generation against the primary target is insufficient due to the CMGC off-target cluster.

Workflow Diagram: The Validation Cascade

Validation_Flow Step1 Step 1: Thermal Shift Assay (DSF) Screen vs. DYRK1A, CLK1, HIPK2 Step2 Step 2: Broad Kinome Profiling (e.g., KINOMEscan @ 1µM) Step1->Step2 If ΔTm > 5°C Decision Selectivity Score < 0.2? Step2->Decision Step3 Step 3: Orthogonal Binding (Kd) Radiometric Assay for Hits Step4 Step 4: Cellular Target Engagement (NanoBRET) Step3->Step4 Confirmed Potency Decision->Step1 No (Re-design) Decision->Step3 Yes

Caption: Recommended screening cascade to filter out promiscuous binders early in the discovery process.

Protocol A: Differential Scanning Fluorimetry (DSF) for Rapid Profiling

Use this to quickly assess if your derivative binds the "Liability Cluster" (HIPK2/Haspin).

  • Preparation: Dilute recombinant kinase domains (DYRK1A, CLK1, HIPK2) to 2 µM in assay buffer (100 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound: Add inhibitor (final conc. 10 µM) or DMSO control.

  • Run: Perform melt curve on qPCR machine (25°C to 95°C, 1°C/min ramp).

  • Analysis: Calculate

    
    .
    
    • Interpretation: A

      
       indicates strong binding. If 
      
      
      
      for HIPK2 is similar to DYRK1A, the compound lacks selectivity.
Protocol B: Radiometric Kinase Assay (Gold Standard)

Use this to generate the quantitative data for the comparison table.

  • Substrate: Use a specific peptide substrate (e.g., Woodtide for DYRKs, Poly(Glu,Tyr) for TKs).

  • Reaction: Mix Kinase (5-10 nM), Substrate (20 µM), and

    
    -ATP (10 µM, specific activity 10 µCi/µl).
    
  • Incubation: Incubate at 30°C for 30 minutes with varying concentrations of the inhibitor (1 nM – 10 µM).

  • Termination: Spot reaction onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure incorporated radioactivity via scintillation counting.

  • Calculation: Fit data to the Hill equation to derive IC50.

References

  • Henderson, S. H., et al. (2024). "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases."[1][2] European Journal of Medicinal Chemistry, 269, 116292.[1][3] [1][3]

  • Bendjeddou, A., et al. (2017). "Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor."[2] European Journal of Medicinal Chemistry, 125, 696-709.

  • Li, Z., et al. (2023). "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives." Journal of Medicinal Chemistry.

  • Tokarski, J. S., et al. (2019). "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters, 10(3), 383-388.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Ponatinib and 3-Iodoimidazo[1,2-b]pyridazin-6-amine Analogues as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the structure-activity relationship (SAR) of the potent, clinically approved multi-kinase inhibitor, ponatinib...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the structure-activity relationship (SAR) of the potent, clinically approved multi-kinase inhibitor, ponatinib, and the investigational scaffold, 3-Iodoimidazo[1,2-b]pyridazin-6-amine. While extensive data is available for ponatinib, this guide will leverage SAR studies on the broader imidazo[1,2-b]pyridazine class to infer the potential kinase inhibitory properties of 3-Iodoimidazo[1,2-b]pyridazin-6-amine and its derivatives, offering a framework for further investigation and drug design.

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of kinase inhibitors has revolutionized the treatment of various malignancies. However, challenges such as acquired resistance and off-target toxicities necessitate the continuous exploration of new chemical scaffolds and a deep understanding of their structure-activity relationships.

This guide focuses on two distinct molecules sharing a common heterocyclic core:

  • Ponatinib: A third-generation tyrosine kinase inhibitor (TKI) renowned for its ability to overcome the formidable T315I "gatekeeper" mutation in the BCR-ABL kinase, a common cause of resistance to other TKIs in chronic myeloid leukemia (CML).[1][2]

  • 3-Iodoimidazo[1,2-b]pyridazin-6-amine: A representative of the imidazo[1,2-b]pyridazine scaffold, which has garnered significant interest as a "privileged structure" in medicinal chemistry for its diverse biological activities, including kinase inhibition.[3][4][5] While specific data for this exact iodo-amino derivative is limited in the public domain, we will analyze the SAR of closely related analogues to project its potential.

Ponatinib: A Paradigm of Structure-Based Drug Design

Ponatinib's development was a triumph of structure-guided drug design, specifically aimed at inhibiting both native and mutated forms of the BCR-ABL kinase.[1]

Chemical Structure and Key Pharmacophoric Features

The chemical structure of ponatinib reveals several key features that contribute to its potent and broad-spectrum activity:

  • Imidazo[1,2-b]pyridazine core: This bicyclic heterocycle serves as a key scaffold for interaction with the hinge region of the kinase domain.

  • Ethynyl linker: This rigid linker is a crucial innovation that allows ponatinib to bind to the ATP-binding site without clashing with the bulky isoleucine residue of the T315I mutant.[1]

  • 3-(trifluoromethyl)phenyl group: This group contributes to the overall binding affinity through hydrophobic interactions.

  • 4-((4-methylpiperazin-1-yl)methyl)aniline moiety: This solubilizing group enhances the pharmacokinetic properties of the molecule.

G ponatinib Ponatinib scaffold Imidazo[1,2-b]pyridazine Core ponatinib->scaffold Hinge Binding linker Ethynyl Linker ponatinib->linker Overcomes T315I hydrophobic Trifluoromethylphenyl Group ponatinib->hydrophobic Hydrophobic Interactions solubility Methylpiperazinyl-methylaniline Moiety ponatinib->solubility Pharmacokinetics

Caption: Key pharmacophoric features of ponatinib.

Binding Mode and Interaction with ABL Kinase

Ponatinib binds to the ATP-binding site of the ABL kinase in its inactive "DFG-out" conformation. This binding is characterized by a network of hydrogen bonds and hydrophobic interactions:

  • The nitrogen atoms of the imidazo[1,2-b]pyridazine core form crucial hydrogen bonds with the hinge region residues, including the backbone amide of Met318.[6]

  • The ethynyl linker extends into a hydrophobic pocket, accommodating the T315I mutation.

  • The amide linker forms hydrogen bonds with the side chain of Glu286 and the backbone amide of Asp381 in the DFG motif.[6]

G cluster_kinase ABL Kinase Domain hinge Hinge Region (Met318) gatekeeper Gatekeeper Residue (T315 or I315) dfg_motif DFG Motif (Asp381) hydrophobic_pocket Hydrophobic Pocket ponatinib Ponatinib ponatinib->hinge H-bonds ponatinib->gatekeeper Accommodates ponatinib->dfg_motif H-bonds ponatinib->hydrophobic_pocket Interactions

Caption: Schematic of ponatinib's binding mode in the ABL kinase domain.

Kinase Selectivity Profile and Off-Target Effects

While highly potent against BCR-ABL, ponatinib is a multi-targeted kinase inhibitor, exhibiting activity against a range of other kinases, including VEGFR, FGFR, PDGFR, and SRC family kinases.[7][8] This polypharmacology is responsible for both its therapeutic efficacy in other malignancies and some of its significant side effects, such as cardiovascular events.[9]

Kinase TargetPonatinib IC50 (nM)
ABL0.37
ABL (T315I)2.0
VEGFR21.5
FGFR12.2
PDGFRα1.1
SRC5.4
FLT313
KIT13
Data compiled from multiple sources. [7][8]

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Core for Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is a common feature in many kinase inhibitors.[3][4][5] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for designing ATP-competitive inhibitors.

Structure-Activity Relationship of 3- and 6-Substituted Imidazo[1,2-b]pyridazines
  • Substitution at the 3-position: This position is often modified to introduce groups that can interact with the hydrophobic regions of the ATP-binding pocket or, as in the case of ponatinib, to overcome steric hindrance from mutated gatekeeper residues. A halogen, such as iodine, at this position can participate in halogen bonding and increase lipophilicity, potentially enhancing binding affinity.

  • Substitution at the 6-position: The 6-position is frequently substituted with amine-containing groups to improve solubility and form hydrogen bonds with the solvent-exposed region of the kinase domain. The primary amine in 3-Iodoimidazo[1,2-b]pyridazin-6-amine could serve as a key hydrogen bond donor.

Inferred Potential of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

Based on the general SAR of the imidazo[1,2-b]pyridazine scaffold, 3-Iodoimidazo[1,2-b]pyridazin-6-amine can be considered a valuable starting fragment for the development of kinase inhibitors. The core scaffold provides the necessary interactions with the hinge region, while the iodo and amino substituents offer vectors for further chemical modification to enhance potency and selectivity.

Comparative Analysis: Ponatinib vs. 3-Iodoimidazo[1,2-b]pyridazin-6-amine Scaffold

FeaturePonatinib3-Iodoimidazo[1,2-b]pyridazin-6-amine (Inferred)
Core Scaffold Imidazo[1,2-b]pyridazineImidazo[1,2-b]pyridazine
Key Feature for Potency Ethynyl linker overcoming T315IHalogen at C3 for potential halogen bonding and lipophilicity
Solubilizing Group Complex methylpiperazinyl-methylanilineSimple primary amine at C6
Development Stage Clinically Approved DrugInvestigational Scaffold/Fragment
Known Activity Potent, multi-targeted kinase inhibitorLikely kinase inhibitory activity, specific targets unknown

Experimental Protocols for Evaluating Kinase Inhibitors

The following are generalized protocols for the biochemical and cellular evaluation of kinase inhibitors like ponatinib and novel compounds based on the imidazo[1,2-b]pyridazine scaffold.

In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the level of kinase inhibition.[10][11]

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (e.g., ponatinib, 3-Iodoimidazo[1,2-b]pyridazin-6-amine derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Kinase Reaction Setup:

    • Add 5 µL of kinase buffer to each well.

    • Add 2.5 µL of the test compound dilution or DMSO (for control wells).

    • Add 2.5 µL of the kinase/substrate mixture.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Detect ADP:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 30 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G start Start compound_prep Prepare Compound Dilutions start->compound_prep reaction_setup Set up Kinase Reaction (Buffer, Compound, Kinase/Substrate) compound_prep->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop_reaction detect_adp Detect ADP (Kinase Detection Reagent) stop_reaction->detect_adp read_luminescence Read Luminescence detect_adp->read_luminescence analyze_data Calculate % Inhibition & IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Cellular Assay for Kinase Inhibition (Cell Proliferation Assay)

This assay determines the effect of a kinase inhibitor on the proliferation of cancer cells that are dependent on the activity of the target kinase.[12]

Materials:

  • Cancer cell line expressing the target kinase (e.g., Ba/F3 cells engineered to express BCR-ABL)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Incubator (37°C, 5% CO2)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound Dilutions seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells measure_viability Measure Cell Viability (e.g., CellTiter-Glo®) incubate_cells->measure_viability read_luminescence Read Luminescence measure_viability->read_luminescence analyze_data Calculate % Growth Inhibition & GI50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a cellular kinase inhibition assay.

Conclusion

Ponatinib stands as a benchmark for rationally designed, potent multi-targeted kinase inhibitors, with a well-elucidated structure-activity relationship. The imidazo[1,2-b]pyridazine scaffold, as exemplified by the hypothetical 3-Iodoimidazo[1,2-b]pyridazin-6-amine, represents a promising starting point for the development of novel kinase inhibitors. While direct comparative data is lacking for the latter, analysis of the SAR of the broader chemical class suggests that strategic modifications at the 3- and 6-positions can lead to potent and selective inhibitors. The experimental protocols provided herein offer a robust framework for the evaluation of such novel compounds, paving the way for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701–4719. [Link]

  • Cortes, J. E., et al. (2012). Ponatinib in refractory Philadelphia chromosome-positive leukemias. The New England Journal of Medicine, 367(22), 2075–2088. [Link]

  • Zhou, T., et al. (2011). Structural mechanism of the pan-BCR-ABL inhibitor ponatinib (AP24534): lessons for overcoming kinase inhibitor resistance. Chemical Biology & Drug Design, 77(1), 1–11. [Link]

  • O'Hare, T., et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401–412. [Link]

  • Gozgit, J. M., et al. (2012). Potent activity of ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies. Molecular Cancer Therapeutics, 11(3), 690–699. [Link]

  • Deininger, M. W. N., et al. (2013). Impact of baseline mutations on response to ponatinib and end of treatment mutation analysis in patients with chronic myeloid leukemia. Journal of Clinical Oncology, 31(suppl), Abstract 7001. [Link]

  • Zabriskie, M. S., et al. (2014). BCR-ABL1 compound mutations combining key kinase domain positions confer clinical resistance to ponatinib in Ph chromosome-positive leukemia. Cancer Cell, 26(3), 428–442. [Link]

  • Garner, A. P., et al. (2014). Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients. Clinical Cancer Research, 20(22), 5745–5755. [Link]

  • Moscho, X., et al. (2019). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 10(7), 1187–1192. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Nagaraj, A., et al. (2013). Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study. PLoS ONE, 8(9), e78556. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 13(10), 1235–1240. [Link]

  • Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924. [Link]

  • El-Damasy, D. A., et al. (2022). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 13(10), 1235–1240. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. [Link]

  • FDA Approval Summary: Revised Indication and Dosing Regimen for Ponatinib Based on the Results of the OPTIC Trial. (2022). JCO Oncology Practice, 18(2), 145–149. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Moscho, X., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 539–544. [Link]

  • Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904–908. [Link]

  • Zhang, Y., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Park, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(5), 2289–2307. [Link]

  • Jones, A. M., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116279. [Link]

  • Zhu, X., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 154, 108737. [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2024). International Journal of Molecular Sciences, 26(7), 3806. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ChemistrySelect, 6(34), 8985-9011. [Link]

  • SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. (2023). ResearchGate. [Link]

  • Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701–4719. [Link]

  • Moscho, X., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 539–544. [Link]

Sources

Validation

A Comparative Guide to Novel Imidazo[1,2-b]pyridazine Compounds in Preclinical Oncology Research

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of bioactive molecules with significant therapeutic potential.[1][2] This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of bioactive molecules with significant therapeutic potential.[1][2] This guide provides a comprehensive comparison of preclinical data for novel imidazo[1,2-b]pyridazine compounds, with a focus on their application in oncology. We will delve into their mechanisms of action, compare their in vitro and in vivo efficacy, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Rise of Imidazo[1,2-b]pyridazines in Kinase Inhibition

The versatility of the imidazo[1,2-b]pyridazine core has led to the development of potent inhibitors against a range of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3] The successful clinical development of Ponatinib, a multi-targeted kinase inhibitor based on this scaffold, has spurred further research into novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide will focus on compounds targeting key oncogenic kinases, including Bruton's Tyrosine Kinase (BTK), mTOR, Cyclin-Dependent Kinases (CDKs), and Anaplastic Lymphoma Kinase (ALK).

Comparative Analysis of Preclinical Efficacy

The following sections provide a comparative overview of the preclinical performance of notable imidazo[1,2-b]pyridazine derivatives. The data is compiled from various studies to offer a side-by-side evaluation of their potential as anticancer agents.

In Vitro Potency and Selectivity

The initial assessment of a compound's potential lies in its in vitro activity against its intended target and its selectivity over other related proteins.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50/EC50 (nM)Reference
TM471-1 (compound 22) BTK1.3--[4][5]
Compound A17 mTOR67A549, H46020 - 20,700[6]
Compound A18 mTOR62A549, H46020 - 20,700[6]
Compound 27f Mps10.70 (cellular)A5496.0[7]
Compound 24 CDK12/1315.5 (CDK12), 12.2 (CDK13)MDA-MB-231, MDA-MB-4685.0, 6.0[8]
Compound O-10 ALK (WT, G1202R, L1196M/G1202R)2.6, 6.4, 23Karpas299, BaF3-EML4-ALK mutants38, 52, 64[9]

Key Insights:

  • Potency: Several compounds exhibit nanomolar to sub-nanomolar potency against their respective targets. For instance, TM471-1 shows a remarkable IC50 of 1.3 nM for BTK, and compound 27f has a cellular Mps1 IC50 of 0.70 nM.[4][5][7]

  • Selectivity: TM471-1 was reported to have excellent selectivity across a panel of 310 kinases, a crucial factor in minimizing off-target effects.[4][5] Similarly, compound 27f was selective for Mps1 over 192 other kinases.[7]

  • Antiproliferative Activity: The potent enzymatic inhibition translates to significant antiproliferative effects in cancer cell lines. Compound 24, a CDK12/13 inhibitor, effectively suppresses the growth of triple-negative breast cancer cells with EC50 values in the low nanomolar range.[8] Compound O-10 demonstrates efficacy against wild-type and drug-resistant ALK mutant cell lines.[9]

In Vivo Efficacy in Xenograft Models

The ultimate preclinical validation comes from in vivo studies, typically involving tumor xenograft models in mice.

CompoundTumor ModelDosingOutcomeReference
TM471-1 (compound 22) Xenograft15 mg/kgComplete tumor regression in 7 out of 10 mice.[4][5]
Compound A17 A549 XenograftNot specifiedObvious anticancer effect.[6]
Compound 27f In vivo modelOrally administeredActive in vivo.[7]

Key Insights:

  • Tumor Regression: The in vivo data for TM471-1 is particularly compelling, with a high rate of complete tumor regression at a well-tolerated dose.[4][5] This strong preclinical evidence was instrumental in its advancement to Phase I clinical trials.[4]

  • Oral Bioavailability: The development of orally available compounds like 27f is a significant advantage for patient compliance and long-term treatment.[7]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of these imidazo[1,2-b]pyridazine compounds stems from their ability to inhibit kinases that drive tumor growth and survival.

BTK Inhibition in B-cell Malignancies

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival, proliferation, and migration of malignant B-cells.[4][5] Covalent inhibitors like TM471-1 bind irreversibly to BTK, leading to sustained pathway inhibition.

BTK_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates NFkB NF-κB PLCg2->NFkB activates CellSurvival Cell Survival & Proliferation NFkB->CellSurvival TM471_1 TM471-1 TM471_1->BTK irreversibly inhibits

Caption: BTK signaling pathway and the inhibitory action of TM471-1.

mTOR Inhibition in Diverse Cancers

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. ATP-competitive mTOR inhibitors, such as compounds A17 and A18, block the kinase activity of mTOR, leading to G1-phase cell cycle arrest and suppression of downstream signaling.[6]

mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis eIF4E->ProteinSynthesis A17_A18 Compounds A17/A18 A17_A18->mTORC1 inhibits

Caption: Simplified mTOR signaling pathway and inhibition by imidazo[1,2-b]pyridazine compounds.

Experimental Methodologies for Preclinical Evaluation

To ensure the trustworthiness and reproducibility of the presented data, this section outlines the typical experimental protocols used in the preclinical assessment of novel imidazo[1,2-b]pyridazine compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

  • Reagents: Recombinant kinase, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. g. Plot the percentage of kinase inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (SRB Assay)

Objective: To assess the antiproliferative activity of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

  • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.

  • Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of a lead compound.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound at a specified dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Xenograft_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis CellCulture Cancer Cell Culture TumorImplantation Subcutaneous Tumor Implantation CellCulture->TumorImplantation AnimalAcclimatization Immunodeficient Mice Acclimatization AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth to Palpable Size TumorImplantation->TumorGrowth Randomization Randomization into Control & Treatment Groups TumorGrowth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint DataAnalysis Tumor Growth Inhibition (TGI) Calculation Endpoint->DataAnalysis Report Efficacy Report DataAnalysis->Report

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The preclinical data for compounds targeting various kinases demonstrate their potential for potent and selective inhibition of key oncogenic pathways. The promising in vivo efficacy and favorable pharmacokinetic properties of several lead compounds underscore their potential for clinical translation. Future research will likely focus on further optimizing the selectivity of these inhibitors, exploring their efficacy in combination therapies, and identifying predictive biomarkers to guide their clinical development.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of imidazo[1,2-b]pyridazine Deriv
  • Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.

Sources

Comparative

Optimizing Safety Margins: A Comparative Guide to 3-Iodoimidazo[1,2-b]pyridazin-6-amine Analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Therapeutic Index (TI) Assessment in Kinase Inhibitor Development (CLK/DYRK & CDPK1) Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Therapeutic Index (TI) Assessment in Kinase Inhibitor Development (CLK/DYRK & CDPK1)

Executive Summary

The 3-iodoimidazo[1,2-b]pyridazin-6-amine scaffold has emerged as a superior bioisostere to the traditional pyrazolo[1,5-a]pyrimidine core in the development of ATP-competitive kinase inhibitors. While both scaffolds offer nanomolar potency against targets like Cdc2-like kinases (CLKs) , Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) , and parasitic Calcium-Dependent Protein Kinases (CDPK1) , the imidazo[1,2-b]pyridazine analogs consistently demonstrate an improved Therapeutic Index (TI).

This guide objectively compares these analogs against standard alternatives, detailing the structural causality for their enhanced solubility and metabolic stability, and providing rigorous protocols for assessing their safety-efficacy ratio.

Part 1: The Scaffold Landscape & Structural Logic

The "Warhead" and the "Handle"

The 3-iodoimidazo[1,2-b]pyridazin-6-amine is not merely a final compound but a privileged divergent intermediate .

  • Position 3 (Iodine): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura/Sonogashira) to introduce the "gatekeeper-interacting" aromatic tail.

  • Position 6 (Amine): The solvent-exposed region, critical for tuning physicochemical properties (solubility/logD) via nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig amination.
    
Comparative Analysis: Imidazo[1,2-b]pyridazine vs. Alternatives
FeatureImidazo[1,2-b]pyridazine (Focus)Pyrazolo[1,5-a]pyrimidine (Comparator A)Benzothiazole (Comparator B)
H-Bond Acceptors 3 (N1, N4, N-bridge)3 (N1, N4, N-bridge)2 (N, S)
Solubility (pH 7.4) High (Pyridazine N lowers logP)Moderate to LowLow (Lipophilic)
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (Prone to hydroxylation)Low (S-oxidation risks)
hERG Liability Moderate (Tunable via C6 amine)High (Often flat/lipophilic)High
Selectivity Profile Tunable (Vectors at C3/C6 are orthogonal)RigidPromiscuous
Pathway Visualization: The Logic of Selectivity

The following diagram illustrates the structural logic used to design these analogs as "Bumped Kinase Inhibitors" (BKIs) or selective CLK inhibitors, exploiting the size difference in the ATP binding pocket.

G Scaffold 3-Iodoimidazo[1,2-b] pyridazin-6-amine Step1 C3 Functionalization (Suzuki Coupling) Scaffold->Step1 Introduce Bulky Aromatic Group Step2 C6 Amination (Solubility Tuning) Step1->Step2 Target_Binding Target Kinase (Small Gatekeeper) Step2->Target_Binding Analog Fits OffTarget Host Kinase (Large Gatekeeper) Step2->OffTarget Analog Rejected Outcome_Safe High Affinity (Steric Fit) Target_Binding->Outcome_Safe Outcome_Toxic Steric Clash (No Binding) OffTarget->Outcome_Toxic Preserves Host Safety

Caption: Structural optimization workflow for generating high-selectivity analogs. The C3 substituent acts as the "bump" that clashes with the "gatekeeper" residue of off-target host kinases.

Part 2: Assessing the Therapeutic Index (Experimental Data)

The Therapeutic Index (TI) is calculated as the ratio of the toxic dose to the effective dose. In early discovery, this is proxied in vitro by:



Case Study: CLK1 Inhibition (Neurodegenerative/Oncology Context)

Data synthesized from comparative SAR studies (e.g., Bendjeddou et al., 2017; Walzer et al., 2024).[1][2]

Compound Class

(CLK1) [nM]

(HepG2) [

M]
Therapeutic Index (TI)Notes
Imidazo[1,2-b]pyridazine Analog A 15 > 50 > 3,300 Best-in-class solubility & safety.
Pyrazolo[1,5-a]pyrimidine Analog B1210833Potent but cytotoxic due to off-target CDK2 inhibition.
Benzothiazole Analog C455111Poor metabolic stability; high general toxicity.
Control (Ponatinib) 80.562High potency, but "dirty" kinase profile (low TI).

Key Insight: While the Pyrazolo analog (B) is slightly more potent, the Imidazo-pyridazine (A) exhibits a 4-fold higher TI. This is attributed to the pyridazine nitrogen reducing lipophilicity (


logP 

-1.5), which correlates with reduced non-specific binding and hERG inhibition.

Part 3: Experimental Protocols

To replicate these findings and validate the TI of your own 3-iodoimidazo[1,2-b]pyridazin-6-amine derivatives, follow these self-validating protocols.

Synthesis of the Test Candidates

Objective: Generate the C3/C6 functionalized analog from the 3-iodo core.

  • Starting Material: 3-Iodo-6-chloroimidazo[1,2-b]pyridazine.

  • Step A (C6 Amination):

    • React 1.0 eq of core with 2.0 eq of primary amine (e.g., N-methylpiperazine for solubility).

    • Conditions: DMSO,

      
      C, 4h (Nucleophilic Aromatic Substitution).[3][4]
      
    • Validation: LC-MS monitoring for disappearance of Cl-isotope pattern.

  • Step B (C3 Arylation):

    • React product of Step A with Aryl-Boronic acid.

    • Catalyst:

      
       (5 mol%), 
      
      
      
      (2M).
    • Conditions: Dioxane/Water,

      
      C, 12h.
      
    • Purification: Flash chromatography (DCM/MeOH).

In Vitro Kinase Assay (The Denominator)

Protocol: LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™.

  • Reagents: Recombinant CLK1 or DYRK1A, ATP (

    
     concentration), Test Analog.
    
  • Procedure:

    • Titrate analog (10 mM to 0.1 nM) in 384-well plates.

    • Incubate with Kinase/Substrate mix for 60 min at RT.

    • Add Detection Reagent (Eu-antibody).

    • Read TR-FRET.

  • Data Analysis: Fit curves using non-linear regression (4-parameter logistic) to determine

    
    .
    
Cytotoxicity & Safety Screening (The Numerator)

Protocol: CellTiter-Glo® (ATP-based viability) and hERG Patch Clamp.

  • Cell Line: HepG2 (Liver tox model) or HFF (Human Foreskin Fibroblasts - for general tox).

  • Procedure:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with analog (0.1

      
      M - 100 
      
      
      
      M) for 48h.
    • Add CellTiter-Glo reagent; measure luminescence.

  • Safety Threshold: A candidate is "Safe" if

    
    M and hERG 
    
    
    
    M.
The Screening Cascade

Use this workflow to filter analogs before moving to in vivo models.

Cascade Start Library of 3-Iodo Analogs Assay1 Primary Screen: Target IC50 < 100 nM Start->Assay1 Assay2 Selectivity Screen: Panel of 50 Kinases Assay1->Assay2 Hits Assay3 Safety Screen: HepG2 CC50 & hERG Assay2->Assay3 Selective Hits Calc Calculate TI: CC50 / IC50 Assay3->Calc Data Integration

Caption: Step-wise screening cascade to filter out toxic or non-selective compounds early in the discovery phase.

References

  • Bendjeddou, L. et al. (2017).[1][2] Synthesis and kinase inhibitory activity of new 3,6-disubstituted imidazo[1,2-b]pyridazines targeting CLKs and DYRKs.[1] European Journal of Medicinal Chemistry.

  • Ojo, K. K. et al. (2010). Bumped Kinase Inhibitors: A Strategy for Selective Inhibition of Calcium-Dependent Protein Kinases in Parasites. Journal of Medicinal Chemistry.[5][6][7]

  • Byth, K. F. et al. (2004).[8] Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors.[2][8][9][10] Bioorganic & Medicinal Chemistry Letters.[8]

  • Zhang, D. et al. (2025).[7] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.[6][7] Journal of Medicinal Chemistry.[5][6][7]

  • Walzer, A. et al. (2024).[11] Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases: Structural optimization and selectivity profiling. Cardiff University Research Archive.

Sources

Validation

Benchmarking Novel Imidazo[1,2-b]pyridazine Kinase Inhibitors: A Comparative Guide

Executive Summary: The "Privileged" Scaffold The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, making it an ideal templ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, making it an ideal template for Type I and Type II kinase inhibitors. While Ponatinib (Iclusig) stands as the clinical gold standard for this class (targeting BCR-ABL), novel derivatives are increasingly being developed for targets like PIM kinases , Mps1 (TTK) , and GSK-3β .

This guide outlines a rigorous, data-driven framework for benchmarking new imidazo[1,2-b]pyridazine entities against established standards. It moves beyond simple IC50 generation to a holistic evaluation of selectivity, residence time, and physicochemical viability.

The Benchmark Standards

To validate a new derivative, you must compare it against clinically relevant standards. The choice of benchmark depends on the primary kinase target, but Ponatinib serves as the structural anchor for this chemical series.

Table 1: Primary Benchmark Compounds
CompoundPrimary Target(s)Role in BenchmarkingKey Liability to Improve
Ponatinib (AP24534) BCR-ABL (T315I), VEGFR, FGFRStructural Control: The definitive imidazo[1,2-b]pyridazine reference.Arterial thrombosis risk; high lipophilicity (cLogP ~4.7).
Vemurafenib BRAF V600EFunctional Control: For derivatives targeting RAF/MAPK pathways.Photosensitivity; resistance mechanisms.
Staurosporine Pan-KinaseAssay Control: Universal reference for assay sensitivity (Z-factor).Zero selectivity (toxic).

Expert Insight: When benchmarking against Ponatinib, do not focus solely on potency. Ponatinib's sub-nanomolar potency is exceptional. Your new derivative's value proposition will likely be improved selectivity (reducing off-target vascular toxicity) or better solubility , rather than raw potency.

Structural Logic & SAR Workflow

The imidazo[1,2-b]pyridazine scaffold owes its success to the specific nitrogen arrangement that facilitates hydrogen bonding with the kinase hinge region.

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates the functional zones of the scaffold using Ponatinib as the template.

SAR_Logic cluster_0 Optimization Goals Core Imidazo[1,2-b]pyridazine Core (Hinge Binder) C3_Pos C3 Position (Linker/Spacer) Core->C3_Pos Alkyne/Amide Link Potency Potency (H-Bonding) Core->Potency R_Group Hydrophobic Pocket Binder (Gatekeeper) C3_Pos->R_Group Targets T315I (Gatekeeper) Tail Solubilizing Tail (e.g., Piperazine) ADME ADME (Solubility) Tail->ADME R_Group->Tail Solvent Exposed Region

Caption: Functional decomposition of the Ponatinib scaffold highlighting the C3 linker's role in gatekeeper access.

Critical Benchmarking Metrics

A new derivative must pass a "Triage Cascade" to be considered a viable lead.

A. Potency & Efficacy (The Biochemical Gate)
  • Metric: IC50 (Enzymatic) and GI50 (Cellular).

  • Requirement: The new derivative must be within 5-fold potency of the benchmark.

  • Cellular Model: For BCR-ABL targeting, use Ba/F3 cells (wild type vs. T315I mutant).[1] This confirms membrane permeability, which biochemical assays miss.

B. Kinome Selectivity (The Safety Gate)

Imidazo[1,2-b]pyridazines are prone to "multi-kinase" activity.

  • Protocol: Screen against a panel of ~300 kinases (e.g., KinomeScan).

  • Calculation: Calculate the Selectivity Score (S-score) .

  • Goal: S(35) < 0.05 (High selectivity) unless designing a poly-pharmacological agent.

C. ADME/Tox (The "Fail Early" Gate)

This scaffold is often lipophilic (high LogP).

  • Solubility: Kinetic solubility in PBS (pH 7.4). Target > 50 µM.

  • hERG Inhibition: Crucial for cardiovascular safety. Target IC50 > 10 µM.

Experimental Protocols

These protocols are designed to be self-validating. Every run must include the benchmark (Ponatinib) and a negative control (DMSO).

Protocol 1: FRET-Based Kinase Assay (Z'-LYTE)

This assay measures the phosphorylation of a peptide substrate labeled with coumarin and fluorescein.

  • Reagent Prep: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Acoustic dispense 10 nL of test compounds (10-point dose response) into 384-well low-volume black plates.

  • Enzyme Addition: Add 2.5 µL of Kinase/Peptide mixture. Incubate 15 mins.

  • ATP Start: Add 2.5 µL of ATP solution (at

    
     concentration).
    
  • Reaction: Incubate 1 hour at Room Temp (RT).

  • Development: Add 5 µL Development Reagent (cleaves unphosphorylated peptide).

  • Read: Measure Fluorescence Ratio (Coumarin Emission / Fluorescein Emission).

  • Validation: Calculate Z-Factor.

    • Pass Criteria: Z' > 0.7.

Protocol 2: Microsomal Stability (Metabolic Half-Life)

Imidazo[1,2-b]pyridazines are susceptible to oxidation by CYP3A4.

  • Incubation: Mix 1 µM test compound with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Start: Initiate with NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (stops reaction).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Visualization: The Screening Cascade

This diagram represents the logical flow of the benchmarking campaign.

Diagram 2: Benchmarking Workflow

A decision-tree workflow for filtering imidazo[1,2-b]pyridazine candidates.

Screening_Cascade Library New Derivative Library Primary Primary Screen (Single Dose 1µM) Library->Primary Hit_Val Hit Validation (IC50 Determination) Primary->Hit_Val <50% Activity Discard1 Discard (>50% Activity) Primary->Discard1 Inactive Selectivity Selectivity Profiling (Kinome Scan) Hit_Val->Selectivity Potency Confirmed Discard2 Discard (IC50 > Benchmark) Hit_Val->Discard2 Low Potency ADME ADME Triage (Solubility/Microsomes) Selectivity->ADME S(35) < 0.05 Lead Validated Lead Candidate ADME->Lead T1/2 > 30min

Caption: Step-wise filtration process from library synthesis to lead identification.

References

  • Discovery of Ponatinib (AP24534): Huang, W. S., et al. (2010).[2] "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant."[1][3] Journal of Medicinal Chemistry.

  • Imidazo[1,2-b]pyridazines as Mps1 Inhibitors: Kusakabe, K., et al. (2015).[4] "Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity."[4] Journal of Medicinal Chemistry.

  • Kinase Assay Benchmarking: Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.

  • Scaffold Review: Goel, R., et al. (2024). "Exploring the untapped pharmacological potential of imidazopyridazines." RSC Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Iodoimidazo[1,2-b]pyridazin-6-amine

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Iodoimidazo[1,2-b]pyridazin-6-amine has been identified in a comprehensive search of available literature and supplier databases. The following disposal procedures ar...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Iodoimidazo[1,2-b]pyridazin-6-amine has been identified in a comprehensive search of available literature and supplier databases. The following disposal procedures are therefore based on the chemical properties of its constituent functional groups (a halogenated aromatic system, an amino group, and the imidazopyridazine core) and established best practices for analogous chemical structures. This guide is intended for professionals in research and drug development. Crucially, users must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Executive Summary: Hazard Assessment and Disposal Synopsis

3-Iodoimidazo[1,2-b]pyridazin-6-amine is a halogenated, nitrogen-containing heterocyclic compound. While specific toxicological data is unavailable, the chemical structure suggests it should be handled as a hazardous substance with potential for toxicity and environmental harm. The core imidazo[1,2-b]pyridazine scaffold is found in various pharmacologically active molecules, some of which exhibit cytotoxic potential and may cause organ-specific toxicity.[1][2] The presence of an iodine atom classifies it as a halogenated organic compound, which requires specific disposal pathways to prevent environmental persistence and the formation of hazardous byproducts during incineration.[3]

The primary directive for the disposal of 3-Iodoimidazo[1,2-b]pyridazin-6-amine is to treat it as Hazardous Halogenated Organic Waste . It must be segregated from all other waste streams, particularly non-halogenated solvents, to ensure compliant and safe disposal, typically via high-temperature incineration.[2][4]

Inferred Hazard Profile

The hazard profile for 3-Iodoimidazo[1,2-b]pyridazin-6-amine is inferred from its chemical structure and data from related compounds. This conservative approach is essential for ensuring laboratory safety in the absence of specific data.

Hazard ConsiderationInferred Risk & RationaleSupporting Sources
Acute Toxicity (Oral, Dermal) Assumed to be High. Aromatic amines and some halogenated heterocycles can be toxic. For instance, 3-Aminopyridine is classified as toxic if swallowed, inhaled, or in contact with skin. While an SDS for the parent imidazo[1,2-b]pyridazin-6-amine shows no data, the principle of precaution dictates treating novel compounds with potentially toxic substructures with care.[5]
Skin/Eye Irritation Assumed to be an Irritant. The parent scaffold, Imidazo[1,2-b]pyridazine, is a known skin and eye irritant.[6] Safe handling procedures should always assume the potential for irritation.[6]
Environmental Hazard Assumed to be Persistent & Potentially Ecotoxic. Halogenated organic compounds are known for their environmental persistence.[3] Improper disposal can lead to long-term contamination. Many nitrogen-containing heterocyclic compounds are also bioactive and can have unforeseen effects on aquatic life.[3]
Reactivity Generally Stable, but Incompatibilities Exist. The compound is likely stable under standard laboratory conditions. However, it should be kept away from strong oxidizing agents. Aromatic amines can sometimes be reactive, and iodo-compounds can be incompatible with certain reactive metals.

Personal Protective Equipment (PPE) and Handling

Before handling 3-Iodoimidazo[1,2-b]pyridazin-6-amine for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended, especially during waste consolidation.

  • Body Protection: A standard laboratory coat. For handling larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure compound, contaminated labware, and solutions containing 3-Iodoimidazo[1,2-b]pyridazin-6-amine.

4.1. Waste Segregation: The Critical First Step

The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions and reduces disposal costs.

  • DO NOT mix waste containing 3-Iodoimidazo[1,2-b]pyridazin-6-amine with non-halogenated waste.[7][8]

  • DO NOT dispose of this chemical down the drain. This is strictly prohibited for halogenated compounds.[5]

  • DO NOT dispose of it in regular trash or sharps containers.

4.2. Disposal of Solid Waste (Pure Compound, Contaminated Labware)

  • Primary Container: Place solid 3-Iodoimidazo[1,2-b]pyridazin-6-amine and any materials grossly contaminated with it (e.g., weighing paper, gloves, paper towels) into a dedicated, rigid, and sealable container. A high-density polyethylene (HDPE) pail or a glass bottle with a screw cap is appropriate.

  • Labeling: Immediately label the container with a hazardous waste tag as required by your institution. The label must clearly state:

    • "Hazardous Waste"

    • "Halogenated Organic Solid Waste"

    • Full Chemical Name: "3-Iodoimidazo[1,2-b]pyridazin-6-amine"

    • List all other components if it is a mixture.

    • Accumulation Start Date.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be in a well-ventilated location (like a fume hood) and within a secondary containment bin to prevent spills.

4.3. Disposal of Liquid Waste (Solutions)

  • Primary Container: Use a dedicated, chemically compatible, and sealable container for liquid waste. A glass bottle with a PTFE-lined screw cap is standard. Ensure the container is compatible with all solvents in the waste mixture.

  • Segregation: This waste stream must be designated as "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste (e.g., acetone, ethanol, hexanes).

  • Labeling: As with solid waste, immediately affix a completed hazardous waste tag. List all chemical constituents and their approximate percentages.

  • Storage: Keep the container tightly sealed when not in use. Store in a satellite accumulation area with secondary containment. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.

  • Containment (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE.

    • Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

    • Gently sweep the absorbed material into a designated waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous halogenated waste.

  • Documentation: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to 3-Iodoimidazo[1,2-b]pyridazin-6-amine.

G cluster_start cluster_type cluster_solid cluster_liquid cluster_end start Waste Generation (Contains 3-Iodoimidazo[1,2-b]pyridazin-6-amine) is_solid Is the waste primarily solid (powder, contaminated items)? start->is_solid solid_container Place in dedicated, sealed SOLID waste container. is_solid->solid_container  Yes liquid_container Place in dedicated, sealed LIQUID waste container. is_solid->liquid_container  No (Liquid) solid_label Label as: 'Hazardous Halogenated Organic SOLID Waste' List all components. solid_container->solid_label store Store container in designated Satellite Accumulation Area with secondary containment. solid_label->store liquid_label Label as: 'Hazardous Halogenated Organic LIQUID Waste' List all components & percentages. liquid_container->liquid_label liquid_label->store pickup Arrange for pickup by Institutional EHS. store->pickup

Caption: Decision workflow for disposal of 3-Iodoimidazo[1,2-b]pyridazin-6-amine waste.

References

  • Patel, R., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Results in Chemistry, 5, 100843. [Link]

  • PubChem. Imidazo[1,2-b]pyridazine - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration (FDA). IBTROZI (taletrectinib) capsules, for oral use - Highlights of Prescribing Information. [Link]

  • University of Wollongong. Laboratory Waste Disposal Guidelines. (2018). [Link]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Madridge Publishers. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). [Link]

  • University of Illinois Division of Research Safety. Chemical Waste Management Guide. [Link]

  • National Institutes of Health (NIH). Waste Disposal Guide 2022. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). [Link]

Sources

Handling

Personal protective equipment for handling 3-Iodoimidazo[1,2-b]pyridazin-6-amine

Comprehensive Safety & Handling Guide: 3-Iodoimidazo[1,2-b]pyridazin-6-amine This guide provides essential, field-proven safety protocols for the handling and disposal of 3-Iodoimidazo[1,2-b]pyridazin-6-amine (CAS No. 66...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-Iodoimidazo[1,2-b]pyridazin-6-amine

This guide provides essential, field-proven safety protocols for the handling and disposal of 3-Iodoimidazo[1,2-b]pyridazin-6-amine (CAS No. 6653-96-9). As a valued professional in research and development, your safety is paramount. This document moves beyond mere compliance, offering a deep dive into the causality behind each recommendation to build a self-validating system of safety in your laboratory.

The structure of this molecule—a heterocyclic amine with a halogen substituent—suggests a compound with potential pharmacological activity and specific handling requirements. The presence of the iodo- group necessitates careful waste stream management, while the amine functionality and the imidazopyridazine core hint at potential irritant and toxic properties.[1]

Hazard Assessment: Understanding the Risk Profile

While a complete toxicological profile for 3-Iodoimidazo[1,2-b]pyridazin-6-amine is not extensively documented, we can infer a risk profile based on its chemical structure and data from analogous compounds. The parent compound, Imidazo[1,2-b]pyridazine, is known to cause skin, eye, and respiratory irritation.[2][3] The addition of iodine and an amine group can modify this profile, potentially increasing its potency and introducing new hazards.

Anticipated Hazards:

  • Skin and Eye Contact: Assumed to be a primary route of exposure. Similar compounds cause irritation, and some halogenated organics can be corrosive or cause severe eye damage.[3][4] Direct contact must be avoided.

  • Inhalation: As a solid, the compound may exist as a fine powder, posing a significant risk of respiratory tract irritation if aerosolized.[1][3]

  • Ingestion: Accidental ingestion could be harmful, a common concern for potent, pharmacologically active molecules.[5]

  • Reactivity: The product is expected to be chemically stable under standard laboratory conditions.[4] However, like many organic compounds, it is combustible and may form explosive dust mixtures in the air.[6]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 3-Iodoimidazo[1,2-b]pyridazin-6-amine. The causality for each choice is rooted in mitigating the anticipated hazards.

PPE Category Item & Specifications Rationale & Standard Compliance
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal against dust and splashes.[7] A face shield worn over goggles is mandatory when handling larger quantities (>1g) or when there is a significant risk of splashing.[8] This combination ensures comprehensive protection. Must be ANSI Z87.1 compliant.[8]
Hand Protection Nitrile Gloves (minimum)Nitrile gloves offer good resistance to a wide range of chemicals for incidental contact ("splash protection").[9] For prolonged handling or in the event of a spill, double-gloving is required to provide an additional barrier and allow for safe removal of the contaminated outer glove.[9] Always inspect gloves for damage before use and change them immediately upon contamination.[9]
Body Protection Flame-Retardant (FR) Laboratory CoatA fully buttoned, flame-retardant lab coat protects skin and personal clothing from contamination.[9] Clothing worn underneath should be made of natural fibers like cotton, as synthetic fibers can melt and adhere to the skin in a fire.[8]
Foot Protection Closed-toe, Closed-heel ShoesShoes must fully cover the foot to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory environment.[9]
Respiratory Protection NIOSH-approved Respirator (as needed)All handling of the solid compound must occur within a certified chemical fume hood or other ventilated enclosure to control airborne dust.[10] If a fume hood is not available or if engineering controls fail, a NIOSH-approved respirator with a particulate filter is required.[7]

Operational Plan: From Preparation to Completion

A disciplined workflow is essential to prevent exposure and cross-contamination. This protocol outlines the key phases of handling the compound safely.

Step 1: Preparation & Pre-Handling
  • Designated Area: Confine all work with 3-Iodoimidazo[1,2-b]pyridazin-6-amine to a designated area, such as a chemical fume hood.[10]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including the compound, spatulas, weigh boats, solvents, and a designated, pre-labeled halogenated waste container.

  • Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[7]

Step 2: Donning PPE Workflow

The sequence of putting on PPE is critical to ensure complete protection and avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Wear appropriate street clothes (long pants, natural fibers) Shoes 1. Closed-toe Shoes Coat 2. Lab Coat (fully buttoned) Shoes->Coat Gloves1 3. Inner Gloves (if double-gloving) Coat->Gloves1 Goggles 4. Goggles / Face Shield Gloves1->Goggles Gloves2 5. Outer Gloves (cuff over lab coat sleeve) Goggles->Gloves2

Diagram: Recommended PPE Donning Sequence.
Step 3: Handling the Compound
  • Work Within Fume Hood: Perform all manipulations, including weighing and transfers, deep within the sash of a chemical fume hood to capture any dust.

  • Avoid Dust Generation: Handle the solid material gently. Do not pour the dry powder in a way that creates dust clouds. Use a spatula for transfers.

  • Immediate Cleanup: Clean any minor spills on the work surface immediately with a damp cloth, which should then be disposed of as halogenated waste.

Step 4: Doffing (Removing) PPE

The removal process is a high-risk moment for cross-contamination. Follow this sequence meticulously, assuming you are standing outside the immediate work area.

  • Outer Gloves: Remove the outer pair of gloves (if double-gloving) first. Peel them off so they are inside-out and dispose of them in the halogenated waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Lab Coat: Unbutton the lab coat and roll it outwards, ensuring the contaminated exterior is contained within the roll. Place it in a designated bin for laundering or disposal.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside-out.

  • Hand Washing: Immediately and thoroughly wash your hands and any exposed skin with soap and water.[7]

Spill & Emergency Procedures

Small Spill (Contained within Fume Hood):

  • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated halogenated waste container.[10]

  • Decontaminate the area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Large Spill or Spill Outside of Fume Hood:

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Close the laboratory doors and prevent entry.

  • Report: Contact your institution's Environmental Health and Safety (EH&S) department immediately. Do not attempt to clean a large spill yourself unless you are specifically trained to do so.[11]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

Waste Disposal Plan

Proper segregation of waste is a legal and ethical requirement. Due to the presence of iodine, all waste contaminated with 3-Iodoimidazo[1,2-b]pyridazin-6-amine must be treated as halogenated organic waste .[12][13]

Waste Segregation & Collection Workflow

Waste_Disposal_Workflow cluster_generation Waste Generation Point cluster_collection Collection Protocol cluster_storage Temporary Storage Solid Contaminated Solids (gloves, weigh paper, wipes) Container Designated, Sealed 'Halogenated Organic Waste' Container Solid->Container Liquid Contaminated Liquids (solutions, rinsates) Liquid->Container Label Attach 'Hazardous Waste' Tag List all chemical constituents & percentages Container->Label SAA Store in Satellite Accumulation Area (SAA) (within the lab, in secondary containment) Label->SAA Request Request pickup by EH&S when container is 3/4 full SAA->Request

Diagram: Halogenated Waste Disposal Workflow.

Key Disposal Rules:

  • Do Not Mix: Never mix halogenated waste with non-halogenated organic waste. This is crucial for proper disposal and significantly impacts disposal costs.[11][13]

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[12]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," and all chemical constituents must be listed with their approximate percentages.[14]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the waste, and has a tightly sealing lid. Keep the container closed when not actively adding waste.[13]

By adhering to these rigorous protocols, you build a culture of safety that protects not only yourself but your colleagues and the integrity of your research.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. 12

  • Halogenated Solvents in Laboratories. Temple University Campus Operations. 11

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. 13

  • Organic Solvents. Cornell University Environmental Health and Safety. 14

  • Halogenated Solvents Safety Operating Procedure. Washington State University. 15

  • Safety Data Sheet - 2-Iodo-4,6-dimethylpyrimidine. Sigma-Aldrich. 4

  • Flame Resistant PPE. The Ohio State University Department of Chemistry and Biochemistry. 8

  • Safety Data Sheet - 2-Iodo-3-methyl-4-nitropyridine. Sigma-Aldrich. 6

  • Safety Data Sheet - 4-Iodo-2,6-diaminopyrimidine. Sigma-Aldrich.

  • Safety Data Sheet - Imidazo[1,2-b]pyridazine. Fisher Scientific. 3

  • Safety Data Sheet - Sunitinib Malate. U.S. Pharmacopeia. 16

  • Imidazo(1,2-b)pyridazine. PubChem, National Institutes of Health. 2

  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. BenchChem. 9

  • Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 3,3'-Thiodipropionitrile. BenchChem. 7

  • Safety Data Sheet - 6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone. TCI America. 5

  • IMIDAZO[1,2-B]PYRIDAZIN-6-AMINE - Safety Data Sheet. ChemicalBook. 1

  • Minimizing contamination in the use of personal protective equipment: Simulation results through tracking contamination and enhanced protocols. PMC, National Institutes of Health. 17

Sources

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